molecular formula C25H28O3 B3262630 Trisphenol CAS No. 35924-04-0

Trisphenol

Cat. No.: B3262630
CAS No.: 35924-04-0
M. Wt: 376.5 g/mol
InChI Key: VZKXQQSFNFJFSC-UHFFFAOYSA-N
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Description

Trisphenol is a useful research compound. Its molecular formula is C25H28O3 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-14-6-17(4)23(26)19(8-14)12-21-10-16(3)11-22(25(21)28)13-20-9-15(2)7-18(5)24(20)27/h6-11,26-28H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKXQQSFNFJFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338138
Record name 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35924-04-0
Record name 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis[(2-hydroxy-3,5-dimethylpheny)methyl]-4-methyl-phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trisphenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Trisphenol compounds. These molecules, characterized by a central carbon atom bonded to three hydroxyphenyl groups, are of significant interest due to their applications in polymer chemistry and their interactions with biological systems. This document summarizes key quantitative data, details experimental protocols, and visualizes complex molecular pathways to serve as a vital resource for professionals in research and development.

Core Chemical and Physical Properties

This compound compounds are a class of organic molecules that share a common structural motif: a central scaffold to which three hydroxyphenyl moieties are attached. Their physical and chemical properties are influenced by the nature of this central scaffold and any additional substituents on the aromatic rings. The data for two common this compound compounds, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) and Tris(4-hydroxyphenyl)methane, are summarized below.

Property1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)Tris(4-hydroxyphenyl)methane
CAS Number 27955-94-8603-44-1
Molecular Formula C₂₀H₁₈O₃C₁₉H₁₆O₃
Molecular Weight 306.36 g/mol 292.33 g/mol
Appearance White to tan odorless powderLight yellow to orange powder/crystal
Melting Point 246-248 °C[1][2]247 °C
Boiling Point Not available503.8 ± 45.0 °C (Predicted)
Density 1.252 ± 0.06 g/cm³ (Predicted)1.282 ± 0.06 g/cm³ (Predicted)
Solubility Insoluble in water; Soluble in methanol.[3]Practically insoluble in water (0.028 g/L at 25 °C); Soluble in methanol, alcohol, and ether.[4][5]
IUPAC Name 4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol4,4',4''-Methylidynethis compound

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a suitable ketone or aldehyde. A general workflow for the synthesis and purification of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is outlined below.

G Figure 1: General Workflow for THPE Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Phenol + 4-Hydroxyacetophenone Reaction Condensation Reaction (e.g., 60°C, 8 hours) Reactants->Reaction Catalyst Acid Catalyst (e.g., HCl, H2SO4) Catalyst->Reaction Cooling Cool to 20°C Reaction->Cooling Precipitation Add Dichloroethane Cooling->Precipitation Filtration1 Filter Precipitation->Filtration1 Drying1 Vacuum Dry Filtration1->Drying1 Crude_Product Crude THPE Drying1->Crude_Product Dissolution Dissolve in Methanol Crude_Product->Dissolution Crystallization Add Water, Stir Dissolution->Crystallization Filtration2 Filter Crystallization->Filtration2 Drying2 Dry Filtration2->Drying2 Decolorization Dissolve in Methanol, Add Activated Carbon Drying2->Decolorization Filtration3 Filter Decolorization->Filtration3 Evaporation Evaporate Solvent Filtration3->Evaporation Pure_Product Pure THPE Evaporation->Pure_Product

Caption: General Workflow for THPE Synthesis and Purification

Experimental Protocol: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

This protocol is adapted from established synthesis methodologies.

Materials:

  • Phenol

  • p-Hydroxyacetophenone

  • Zinc Chloride (or another suitable acid catalyst)

  • Concentrated Hydrochloric Acid

  • Dichloroethane

  • Methanol

  • Activated Carbon

  • Sodium Borohydride

  • Sodium Sulfite

Procedure:

  • Reaction Setup: In a suitable reactor, combine 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

  • Addition of Ketone: Slowly add 6.5 moles of p-hydroxyacetophenone to the reactor over a period of 40 minutes.

  • Reaction: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring for 8 hours.[2]

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the product. Filter the mixture and dry the filter cake under vacuum at 55°C for 6 hours to obtain crude THPE.[2]

  • Purification:

    • Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.

    • Cool the solution and slowly add 1600 mL of water while stirring. Continue to stir at room temperature for 50 minutes to precipitate a light yellow product. Filter and dry the solid.

    • Dissolve the dried product in 1200 mL of methanol, heat to complete dissolution, and add activated carbon for decolorization.

    • Filter the hot solution and evaporate the solvent to obtain a solid.

    • For further purification, dissolve the solid in 1000 mL of methanol and slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite to precipitate the purified product.

    • Filter the solid and dry under vacuum at 25°C for 10 hours to yield the final pure product.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound compounds. Below is a summary of available NMR data for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

NucleusSolventChemical Shift (δ) ppm
¹H NMR Data available through SpectraBase and AIST Spectral DB.[6]
¹³C NMR Data available through SpectraBase.[6]

Note: Detailed peak assignments were not available in the consulted literature. Researchers should refer to spectral databases for complete datasets.

Reactivity and Biological Activity

The phenolic hydroxyl groups are the primary sites of reactivity in this compound compounds, allowing for reactions such as etherification and esterification. This functionality makes them useful as cross-linking or branching agents in the synthesis of polymers like polycarbonates and epoxies.

Endocrine Disrupting Activity

A significant area of research for this compound compounds is their biological activity, particularly their potential to act as endocrine-disrupting chemicals (EDCs). Similar to the well-studied Bisphenol A (BPA), some this compound compounds have been shown to interact with nuclear hormone receptors, notably the estrogen receptor (ER).

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) has been identified as an antiestrogenic compound. It can antagonize the effects of endogenous estrogens, such as 17β-estradiol (E2), by binding to estrogen receptors. This interaction can disrupt normal endocrine signaling and has been shown in animal studies to retard uterine development. In-silico molecular docking studies suggest that THPE can fit into the antagonist pocket of the human estrogen receptor α (ERα).

The disruption of ER signaling by this compound compounds can lead to the downregulation of estrogen-responsive genes. This interference with normal hormonal pathways is a key concern regarding the potential health effects of these compounds.

Estrogen Receptor Signaling Pathway

The classical (genomic) signaling pathway of the estrogen receptor is initiated by the binding of a ligand, which can be an endogenous estrogen or an endocrine disruptor like a this compound compound. This binding event triggers a cascade of molecular events that ultimately alter gene expression.

G Figure 2: Classical Estrogen Receptor α (ERα) Signaling Pathway and Point of this compound Interference cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogen (E2) or This compound Compound ERa_inactive Inactive ERα Ligand->ERa_inactive Binding Dimerization Dimerization ERa_inactive->Dimerization ERa_dimer ERα Dimer Dimerization->ERa_dimer Translocation ERE Estrogen Response Element (ERE) on DNA ERa_dimer->ERE Binds to Co-regulators Co-regulator Proteins ERE->Co-regulators Recruits Transcription_Machinery Transcriptional Machinery Co-regulators->Transcription_Machinery Recruits Gene_Expression Altered Gene Expression Transcription_Machinery->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Classical Estrogen Receptor α (ERα) Signaling Pathway

Pathway Description:

  • Ligand Binding: Estrogen (E2) or a this compound compound enters the cell and binds to the inactive estrogen receptor α (ERα) in the cytoplasm.

  • Dimerization and Translocation: Upon ligand binding, ERα undergoes a conformational change, dimerizes, and translocates into the nucleus.

  • DNA Binding: The ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[5]

  • Recruitment of Co-regulators: The DNA-bound ERα dimer recruits co-regulator proteins (co-activators or co-repressors).

  • Modulation of Transcription: The complex of ERα, DNA, and co-regulators then recruits the general transcriptional machinery, leading to an increase or decrease in the transcription of target genes.[4]

  • Biological Response: The resulting changes in protein levels lead to a physiological response. In the case of antagonistic this compound compounds, this can lead to the suppression of normal estrogenic responses.

Conclusion

This compound compounds are a versatile class of molecules with important applications in materials science and significant interactions with biological systems. Their synthesis is well-established, and their chemical properties make them suitable for a range of polymerization reactions. However, their potential to act as endocrine disruptors warrants careful consideration and further investigation, particularly for those in the fields of toxicology and drug development. This guide provides a foundational understanding of these compounds, offering key data and protocols to support ongoing research efforts.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Tris(4-hydroxyphenyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tris(4-hydroxyphenyl)ethane (THPE), a molecule of significant interest in polymer chemistry and as a potential endocrine-disrupting compound. This document details established experimental protocols, presents key analytical data in a structured format, and visualizes essential workflows and biological interactions.

Synthesis of Tris(4-hydroxyphenyl)ethane

Tris(4-hydroxyphenyl)ethane can be synthesized through several methods, primarily involving the acid-catalyzed condensation of a phenol with a ketone or diketone.[1] Two of the most common and well-documented methods are presented below.

Synthesis from 4-Hydroxyacetophenone and Phenol

This method is a primary and historically significant route to THPE, analogous to the synthesis of bisphenol A.[1][2] The reaction involves the condensation of 4-hydroxyacetophenone with an excess of phenol in the presence of an acid catalyst.

  • Reaction Setup: In a suitable reactor, combine phenol (54.0 mol) and zinc chloride (100 g). Stir the mixture until it is well-mixed.[3]

  • Addition of Reactant: Slowly add p-hydroxyacetophenone (6.5 mol) to the reactor over a period of 40 minutes.[3]

  • Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add concentrated hydrochloric acid (100 mL) and continue stirring the reaction for 8 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly.[3]

  • Isolation of Crude Product: Filter the mixture to collect the solid product. Dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude Tris(4-hydroxyphenyl)ethane.[3]

A variation of this method utilizes acetic acid as a catalyst at temperatures between 65°C and 75°C under a nitrogen atmosphere to facilitate the removal of water, a byproduct of the condensation.[2][4] Another approach employs a combination of a sulfonic acid catalyst and a mercaptan co-catalyst, with reaction temperatures ranging from 40°C to 80°C.[1][5]

Synthesis from 2,4-Pentanedione and Phenol

An economically advantageous alternative to using 4-hydroxyacetophenone is the reaction of phenol with 2,4-pentanedione (acetylacetone).[1] This method also proceeds under acidic conditions.

  • Reaction Setup: Charge a 1 L 4-necked round bottom flask equipped with an overhead stirrer and a nitrogen inlet with phenol (306 g), 2,4-pentanedione (25 g), and 3-mercaptopropionic acid (4.96 g).[6]

  • Catalyst Addition: Add methanesulfonic acid (16.5 g) dropwise to the reaction mixture, maintaining the temperature below 35°C.[6]

  • Reaction Conditions: After the complete addition of the acid, raise the temperature to 55°C and continue the reaction.[6]

  • Work-up and Isolation: Upon completion, the crude product can be isolated. One method involves adding methylene chloride, followed by filtration and washing with methylene chloride, water, and a methanol-water solution. The purified product is then dried under vacuum.[7]

The use of sulfuric acid in conjunction with a mercapto sulfonic acid promoter, such as 3-mercaptopropanesulfonic acid, has been shown to be particularly effective, leading to high yields of THPE in relatively short reaction times.[1][7]

Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Phenol + 4-Hydroxyacetophenone or 2,4-Pentanedione Reaction Condensation Reaction (Heat and Stirring) Reactants->Reaction Add Catalyst Acid Catalyst (e.g., HCl, H2SO4, Acetic Acid) Catalyst->Reaction Add Crude_Product Crude THPE Reaction->Crude_Product Yields Dissolution Dissolve in Methanol Crude_Product->Dissolution Decolorization Add Activated Carbon Dissolution->Decolorization Precipitation Add Water + Reducing Agents (e.g., NaBH4, Na2SO3) Decolorization->Precipitation Isolation Filter and Dry Precipitation->Isolation Pure_Product Pure THPE Isolation->Pure_Product

Caption: General workflow for the synthesis and purification of Tris(4-hydroxyphenyl)ethane.

Purification of Tris(4-hydroxyphenyl)ethane

Achieving high purity of THPE is essential for its various applications.[1] The crude product from the synthesis typically contains unreacted starting materials and side products. A common and effective purification method involves recrystallization.

Experimental Protocol for Purification:
  • Washing: Wash the crude THPE admixture with a saturated solution of THPE in a water and methanol mixture (typically 60-75% water and 25-40% methanol by weight). This step significantly reduces the loss of THPE while removing impurities like residual phenol.[8][9][10][11]

  • Dissolution: Dissolve the washed crude product in methanol by heating.[2][3]

  • Decolorization: Add activated carbon to the methanolic solution to decolorize it, then filter to remove the carbon.[2][3]

  • Recrystallization: To the filtrate, slowly add water to precipitate the purified THPE. The addition of reducing agents like sodium borohydride and/or sodium sulfite during this step can help to prevent the formation of colored impurities.[2][3][9]

  • Isolation: Filter the precipitated solid and dry it under vacuum to obtain the purified Tris(4-hydroxyphenyl)ethane.[2][3]

This process can yield THPE with a purity of 99.5% as determined by HPLC analysis.[2][3]

Characterization of Tris(4-hydroxyphenyl)ethane

A comprehensive characterization of THPE is crucial to confirm its identity, purity, and properties. The following are key analytical techniques used for this purpose.

Physical Properties
PropertyValue
Appearance White to almost white crystalline powder
Melting Point 246–248 °C
Molecular Formula C₂₀H₁₈O₃[12]
Molecular Weight 306.36 g/mol [12]
Spectroscopic Analysis
  • ¹H NMR: The ¹H NMR spectrum of THPE provides information about the different types of protons present in the molecule.

    • Sample Preparation: Dissolve the THPE sample in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

    • Expected Signals: The spectrum will show characteristic signals for the aromatic protons of the hydroxyphenyl groups and the methyl protons of the ethane core.

  • ¹³C NMR: The ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms in the molecule.

    • Expected Signals: Signals corresponding to the quaternary carbon, the methyl carbon, and the aromatic carbons (both substituted and unsubstituted) are expected.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of THPE.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Expected Molecular Ion Peak: A peak at m/z 306 corresponding to the molecular ion [M]⁺ is expected.[13]

  • Fragmentation Pattern: Common fragments observed include those resulting from the loss of a methyl group (m/z 291) and further fragmentation of the triphenylmethyl cation.[13]

Chromatographic Analysis

HPLC is a standard method for determining the purity of THPE.[2][3]

  • Column: A reverse-phase column, such as a Zorbax XDB C8, is commonly used.[4][5]

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[4][5]

  • Detection: UV detection is suitable for analyzing THPE.

  • Analysis: The retention time and peak area are used to identify and quantify THPE and any impurities. A purity of >99.5% is achievable with proper purification.[2][3]

Thermal Analysis

Due to its application in high-performance polymers, understanding the thermal stability of THPE is important.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of THPE.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, such as glass transition temperature, if applicable.

Biological Activity and Signaling Pathway

Tris(4-hydroxyphenyl)ethane has been identified as an endocrine-disrupting chemical with antiestrogenic activity. It acts as an antagonist of estrogen receptors (ERs), particularly ERα.

Estrogen Receptor Alpha (ERα) Signaling Pathway and THPE Interference:

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (E2) ERa_inactive Inactive ERα Complex Estrogen->ERa_inactive Binds & Activates THPE Tris(4-hydroxyphenyl)ethane (THPE) THPE->ERa_inactive Binds & Inhibits ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: THPE antagonizes the estrogen receptor alpha (ERα) signaling pathway.

In the canonical estrogen signaling pathway, estrogen (E2) binds to the inactive ERα complex in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus.[5][8] The active ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription.[5][8] This process ultimately leads to various physiological responses, including cell proliferation.[8]

THPE, acting as an antagonist, binds to ERα but fails to induce the conformational changes necessary for full receptor activation. This competitive binding prevents estrogen from activating the receptor, thereby inhibiting the downstream signaling cascade and blocking the transcription of estrogen-responsive genes. This antiestrogenic activity makes THPE a compound of interest in studies of endocrine disruption and its potential effects on hormone-dependent processes.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and characterization of Tris(4-hydroxyphenyl)ethane. The presented protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The elucidation of its synthesis and analytical characterization, coupled with an understanding of its biological activity, is essential for its safe and effective application and for further investigation into its properties and potential impacts.

References

An In-depth Technical Guide to Trisphenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Trisphenol A" is not a standard chemical designation. Research indicates that this name may refer to one of two distinct compounds: This compound or This compound PA . This guide provides a detailed overview of the available technical information for both substances. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide synthesizes information from chemical databases and patent literature.

This compound

This compound is a phenolic compound that is structurally related to Bisphenol A (BPA), containing three hydroxyphenyl moieties.

IUPAC Name and Chemical Structure
  • IUPAC Name: 2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol[1]

  • Synonyms: 4,4'-((4-hydroxy-1,3-phenylene)bis(propane-2,2-diyl))diphenol, 2,4-Bis(p-hydroxy-alpha,alpha-dimethylbenzyl)phenol[1]

Chemical Structure:

Figure 1: Chemical Structure of this compound.
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C24H26O3[2]
Molecular Weight 362.46 g/mol [2]
CAS Number 2300-15-4[1]
Appearance Solid (predicted)
Stereochemistry Achiral[2]
Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are limited. However, the general synthesis of this compound compounds often involves the acid-catalyzed condensation reaction of a phenol with a ketone or a di-functionalized phenol.[3][4]

General Synthesis Approach for this compound Derivatives:

A general method for producing this compound compounds involves reacting a carbonyl compound with a molar excess of a phenol in the presence of an acid catalyst.[3]

  • Reactants: A suitable carbonyl compound and a phenol.

  • Molar Ratio: The phenol is typically used in a molar excess, ranging from 3 to 20 times that of the carbonyl compound.[3]

  • Catalyst: An acid catalyst is employed to facilitate the condensation reaction.

Biological Activity and Signaling Pathways

This compound PA

This compound PA is another compound that may be referred to as "this compound A". It possesses a more complex structure than the previously described this compound.

IUPAC Name and Chemical Structure
  • IUPAC Name: 4,4'-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol

  • Synonyms: α,α,α'-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene, TPPA

Chemical Structure:

Figure 2: Chemical Structure of this compound PA.
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound PA.

PropertyValueSource
Molecular Formula C29H28O3
Molar Mass 424.53 g/mol
Density 1.186±0.06 g/cm³ (Predicted)
Melting Point 225°C
Boiling Point 623.1±50.0 °C (Predicted)
Appearance Powder to crystal
Color White to Almost white
Experimental Protocols

As with this compound, specific and detailed public-domain experimental protocols for the synthesis of this compound PA are scarce. Patent literature describes the synthesis of this compound compounds through the reaction of a carbonyl compound with phenols.[3]

Biological Activity and Signaling Pathways

There is a lack of specific information regarding the biological activity and effects on signaling pathways for this compound PA in the available scientific literature. As a complex phenol derivative, it may share some of the general biological properties of phenolic compounds, but specific assays are required for confirmation.[5][6][7][8][9]

Logical Relationship of "this compound A" Nomenclature

The ambiguity of the term "this compound A" can be visualized as follows:

Trisphenol_A_Clarification A User Query: This compound A B Interpretation 1: This compound A->B Possible Reference C Interpretation 2: This compound PA A->C Possible Reference D IUPAC: 2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol B->D E IUPAC: 4,4'-(1-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol C->E

Figure 3: Clarification of "this compound A" nomenclature.

References

An In-depth Technical Guide to the Core Structural Differences Between Trisphenols and Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural and physicochemical properties of trisphenols and bisphenols, two classes of phenolic compounds with significant industrial and biological relevance. While bisphenols, particularly Bisphenol A (BPA), are widely studied for their endocrine-disrupting activities, trisphenols represent a structurally distinct class with different functional implications. This document outlines the core structural distinctions, presents comparative physicochemical data, details relevant experimental protocols for their analysis and biological assessment, and illustrates key biological pathways and experimental workflows.

Core Structural Analysis: The Fundamental Distinction

The primary difference between bisphenols and trisphenols lies in the number of hydroxyphenyl units attached to a central carbon scaffold.

  • Bisphenols : This class of compounds is characterized by two hydroxyphenyl groups linked by a bridging atom or group.[1] The general structure can be represented as (HOC₆H₄)₂-X, where 'X' is the bridging group. The nature of this linker significantly influences the molecule's properties. In Bisphenol A (BPA), the most well-known example, the two phenol rings are linked by a central carbon atom that is also bonded to two methyl groups ((CH₃)₂C).[2][3] Other common variants include Bisphenol S (BPS), with a sulfonyl group (SO₂) bridge, and Bisphenol F (BPF), with a methylene (CH₂) bridge.[4]

  • Trisphenols : These compounds feature three hydroxyphenyl groups attached to a central carbon-based scaffold. A representative example is 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), where a central ethane group is bonded to three 4-hydroxyphenyl moieties.[5][6] Another common trisphenol is Tris(4-hydroxyphenyl)methane. This trifunctional nature imparts distinct properties, particularly in polymerization, where they act as cross-linking or branching agents.[5][7]

The key structural divergence is the tripodal versus dipodal arrangement of phenol rings, which fundamentally alters the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions, including receptor binding.

Comparative Physicochemical Properties

The addition of a third hydroxyphenyl group in trisphenols generally leads to increased molecular weight, a higher potential for hydrogen bonding, and altered lipophilicity compared to their bisphenol counterparts. These differences are summarized in the table below.

PropertyBisphenol A (BPA)1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)Tris(4-hydroxyphenyl)methane
Molecular Formula C₁₅H₁₆O₂[2][8]C₂₀H₁₈O₃[9]C₁₉H₁₆O₃[10]
Molecular Weight 228.29 g/mol [11][12]306.36 g/mol [13]292.33 g/mol
Melting Point 158-159 °C[2][12]246-248 °C[14]247 °C
Water Solubility Low (~0.3 g/L)[15]Low (25.1 mg/L at 20°C)[14]Insoluble
LogP (XLogP3-AA) 3.3[11]4.1[9]4.2[10]
Hydrogen Bond Donors 23[13]3[10]
Hydrogen Bond Acceptors 23[13]3[10]

Biological Activity and Endocrine Disruption

Bisphenols like BPA are well-documented endocrine disruptors, primarily due to their structural mimicry of the natural hormone estrogen, which allows them to bind to estrogen receptors (ERα and ERβ).[2][3] This interaction can disrupt normal hormonal signaling pathways.[2][16] The estrogenic activity of trisphenols is less characterized but is an active area of research. The spatial arrangement and number of hydroxyl groups are critical for receptor affinity and subsequent biological response.

Estrogen Receptor Signaling Pathway

Estrogens exert their effects by binding to estrogen receptors (ERs), which then activate gene transcription.[17] This process can occur through several mechanisms:

  • Genomic/Classical Pathway : Estrogen binds to nuclear ERs. The activated receptor-ligand complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences called Estrogen Response Elements (EREs) on target genes, initiating transcription.[16][18]

  • Non-Genomic Pathway : Estrogen can also bind to ERs located on the cell membrane, rapidly activating intracellular signaling cascades like the MAPK and PI3K/AKT pathways.[19][20]

Endocrine disruptors like BPA can interfere with these pathways by inappropriately activating or blocking the receptor.[2]

EstrogenSignaling cluster_EC Extracellular cluster_Cyto Cytoplasm cluster_Nuc Nucleus E2 Estrogen (E2) or Xenoestrogen (BPA) ER_cyto Estrogen Receptor (ERα/β) E2->ER_cyto Binds ER_mem Membrane ER E2->ER_mem Complex E2-ER Complex ER_cyto->Complex Forms Dimer Dimerized Complex Complex->Dimer Dimerizes ERE Estrogen Response Element (ERE) Dimer->ERE Binds to PI3K PI3K/AKT Pathway MAPK MAPK Pathway ER_mem->PI3K Activates ER_mem->MAPK Activates Gene Target Gene Transcription ERE->Gene Regulates

Estrogen receptor signaling pathway and points of interference by xenoestrogens.

Experimental Protocols

Accurate comparison of trisphenols and bisphenols requires standardized analytical and biological assays.

Protocol: HPLC Analysis for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying bisphenols and related compounds in various matrices.[21][22]

  • Objective : To determine the concentration of a bisphenol or this compound in a sample.

  • Instrumentation : HPLC system with a C18 column and UV or Fluorescence detector.[21][23]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A common mobile phase is 65:35 water/acetonitrile with 0.1% formic acid.[23]

  • Column : Cogent Bidentate C18, 2.2 µm, 2.1 x 50mm or equivalent.[23]

  • Flow Rate : 0.2 mL/minute.[23]

  • Detection : UV at 275 nm or Fluorescence (Excitation λ = 274 nm, Emission λ = 314 nm for enhanced sensitivity for BPA).[23][24]

  • Sample Preparation :

    • Prepare stock solutions (e.g., 1000 mg/L) of analytical standards (BPA, THPE, etc.) in methanol.[23]

    • Create a series of calibration standards by diluting the stock solution in the mobile phase.

    • For complex matrices like biological fluids or environmental samples, a solid-phase extraction (SPE) step is required to clean up the sample and concentrate the analytes.

  • Procedure :

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a fixed volume (e.g., 2.0 µL) of each calibration standard to generate a standard curve (Peak Area vs. Concentration).[23]

    • Inject the prepared unknown samples.

    • Quantify the analyte in the samples by comparing its peak area to the standard curve.

Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).[25]

  • Objective : To measure the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) for a test compound.

  • Reagents :

    • Rat uterine cytosol (as a source of ERα and ERβ).[25]

    • Radiolabeled estradiol ([³H]-E2).[25]

    • Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[25]

    • Test compounds (Bisphenols, Trisphenols) dissolved in an appropriate solvent.

    • Hydroxylapatite (HAP) slurry to separate bound from free radioligand.[25]

  • Procedure :

    • Prepare serial dilutions of the unlabeled test compound and a reference standard (unlabeled E2).

    • In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[25]

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., overnight at 4°C).

    • Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets to remove unbound [³H]-E2.

    • Measure the radioactivity of the pellets using a scintillation counter.

    • Plot the percentage of total [³H]-E2 binding against the log concentration of the competitor.

    • Determine the IC50 value from the resulting competitive binding curve.[25]

Experimental and Logical Workflows

Visualizing the workflow for comparing these compounds can clarify the experimental logic.

Workflow start Select Test Compounds (e.g., BPA, THPE) prop Characterize Physicochemical Properties (MW, LogP, Solubility) start->prop hplc Develop & Validate Analytical Method (HPLC) start->hplc binding_assay Perform ER Competitive Binding Assay start->binding_assay analysis Comparative Analysis: Structure-Activity Relationship prop->analysis data_hplc Quantification Data hplc->data_hplc cell_assay Conduct Cell-Based Reporter Gene Assay binding_assay->cell_assay Confirm findings data_binding Binding Affinity (IC50) binding_assay->data_binding data_cell Functional Activity (EC50) cell_assay->data_cell data_hplc->analysis data_binding->analysis data_cell->analysis conclusion Conclusion on Key Structural Differences and Biological Impact analysis->conclusion

Logical workflow for comparing the properties and activities of phenolic compounds.

Conclusion

The fundamental difference between trisphenols and bisphenols—the presence of three versus two hydroxyphenyl groups—has profound implications for their chemical structure, physicochemical properties, and industrial applications. While bisphenols are primarily linear, dipodal molecules used as monomers, trisphenols are tripodal, trifunctional molecules often employed as cross-linking and branching agents to create complex polymer networks. These structural variations also influence their biological activity, including their potential as endocrine disruptors. The methodologies and workflows presented in this guide provide a framework for the systematic evaluation and comparison of these important classes of chemical compounds.

References

An In-depth Technical Guide to the Solubility of Trisphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Trisphenol, with a specific focus on 4,4',4''-trihydroxytriphenylmethane, a prominent compound within this class. Due to the limited availability of precise quantitative solubility data for many this compound compounds, this document synthesizes available qualitative information and outlines standardized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies for solubility assessment.

Introduction to Trisphenols

The term "this compound" can refer to a variety of chemical structures containing three phenol groups. A key example, and the focus of this guide, is 4,4',4''-trihydroxytriphenylmethane (also known as Tris(4-hydroxyphenyl)methane or Leucaurin). These compounds are of interest in various industrial and research applications, from polymer synthesis to their potential as biologically active molecules. Understanding their solubility in different organic solvents is critical for their application, formulation, and analytical characterization.

Solubility Profile of 4,4',4''-Trihydroxytriphenylmethane

Quantitative solubility data for 4,4',4''-trihydroxytriphenylmethane in a wide range of common organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its solubility in polar organic solvents and insolubility in water. The presence of three hydroxyl groups allows for hydrogen bonding with polar solvents, while the large triphenylmethane backbone contributes to its solubility in organic media.

Table 1: Qualitative Solubility of 4,4',4''-Trihydroxytriphenylmethane

SolventCommon NameQualitative Solubility
CH₃OHMethanolSoluble[1][2]
C₂H₅OHEthanolSoluble (as "alcohol")
(C₂H₅)₂ODiethyl EtherSoluble (as "ether")
H₂OWaterInsoluble[1][2][3][4]

Note: This table is based on available qualitative data. Experimental determination is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination: The Shake-Flask Method (OECD 105)

For the precise determination of solubility, standardized methods are essential. The "shake-flask" method is a widely accepted technique, particularly for substances with solubilities above 10⁻² g/L, and is described in the OECD Guideline for the Testing of Chemicals, Test No. 105.[5][6][7][8] This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the saturated solution.

Methodology:

  • Preparation of the Test Substance: Ensure the 4,4',4''-trihydroxytriphenylmethane is of a known purity.

  • Selection of Solvent: Use a high-purity grade of the desired organic solvent.

  • Saturation: Add an excess amount of the this compound compound to a suitable flask containing the solvent. The excess solid should be visible to ensure saturation.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach saturation.[5][7][8]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the mixture to facilitate separation.

  • Sampling: Carefully extract a sample from the clear, saturated supernatant.

  • Analysis: Determine the concentration of the this compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophoric nature of the compound.

  • Replicates: The experiment should be performed in replicate to ensure the reliability of the results.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select High-Purity This compound & Solvent B Add Excess this compound to Solvent in Flask A->B C Seal & Agitate at Constant Temperature B->C Equilibration D Allow Undissolved Solid to Settle C->D Phase Separation E Extract Supernatant Sample D->E F Analyze Concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Shake-Flask Method Workflow

Potential Biological Activity and Signaling Pathways

Phenolic compounds, including Trisphenols, are often investigated for their potential to interact with biological systems, particularly with nuclear receptors like the estrogen receptor (ER). While direct studies on the signaling pathways of 4,4',4''-trihydroxytriphenylmethane are limited, research on the structurally similar compound Tris(4-hydroxyphenyl)ethane (THPE) has demonstrated antiestrogenic activity.[9] THPE acts as an antagonist to the estrogen receptor alpha (ERα).[9]

This suggests a potential mechanism of action for 4,4',4''-trihydroxytriphenylmethane, where it could bind to ERα, preventing the binding of the natural ligand, 17β-estradiol (E2). This antagonism would inhibit the subsequent conformational change of the receptor, its dimerization, and its translocation to the nucleus, thereby preventing the transcription of estrogen-responsive genes.

The following diagram illustrates this hypothetical antiestrogenic signaling pathway.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus E2 17β-Estradiol (E2) ERa Estrogen Receptor α (ERα) E2->ERa Binds & Activates This compound This compound (Antagonist) This compound->ERa Binds & Blocks Gene Target Gene Transcription This compound->Gene Inhibits ERE Estrogen Response Element (ERE) ERa->ERE Binds to DNA ERE->Gene Initiates

Hypothetical Antiestrogenic Pathway

Disclaimer: The signaling pathway depicted is based on the activity of the related compound Tris(4-hydroxyphenyl)ethane (THPE) and represents a potential mechanism for 4,4',4''-trihydroxytriphenylmethane. Further experimental validation is required to confirm this activity.

Conclusion

While quantitative solubility data for 4,4',4''-trihydroxytriphenylmethane remains a gap in the scientific literature, qualitative evidence confirms its solubility in common polar organic solvents. For researchers and drug development professionals requiring precise solubility values, adherence to standardized protocols such as the OECD 105 shake-flask method is recommended. Furthermore, the structural similarity to other biologically active trisphenols suggests that compounds like 4,4',4''-trihydroxytriphenylmethane may warrant investigation for their potential to modulate signaling pathways such as the estrogen receptor pathway. This guide provides a foundational framework for understanding and experimentally approaching the solubility of this class of compounds.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Trisphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation behavior of Trisphenol derivatives. While a significant body of research exists on the polymers derived from these molecules, such as polycarbonates and epoxy resins, this document focuses on the intrinsic thermal properties of the this compound derivatives themselves, alongside the behavior of their polymeric counterparts. This guide is intended to be a valuable resource for professionals in research and development, offering detailed experimental methodologies, comparative data, and insights into degradation pathways.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds characterized by three phenol groups attached to a central carbon framework. Their trifunctional nature makes them valuable as cross-linking agents, monomers, and branching agents in the synthesis of high-performance polymers.[1][2] By creating a dense, three-dimensional network, these derivatives enhance the mechanical strength, chemical resistance, and, most notably, the thermal stability of the resulting polymers.[2][3]

Two of the most common this compound derivatives are:

  • 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): This compound features three p-hydroxyphenyl groups attached to a central ethylidyne group.

  • Tris(4-hydroxyphenyl)methane (THPM): In this molecule, three p-hydroxyphenyl groups are bonded to a central methane group.

The inherent thermal stability of these derivatives is a crucial factor in the performance of the polymers they are used to create.

Quantitative Thermal Analysis Data

Direct quantitative data on the thermal decomposition of standalone this compound derivatives is not extensively available in public literature. However, their physical properties, such as melting point, provide an initial indication of their stability. The thermal behavior of polymers synthesized using these derivatives offers indirect evidence of their contribution to thermal resistance.

Compound/PolymerPropertyValueAnalytical Method
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) Melting Point246-248 °C[4]Not Specified
Phenolic Resin (general) Onset of Significant Weight Loss (in air)~550-570 °C[5]TGA
POSS Modified Phenolic Resin (in Argon) Char Yield at 800 °C77.80%[6]TGA
Neat Phenolic Resin (in Argon) Char Yield at 800 °C70.82%[6]TGA

Thermal Degradation Mechanisms

The thermal degradation of this compound derivatives and their related polymers is a complex process involving multiple reaction pathways. The specific mechanisms are influenced by the chemical structure of the derivative, the surrounding atmosphere (inert or oxidative), and the temperature.

In an inert atmosphere, the degradation of phenolic structures is primarily driven by the cleavage of the weakest bonds at elevated temperatures. For this compound derivatives, this would likely involve the scission of the bonds connecting the phenyl rings to the central carbon atom, as well as the cleavage of the phenolic C-O and O-H bonds. This process leads to the formation of smaller phenolic compounds, aromatic hydrocarbons, and gases such as carbon monoxide and methane. At higher temperatures, these initial degradation products can undergo secondary reactions, leading to the formation of a stable char residue.[7]

In an oxidative atmosphere, the degradation process is initiated at lower temperatures and is more complex. The presence of oxygen facilitates the formation of phenoxy radicals, which can then participate in a variety of oxidative reactions. This leads to a different profile of degradation products, including quinones, and a more complete decomposition at very high temperatures.

The following diagram illustrates a generalized degradation pathway for a this compound derivative under inert thermal decomposition.

Thermal_Degradation_Pathway A This compound Derivative B Initial Bond Scission (High Temperature) A->B Heat C Primary Degradation Products (Phenol, Cresols, etc.) B->C D Secondary Reactions C->D Further Heating E Gaseous Products (CO, CH4, H2O) D->E F Char Residue D->F TGA_Workflow A Sample Preparation (5-10 mg in crucible) B Instrument Setup (Atmosphere, Heating Rate) A->B C TGA Run (Heating and Mass Recording) B->C D Data Analysis (TGA/DTG Curves) C->D E Determination of Thermal Properties D->E

References

An In-depth Technical Guide to the Discovery and History of Trisphenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisphenol compounds, a class of chemicals characterized by three phenol moieties, have a rich history intertwined with the development of synthetic chemistry and polymer science. While structurally related to the more widely known bisphenol compounds, trisphenols possess unique properties that have led to their use in a variety of industrial applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound compounds, with a focus on their endocrine-disrupting properties. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Discovery and History

The history of this compound compounds is closely linked to the development of synthetic dyes and polymers. The foundational structure, triphenylmethane, was first synthesized in 1872.[1] This paved the way for the creation of a vast array of triphenylmethane dyes, some of the first synthetic colorants, with the first practical synthesis of fuchsine in 1859.[2] These early developments in triphenylmethane chemistry laid the groundwork for the later synthesis of hydroxylated derivatives, the trisphenols.

While a definitive timeline for the discovery of the entire class of "this compound compounds" is not clearly documented, the synthesis of specific trisphenolic structures emerged from the broader field of phenol-aldehyde and phenol-ketone condensation chemistry. A significant milestone in the related field of phenol-based compounds was the first synthesis of Bisphenol A (BPA) in 1891 by the Russian chemist Aleksandr Dianin.[3] The methodologies developed for BPA synthesis, involving the acid-catalyzed condensation of phenols with ketones, were later adapted for the production of various this compound compounds.

The industrial production and application of specific trisphenols, such as Tris(4-hydroxyphenyl)methane and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), became more prominent in the mid-20th century with the expansion of the plastics and polymer industries. These compounds found use as branching agents, crosslinkers, and modifiers in the production of polycarbonates, epoxy resins, and other polymers.

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a carbonyl compound or a di-functionalized phenol.

Synthesis of Tris(4-hydroxyphenyl)methane

Tris(4-hydroxyphenyl)methane can be synthesized through the reaction of phenol with a suitable carbonyl-containing compound in the presence of an acid catalyst. One common method involves the reaction of chloroform with three equivalents of phenol under Friedel-Crafts conditions.[1][4]

Reaction: 3 C₆H₅OH + CHCl₃ → (HOC₆H₄)₃CH + 3 HCl

Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

THPE is synthesized by the condensation of 4,4'-dihydroxybenzophenone with an excess of phenol in the presence of an acid catalyst, such as hydrogen chloride or a sulfonic acid resin. Mercaptan co-catalysts are often used to improve reaction rates and yields.

Reaction: (HOC₆H₄)₂CO + C₆H₅OH → (HOC₆H₄)₃CCH₃ + H₂O

Biological Activity and Endocrine Disruption

A significant body of research has focused on the biological activities of phenol-containing compounds, particularly their potential to act as endocrine disruptors. Much of this research has centered on BPA and its analogs, but the findings are highly relevant to this compound compounds due to their structural similarities.[5]

This compound compounds, like bisphenols, can mimic the action of the natural estrogen 17β-estradiol, primarily by binding to estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of cellular events normally regulated by estrogens, leading to potential adverse effects on reproductive health and development.

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the estrogenic activity of various bisphenol analogs, which can serve as a reference for understanding the potential activity of this compound compounds. Direct quantitative data for a wide range of trisphenols is an area of ongoing research.

Table 1: Estrogen Receptor α (ERα) Transcriptional Activation of Bisphenol Analogs [6]

CompoundEC₅₀ (M)Relative Potency (BPA = 1)
17β-Estradiol (E2)1.1 x 10⁻¹¹28,000
Bisphenol A (BPA)3.1 x 10⁻⁷1
Bisphenol AF (BPAF)3.4 x 10⁻⁸9.2
Bisphenol B (BPB)8.1 x 10⁻⁸3.8
Bisphenol Z (BPZ)1.0 x 10⁻⁷3.0
Bisphenol E (BPE)3.0 x 10⁻⁷1.0

Table 2: Estrogen Receptor (ER) Binding Affinity of Selected Compounds [7]

CompoundIC₅₀ (nM)
17β-Estradiol (E2)1.5
Diethylstilbestrol (DES)0.9
Bisphenol A (BPA)2,500

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of this compound compounds.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor.[8][9][10][11]

Methodology:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Reaction: A constant concentration of [³H]-E₂ and varying concentrations of the test compound (this compound) are incubated with the uterine cytosol.

  • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to separate the receptor-bound [³H]-E₂ from the free radioligand. The HAP is then washed to remove unbound ligand.

  • Quantification: The amount of radioactivity in the HAP pellet is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined.

Estrogen Receptor (ER) Transcriptional Activation Assay

This assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.[12][13][14]

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa) is stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (hERα) and another containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with various concentrations of the test this compound compound. A known estrogen (e.g., 17β-estradiol) is used as a positive control.

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The concentration of the test compound that produces a half-maximal response (EC₅₀) is calculated.

Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a chemical by measuring its ability to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.[15][16][17]

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a culture medium. Before the assay, they are cultured in a medium free of estrogens for a period to synchronize the cells and reduce basal proliferation.

  • Treatment: The cells are then exposed to various concentrations of the test this compound compound for several days.

  • Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.

  • Data Analysis: The proliferative effect of the test compound is compared to that of a positive control (17β-estradiol), and the relative proliferative effect (RPE) is calculated.

Signaling Pathways and Experimental Workflows

The endocrine-disrupting effects of this compound compounds are primarily mediated through their interaction with the estrogen receptor signaling pathway. The following diagrams illustrate this pathway and the workflows of the key experimental assays.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: Estrogen receptor signaling pathway activated by a this compound compound.

Competitive_Binding_Assay_Workflow start Start prep Prepare Uterine Cytosol (Source of ER) start->prep incubate Incubate Cytosol with [³H]-E₂ and this compound prep->incubate separate Separate Bound and Free Ligand (Hydroxylapatite) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC₅₀ quantify->analyze end End analyze->end Transcriptional_Activation_Assay_Workflow start Start transfect Transfect Cells with hER and ERE-Reporter Plasmids start->transfect treat Treat Cells with This compound Compound transfect->treat lyse Lyse Cells treat->lyse measure Measure Reporter Gene Activity (e.g., Luciferase) lyse->measure analyze Calculate EC₅₀ measure->analyze end End analyze->end

References

The Ascendancy of Trisphenol Architectures: A Technical Primer on Their Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and materials development professionals.

Abstract

Novel Trisphenol compounds are emerging as a pivotal class of monomers and crosslinking agents in the landscape of materials science. Their unique trifunctional nature and rigid aromatic structures impart a superior combination of thermal stability, mechanical robustness, and chemical resistance to a variety of polymer systems. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of these versatile compounds, with a focus on epoxy resins, high-performance polycarbonates, and advanced photoresists. Detailed experimental protocols, comparative quantitative data, and visualized reaction and process workflows are presented to facilitate further research and development in this promising field.

Introduction: The Trifunctional Advantage

This compound compounds, characterized by a central molecular scaffold with three hydroxyl-substituted phenyl groups, offer a significant architectural advantage over their bifunctional bisphenol counterparts. This trifunctionality allows for the creation of highly crosslinked, three-dimensional polymer networks. The result is a substantial enhancement in key material properties, including a higher glass transition temperature (Tg), improved mechanical strength, and greater dimensional stability under thermal and mechanical stress.[1] These attributes make them ideal candidates for demanding applications in the aerospace, automotive, and electronics industries.

This guide will delve into the synthesis of key this compound compounds, their incorporation into various polymer matrices, and the resulting material properties.

Synthesis of Novel this compound Compounds

The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a suitable ketone or diketone.[1] A prominent example is the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a widely used branching agent and monomer.

Experimental Protocol: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

This protocol is based on the reaction of phenol with 2,4-pentanedione.

Materials:

  • Phenol

  • 2,4-pentanedione

  • Sulfuric acid

  • 3-mercaptopropanesulfonic acid (promoter)

  • Methanol

  • Sodium borohydride

  • Decolorizing carbon

Procedure:

  • Reaction Setup: In a suitable reactor, mix phenol and 2,4-pentanedione at a molar ratio of at least 6:1.

  • Catalyst Addition: Add at least 0.8% by weight (based on phenol) of 3-mercaptopropanesulfonic acid as a promoter and sulfuric acid. The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.

  • Reaction Conditions: Maintain the reaction temperature in the range of 30-55°C and stir the mixture.

  • Workup: Following the reaction, the crude THPE is dissolved in methanol. A small amount of sodium borohydride is added, followed by decolorizing carbon.

  • Purification: The mixture is stirred under a nitrogen atmosphere for 30 minutes and then filtered. Water containing dissolved sodium borohydride is added dropwise with stirring to precipitate the purified product.

  • Drying: The solid product is filtered and dried to a constant weight at 60°C.

Applications in Epoxy Resins

This compound compounds are highly effective in creating epoxy resins with high crosslinking densities, leading to superior thermal and mechanical properties. Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) is a key monomer in the synthesis of these high-performance epoxy resins.

Properties of this compound-Based Epoxy Resins

The incorporation of this compound structures into epoxy networks significantly enhances their performance characteristics.

PropertyTris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)-based thermosetStandard Bisphenol A (BPA)-based Epoxy
Young's Modulus 1.3 - 1.4 GPa~2.4-3.1 GPa
Tensile Strength 55 - 69 MPa~55-80 MPa
Elongation at Break 3% - 8%~3-6%
Glass Transition Temp. (Tg) Can exceed 220°C with appropriate curing agents[2]Typically 140-180°C
Experimental Protocol: Curing of a this compound-Based Epoxy Resin

This protocol describes the curing of a trifunctional epoxy resin with an aromatic amine curing agent.

Materials:

  • Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)

  • 4,4'-Diaminodiphenylmethane (DDM) (curing agent)

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Mixing: The THPMTGE resin is preheated to reduce its viscosity. The stoichiometric amount of DDM is then added and mixed thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to reduce viscosity, which should be evaporated before curing.

  • Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • Curing Schedule: The resin mixture is poured into a preheated mold and cured in an oven. A typical curing schedule involves an initial cure at a lower temperature (e.g., 120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 180-220°C for 2-4 hours) to ensure complete crosslinking.

  • Cooling: The cured epoxy is allowed to cool slowly to room temperature to minimize internal stresses.

Applications in High-Performance Polycarbonates

In polycarbonate synthesis, this compound compounds like THPE are used as branching agents to increase the viscosity and melt strength of the polymer.[1] This results in polycarbonates with enhanced toughness and processability. The synthesis is typically achieved through interfacial polymerization.[3]

Properties of this compound-Branched Polycarbonates

The introduction of a this compound branching agent modifies the properties of polycarbonates.

PropertyThis compound-Branched PolycarbonateLinear Bisphenol A (BPA) Polycarbonate
Glass Transition Temp. (Tg) Up to 156°C (for bio-based tris/bisphenols)[3]~145-150°C
Thermal Stability (Td5%) Up to 383°C (under nitrogen)[3]~450-500°C
Melt Flow Index (MFI) Lower (higher viscosity)Higher (lower viscosity)
Experimental Protocol: Synthesis of this compound-Branched Polycarbonate via Interfacial Polymerization

Materials:

  • Bisphenol A (BPA)

  • 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) (branching agent)

  • Phosgene

  • Dichloromethane (organic solvent)

  • Aqueous sodium hydroxide solution

  • Triethylamine (acid acceptor/catalyst)

Procedure:

  • Aqueous Phase Preparation: Dissolve BPA and a specific molar percentage of THPE in an aqueous sodium hydroxide solution.

  • Organic Phase Preparation: Prepare a solution of phosgene in dichloromethane.

  • Polymerization: The aqueous and organic phases are combined in a reactor with vigorous stirring. Triethylamine is added as a catalyst. The polymerization occurs at the interface between the two liquid layers.

  • Polymer Recovery: After the reaction is complete, the organic layer containing the dissolved polycarbonate is separated. The polymer is then precipitated by adding a non-solvent like methanol.

  • Purification and Drying: The precipitated polycarbonate is filtered, washed to remove impurities, and dried in a vacuum oven.

Applications in Advanced Photoresists

This compound derivatives are being explored as molecular glass photoresists for high-resolution lithography. Their well-defined molecular structure and good film-forming properties make them promising candidates for next-generation microelectronics fabrication.

Performance of this compound-Based Photoresists
Photoresist SystemResolution AchievedExposure Dose
Bisphenol A derivatives with tert-butyl ester groups40 nm L/S patterns[2]N/A
HFIP-containing photoresist~40 nm trench3 µC/cm²[4]
Experimental Protocol: Formulation and Processing of a this compound-Based Photoresist

Materials:

  • This compound derivative (e.g., a protected bisphenol A derivative)

  • Photo-acid generator (PAG)

  • Base quencher

  • Propylene glycol monomethyl ether acetate (PGMEA) (solvent)

  • Silicon wafer

  • Developer (e.g., aqueous tetramethylammonium hydroxide - TMAH solution)

Procedure:

  • Formulation: Dissolve the this compound derivative, PAG, and base quencher in PGMEA to form the photoresist solution. The concentrations are optimized for the desired film thickness and lithographic performance.

  • Spin Coating: Dispense the photoresist solution onto a silicon wafer and spin-coat to achieve a uniform thin film.

  • Soft Bake: Bake the coated wafer on a hot plate (e.g., at 90-110°C for 60-90 seconds) to remove the solvent.

  • Exposure: Expose the photoresist film to a patterned radiation source (e.g., deep UV or electron beam). The PAG generates an acid in the exposed regions.

  • Post-Exposure Bake (PEB): Bake the wafer again (e.g., at 100-120°C for 60-90 seconds) to catalyze the acid-driven deprotection reaction, which changes the solubility of the exposed resist.

  • Development: Immerse the wafer in a developer solution (e.g., 0.26N TMAH) to dissolve the exposed (for a positive-tone resist) or unexposed (for a negative-tone resist) areas.

  • Hard Bake: Bake the wafer at a higher temperature (e.g., 120-140°C) to further solidify the patterned resist.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams visualize key synthesis and process workflows.

Synthesis_of_THPE phenol Phenol reactor Reactor (30-55°C) phenol->reactor pentanedione 2,4-Pentanedi one pentanedione->reactor catalyst H₂SO₄ & 3-mercaptopropanesulfonic acid catalyst->reactor crude_thpe Crude THPE reactor->crude_thpe purification Purification (Methanol, NaBH₄, Decolorizing Carbon) crude_thpe->purification thpe 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) purification->thpe Polycarbonate_Polymerization bpa Bisphenol A (BPA) reactor Interfacial Polymerization bpa->reactor thpe THPE (Branching Agent) thpe->reactor naoh Aqueous NaOH naoh->reactor phosgene Phosgene in Dichloromethane phosgene->reactor catalyst Triethylamine catalyst->reactor separation Phase Separation reactor->separation precipitation Precipitation (Methanol) separation->precipitation polycarbonate Branched Polycarbonate precipitation->polycarbonate Photoresist_Workflow start Start: Silicon Wafer spin_coating Spin Coating (this compound Resist Solution) start->spin_coating soft_bake Soft Bake (Solvent Removal) spin_coating->soft_bake exposure Exposure (UV or E-beam) soft_bake->exposure peb Post-Exposure Bake (Catalytic Deprotection) exposure->peb development Development (TMAH Solution) peb->development hard_bake Hard Bake development->hard_bake end Patterned Wafer hard_bake->end

References

Review of literature on Trisphenol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (Trisphenol)

Introduction

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), commonly known as this compound, is a trifunctional aromatic triol with the molecular formula C₂₀H₁₈O₃.[1] It consists of an ethane core substituted with three 4-hydroxyphenyl groups.[1] This structure makes it a valuable building block in polymer chemistry, where it is primarily used as a cross-linking or branching agent for polymers such as polycarbonates, epoxies, and polyesters.[1] The incorporation of THPE into polymer networks enhances mechanical strength, thermal stability, and chemical resistance.[1] Its three reactive hydroxyl groups allow for the formation of complex, three-dimensional polymer architectures, leading to high-performance engineering polymers with improved viscosity and melt strength.[2] This guide provides a comprehensive review of the primary synthesis methods for this compound, detailing experimental protocols, quantitative data, and reaction pathways for researchers, scientists, and professionals in drug development and material science.

Core Synthesis Methodologies

The industrial production of this compound predominantly relies on the acid-catalyzed condensation of a phenol with a ketone or diketone.[2] The two most established and well-documented routes are:

  • Condensation of Phenol with 4-Hydroxyacetophenone.

  • Condensation of Phenol with 2,4-Pentanedione.

This guide will elaborate on the detailed experimental protocols for each of these methods.

Method 1: Synthesis from Phenol and 4-Hydroxyacetophenone

This is a historically significant and common route for this compound synthesis, analogous to the well-known synthesis of Bisphenol A from phenol and acetone.[2] The reaction involves the acid-catalyzed condensation of excess phenol with 4-hydroxyacetophenone.[1][2] Various acid catalysts can be employed, each with specific protocols and outcomes.

Experimental Protocol 1A: Using Zinc Chloride and Hydrochloric Acid

This method utilizes a Lewis acid (ZnCl₂) in conjunction with a strong Brønsted acid (HCl) to drive the condensation.

Detailed Methodology:

  • Reaction Setup: Charge a suitable reactor with 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is evenly mixed.[3]

  • Reagent Addition: Slowly add 6.5 moles of p-hydroxyacetophenone over a period of 40 minutes.[3]

  • Initial Reaction: Warm the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.[3]

  • Acid Catalyst Addition: Add 100 mL of concentrated hydrochloric acid to the reactor.[3]

  • Main Reaction: Continue the reaction with stirring for 8 hours at the same temperature.[3]

  • Work-up and Isolation: After the reaction is complete, lower the temperature to 20°C. Add dichloroethane and stir thoroughly to precipitate the product.[3]

  • Filtration and Drying: Filter the mixture. The resulting filter cake is dried under vacuum at 55°C for 6 hours to yield the crude this compound product.[3]

Purification Protocol:

  • Dissolve 1000 g of the crude product in 2000 mL of methanol, heating until completely dissolved.[3]

  • Cool the solution and slowly add 1600 mL of water while stirring.

  • Continue stirring at room temperature for 50 minutes to precipitate a light yellow product.[3]

  • Filter and dry the purified product.[3]

  • For further purification, the dried product can be redissolved in 1200 mL of methanol, heated to complete dissolution, and treated with activated carbon for decolorization. Filter the hot solution and evaporate the solvent to obtain the final solid product.[3]

Experimental Protocol 1B: Using Acetic Acid as a Catalyst

This method employs a weaker acid catalyst and focuses on the removal of water to drive the reaction equilibrium.

Detailed Methodology:

  • Reaction Setup: Add phenol, p-hydroxyacetophenone, and acetic acid to a reaction vessel. The molar ratio of phenol to p-hydroxyacetophenone should be between 5:1 and 10:1. The amount of acetic acid catalyst should be 0.1-1% of the total weight of the phenol and p-hydroxyacetophenone.[4]

  • Reaction Conditions: Heat the mixture to 65-75°C while stirring. Introduce a stream of nitrogen to facilitate the removal of water, which is a byproduct of the condensation.[1][4]

  • Monitoring: Monitor the reaction progress by analyzing samples until the conversion rate of p-hydroxyacetophenone exceeds 80%.[4]

  • Isolation: Once the reaction is complete, add a solvent such as xylene, stir, and cool the mixture to room temperature.[4]

  • Filtration: Perform vacuum filtration to obtain the crude 1,1,1-tris(4-hydroxyphenyl)ethane product.[4]

Synthesis Pathway: Phenol and 4-Hydroxyacetophenone

G cluster_reaction Acid-Catalyzed Condensation Phenol Phenol (Excess) step2 Nucleophilic Attack by Phenol (Position 1) Phenol->step2 step5 Nucleophilic Attack by Phenol (Position 2) Phenol->step5 HAP 4-Hydroxyacetophenone step1 Protonation of Carbonyl Oxygen HAP->step1 step1->step2 step3 Dehydration step2->step3 step4 Carbocation Formation step3->step4 Water Water (Byproduct) step3->Water step4->step5 step6 Deprotonation step5->step6 THPE 1,1,1-Tris(4-hydroxyphenyl)ethane (this compound) step6->THPE Catalyst Acid Catalyst (e.g., H+, ZnCl2) Catalyst->step1 Catalyzes

Caption: Acid-catalyzed condensation of Phenol and 4-Hydroxyacetophenone to form this compound.

Method 2: Synthesis from Phenol and 2,4-Pentanedione

This alternative route involves the reaction of phenol with a diketone, 2,4-pentanedione. This method often requires a promoter, such as a mercaptan compound, to achieve high yields.[1][5]

Experimental Protocol: Using Sulfuric Acid and a Mercapto Sulfonic Acid Promoter

Detailed Methodology:

  • Reaction Mixture: Prepare a mixture of phenol and 2,4-pentanedione. The molar ratio of phenol to 2,4-pentanedione should be at least 6:1.[6]

  • Catalyst and Promoter: Add at least one mercapto sulfonic acid (e.g., 3-mercaptopropanesulfonic acid) as a promoter. The amount should be at least 0.8% by weight, based on the amount of phenol. Add sulfuric acid as the catalyst. The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid promoter should be at least 7.5:1.[6]

  • Reaction Conditions: Maintain the reaction temperature in the range of 30-55°C.[6]

  • Work-up: Upon completion, add 17 L of methylene chloride slowly at 50°C. Dilute the mixture with an additional 38 L of methylene chloride.[6]

  • Isolation: Stir the mixture for 2 hours at room temperature, then filter.[6]

  • Washing and Purification: Wash the filtration residue sequentially with 17 L of methylene chloride, 19 L of water, and 19 L of a 40:60 (by volume) methanol-water solution that has been pre-saturated with THPE.[6]

  • Drying: Dry the purified product to a constant weight in a vacuum oven at 60°C.[6] The final product may contain bisphenol A as a significant impurity.[6]

Synthesis Pathway: Phenol and 2,4-Pentanedione

G Phenol Phenol Reaction Acid-Catalyzed Condensation Phenol->Reaction Pentanediode 2,4-Pentanedione Pentanediode->Reaction Acid_Catalyst Sulfuric Acid Acid_Catalyst->Reaction Promoter Mercaptan Promoter Promoter->Reaction THPE 1,1,1-Tris(4-hydroxyphenyl)ethane (this compound) Reaction->THPE BPA Bisphenol A (Byproduct) Reaction->BPA Water Water Reaction->Water

Caption: Synthesis of this compound from Phenol and 2,4-Pentanedione using a dual catalyst system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis methods, allowing for easy comparison of their efficiency and conditions.

ParameterMethod 1A (ZnCl₂/HCl)Method 1B (Acetic Acid)Method 2 (H₂SO₄/Mercaptan)
Primary Reactants Phenol, 4-Hydroxyacetophenone[3]Phenol, 4-Hydroxyacetophenone[4]Phenol, 2,4-Pentanedione[6]
Catalyst System ZnCl₂, HCl[3]Acetic Acid[4]H₂SO₄, Mercapto Sulfonic Acid[6]
Molar Ratio (Phenol:Ketone) ~8.3 : 1[3]5:1 to 10:1[4]≥ 6:1[6]
Reaction Temperature 60°C[3]65 - 75°C[4]30 - 55°C[6]
Reaction Time ~9.7 hours[3]>80% conversion[4]Not Specified
Crude Yield 91.1%[3]High-yield[4]55.8%[6]
Crude Purity 95.0% THPE[3]Not Specified94.6% THPE, 4.8% Bisphenol A[6]

Conclusion

The synthesis of 1,1,1-tris(4-hydroxyphenyl)ethane can be effectively achieved through several acid-catalyzed condensation routes. The reaction of phenol with 4-hydroxyacetophenone, particularly using a zinc chloride and hydrochloric acid catalyst system, offers high crude yield and purity.[3] Alternatively, using acetic acid provides a method with a less corrosive catalyst, while the reaction with 2,4-pentanedione presents another viable, albeit potentially lower-yielding, pathway.[4][6] The choice of synthesis method will depend on the desired purity, yield, cost considerations, and available equipment. The purification protocols are critical for achieving the high-purity this compound required for its applications in advanced polymer manufacturing.

References

Endocrine-Disrupting Potential of Trisphenol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisphenol compounds, a class of chemicals widely used in the manufacturing of polycarbonate plastics, epoxy resins, and other consumer products, have come under increasing scrutiny for their potential to disrupt the endocrine system. Bisphenol A (BPA), the most well-known of these compounds, has been the subject of extensive research, leading to restrictions on its use in certain products. However, a range of structural analogues, often marketed as "BPA-free" alternatives, are now in widespread use, and their own endocrine-disrupting potential is an area of active investigation. This technical guide provides an in-depth overview of the current scientific understanding of the endocrine-disrupting effects of various this compound compounds, with a focus on their interactions with key hormonal pathways.

Mechanisms of Endocrine Disruption

This compound compounds can interfere with the endocrine system through several mechanisms, primarily by interacting with nuclear hormone receptors and by altering steroid hormone biosynthesis.

Estrogenic and Anti-Estrogenic Activity

Many this compound compounds exhibit estrogenic activity by binding to and activating estrogen receptors (ERα and ERβ), mimicking the effects of the endogenous hormone 17β-estradiol (E2). This can lead to the inappropriate activation of estrogen-responsive genes, potentially contributing to developmental and reproductive abnormalities. Conversely, some Trisphenols can act as ER antagonists, blocking the action of endogenous estrogens. The affinity of these compounds for ERs varies significantly depending on their chemical structure.[1]

Androgenic and Anti-Androgenic Activity

Several this compound compounds have been shown to possess anti-androgenic properties, meaning they can block the action of androgens like testosterone by binding to the androgen receptor (AR) without activating it.[2] This can interfere with male reproductive development and function. Some studies have also investigated the potential for androgenic (androgen-mimicking) activity, though this appears to be less common.

Thyroid Hormone Disruption

The structural similarity of some this compound compounds to thyroid hormones allows them to bind to thyroid hormone receptors (TRα and TRβ), often acting as antagonists.[3] This can disrupt the normal regulation of metabolism, growth, and development that is controlled by the thyroid hormone system.

Alterations in Steroidogenesis

This compound compounds can also disrupt the endocrine system by interfering with the biosynthesis of steroid hormones (steroidogenesis). This can occur through the altered expression or activity of key enzymes in the steroidogenic pathway, such as those in the cytochrome P450 family.[4] The human adrenocarcinoma cell line H295R is a widely used in vitro model for assessing these effects.[4][5]

Quantitative Data on Endocrine-Disrupting Activities

The following tables summarize quantitative data from in vitro studies on the endocrine-disrupting potential of various this compound compounds.

Table 1: Estrogen Receptor (ER) Binding Affinity and Transcriptional Activation

CompoundERα Binding IC50 (nM)ERβ Binding IC50 (nM)ERα Transcriptional Activation EC50 (nM)ERβ Transcriptional Activation EC50 (nM)References
17β-Estradiol (E2) ~1~1~0.03~0.03[1]
Bisphenol A (BPA) 2,300 - 10,0001,300 - 9,000100 - 5,000300 - 7,000[1][6]
Bisphenol S (BPS) >100,000>100,000>10,000>10,000[7]
Bisphenol F (BPF) 3,200 - 15,0002,500 - 12,000500 - 8,0001,000 - 10,000[7]
Bisphenol AF (BPAF) 20 - 20010 - 10010 - 100Antagonist[8]
Bisphenol B (BPB) 300 - 3,000200 - 2,00050 - 1,000100 - 2,000[6]
Bisphenol C (BPC) 100 - 1,00050 - 50020 - 50050 - 1,000[9]
Bisphenol E (BPE) 1,000 - 10,000800 - 8,000200 - 5,000500 - 7,000[9]
Bisphenol Z (BPZ) 500 - 5,000300 - 3,000100 - 2,000200 - 4,000[7][9]
Tetrabromobisphenol A (TBBPA) >10,000>10,000AntagonistAntagonist[6]
Tetrachlorobisphenol A (TCBPA) 50 - 50030 - 30010 - 10020 - 200[6]

Table 2: Androgen Receptor (AR) Antagonistic Activity

CompoundAR Antagonistic IC50 (µM)References
Flutamide 0.1 - 1[10]
Bisphenol A (BPA) 1 - 10[2]
Bisphenol S (BPS) >100[4]
Bisphenol F (BPF) 10 - 50[4]
Bisphenol AF (BPAF) 1 - 5[8]
Bisphenol B (BPB) 5 - 20[6]
Tetramethylbisphenol A (TMBPA) 0.5 - 5[6]

Table 3: Effects on Steroid Hormone Production in H295R Cells (Qualitative Summary)

CompoundTestosteroneEstradiolProgesteroneCortisolReferences
Bisphenol A (BPA) ↑ or ↓[4]
Bisphenol S (BPS) [4][5]
Bisphenol F (BPF) [4][5]
Bisphenol AF (BPAF) [4]

(↑ = Increased production; ↓ = Decreased production)

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of this compound compounds.

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol preparation

  • [³H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled E2.

  • In assay tubes, combine the assay buffer, a fixed concentration of [³H]-E2, and either the test compound, unlabeled E2, or vehicle control.

  • Add the rat uterine cytosol preparation to each tube and incubate at 4°C for 18-24 hours.

  • To separate bound from free radioligand, add ice-cold DCC suspension to each tube, vortex, and incubate on ice for 15 minutes.

  • Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing the bound radioligand) to scintillation vials.

  • Add scintillation cocktail, vortex, and measure radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of [³H]-E2 binding).

Androgen Receptor Competitive Binding Assay (Rat Prostate Cytosol)

This assay is similar to the ER binding assay but uses rat prostate cytosol as the source of the androgen receptor and a radiolabeled androgen, such as [³H]-R1881.

Materials:

  • Rat prostate cytosol preparation

  • [³H]-R1881 (methyltrienolone)

  • Unlabeled R1881

  • Test compounds

  • Assay buffer

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail

Procedure:

  • Follow the same general procedure as the ER competitive binding assay, substituting the appropriate reagents.

  • Incubate the reaction mixture at 4°C for 18-24 hours.

  • Separate bound and free radioligand using DCC.

  • Measure radioactivity and calculate the IC50 value for the test compound.

H295R Steroidogenesis Assay

This assay assesses the effects of chemicals on the production of steroid hormones.

Materials:

  • H295R human adrenocortical carcinoma cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum

  • Test compounds

  • Forskolin (positive control for steroidogenesis induction)

  • Prochloraz (positive control for steroidogenesis inhibition)

  • ELISA kits or LC-MS/MS for hormone quantification (e.g., testosterone, estradiol, progesterone, cortisol)

Procedure:

  • Plate H295R cells in 24- or 48-well plates and allow them to attach and grow for 24-48 hours.

  • Remove the growth medium and replace it with fresh medium containing various concentrations of the test compound or controls.

  • Incubate the cells for 48 hours.

  • Collect the cell culture medium for hormone analysis.

  • Perform a cell viability assay (e.g., MTT or neutral red uptake) to assess cytotoxicity.

  • Quantify the concentrations of steroid hormones in the collected medium using appropriate methods.

  • Analyze the data to determine the effects of the test compound on hormone production, expressed as a fold-change relative to the vehicle control.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Estrogen-free cell culture medium (phenol red-free medium with charcoal-stripped serum)

  • 17β-Estradiol (positive control)

  • Test compounds

  • Cell proliferation detection reagent (e.g., sulforhodamine B, SRB)

Procedure:

  • Seed MCF-7 cells in 96-well plates in estrogen-free medium and allow them to attach for 24 hours.

  • Replace the medium with fresh estrogen-free medium containing serial dilutions of the test compound or E2.

  • Incubate the cells for 6 days.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with SRB dye.

  • Wash away the unbound dye and solubilize the bound dye.

  • Measure the absorbance at 510 nm to quantify cell number.

  • Calculate the proliferative effect (PE) relative to the negative control and determine the EC50 value (the concentration that induces 50% of the maximal proliferative response).

Signaling Pathways and Visualizations

This compound compounds can activate both genomic and non-genomic signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Genomic Estrogen Receptor Signaling

This pathway involves the binding of a ligand to the estrogen receptor in the cytoplasm, followed by translocation to the nucleus, dimerization, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.

Genomic_ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP90 Complex This compound->ER_HSP Binds ER ER ER_dimer ER Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates

Caption: Genomic Estrogen Receptor Signaling Pathway.

Non-Genomic Estrogen Signaling via GPER

Some this compound compounds can also initiate rapid, non-genomic signaling cascades by binding to the G protein-coupled estrogen receptor (GPER) located on the cell membrane. This can lead to the activation of downstream kinases like ERK and Akt.

Non_Genomic_ER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPER GPER This compound->GPER Binds G_protein G Protein GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Akt Akt G_protein->Akt Activates (via PI3K) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates Cellular_Response Cellular Response (e.g., Proliferation) ERK->Cellular_Response Akt->Cellular_Response Experimental_Workflow Test_Compound This compound Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Test_Compound->Cytotoxicity_Assay Receptor_Binding Receptor Binding Assays (ER, AR, TR) Test_Compound->Receptor_Binding Transcriptional_Activation Transcriptional Activation Assays (e.g., Reporter Gene) Test_Compound->Transcriptional_Activation Steroidogenesis_Assay H295R Steroidogenesis Assay Test_Compound->Steroidogenesis_Assay Data_Analysis Data Analysis (IC50, EC50, Hormone Levels) Cytotoxicity_Assay->Data_Analysis Receptor_Binding->Data_Analysis Transcriptional_Activation->Data_Analysis Steroidogenesis_Assay->Data_Analysis Risk_Assessment Endocrine Disruption Risk Assessment Data_Analysis->Risk_Assessment

References

Methodological & Application

Application Notes and Protocols for the HPLC Detection of Trisphenols and Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the detection of specific Trisphenols and a range of Bisphenols using High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Phenolic compounds, including trisphenols and bisphenols, are widely used in the manufacturing of plastics and resins. Due to their potential endocrine-disrupting properties and subsequent health concerns, sensitive and reliable analytical methods for their detection are crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of these compounds in various matrices. While the term "Trisphenol" is not as commonly used as "Bisphenol," this document addresses specific compounds that fall under this classification, alongside a detailed guide for the analysis of prevalent bisphenols such as Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS).

Analysis of Specific Trisphenols

Based on available research, "this compound" typically refers to specific chemical compounds rather than a broad class. This section focuses on the HPLC analysis of two such compounds: Tris(4-hydroxyphenyl)methane and Tris(nonylphenol) phosphite.

HPLC Method for Tris(4-hydroxyphenyl)methane

Protocol:

  • Sample Preparation:

    • For solid samples, perform a solvent extraction using acetonitrile or methanol.

    • For liquid samples, a direct injection may be possible if the concentration is high enough and the matrix is simple. Otherwise, a solid-phase extraction (SPE) cleanup is recommended.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture. For mass spectrometry detection, replace any non-volatile acid with 0.1% formic acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Injection Volume: 20 µL.

HPLC Method for Tris(nonylphenol) phosphite

Note: This method often involves a pre-column derivatization step to oxidize the phosphite ester to a more stable phosphate ester, which improves the stability of the solution and the accuracy of the method.[2]

Protocol:

  • Pre-column Derivatization:

    • Mix the sample solution containing Tris(nonylphenol) phosphite with a tert-butyl hydroperoxide solution in ethyl acetate.

    • Allow the solution to stand and layer.

    • Sample the ethyl acetate layer for HPLC analysis.

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column.[2]

    • Mobile Phase: Isocratic elution with a mobile phase consisting of acetonitrile and isopropanol (e.g., 80:20 v/v).[2]

    • Flow Rate: 0.2 - 2.5 mL/min, depending on the column dimensions.[2]

    • Detection: UV detector at 220 ± 2 nm.[2]

    • Injection Volume: 5 - 50 µL.[2]

Simultaneous Detection of Bisphenols

The simultaneous analysis of multiple bisphenols is a common requirement. The following protocol is a general guideline that can be adapted for various sample types.

Experimental Workflow for Bisphenol Analysis

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Water, Food) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of Bisphenols.

Sample Preparation Protocols

A. Solid-Phase Extraction (SPE) for Water Samples

This is a common and effective method for concentrating analytes from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the retained bisphenols with a small volume of a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 3 mL).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase.

B. Liquid-Liquid Extraction (LLE) for Liquid Samples

  • Solvent Addition: To a liquid sample (e.g., 100 mL), add a suitable extraction solvent like dichloromethane.

  • Extraction: Shake the mixture vigorously for a few minutes and allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

HPLC Methodologies for Bisphenol Analysis

The following table summarizes various HPLC methods for the detection of BPA, BPF, and BPS.

ParameterMethod 1Method 2Method 3
Analytes BPA, BPF, BPSBPABPA, BPF, BPS, and others
Column C18 (e.g., 2.1 x 50mm, 2.2µm)C8 (e.g., 4.6 x 75mm, 4µm)C18 (e.g., 250 x 4.6 mm, 4 µm)
Mobile Phase 65:35 DI Water/Acetonitrile with 0.1% Formic AcidA: DI Water/0.1% Formic AcidB: Acetonitrile/0.1% Formic Acid (Gradient)A: AcetonitrileB: HPLC-grade water (Gradient)
Flow Rate 0.2 mL/min0.5 mL/min0.6 mL/min
Detection UV @ 275 nmUV @ 275 nmPhotodiode Array @ 227 nm
Injection Volume 2.0 µL5 µL50 µL
Reference [3][4][1]
Quantitative Data Summary

The following tables present a summary of quantitative data from various studies on bisphenol analysis.

Table 1: Linearity and Detection Limits for Bisphenol Analysis

AnalyteLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
BPA0.01 - 0.25 mg/L0.005 mg/kg0.01 mg/kg[5]
BPS62.25 - 10000 µg/L12.09 µg/L40.32 µg/L[6]
BPF6.25 - 1000 µg/L0.9939 µg/L3.13 µg/L[6]
BADGE·HCl·H₂O0.01 - 0.5 µg/g0.24 ng/g0.73 ng/g[1]
BADGE·H₂O0.01 - 0.5 µg/g0.31 ng/g0.94 ng/g[1]
BADGE·2HCl0.02 - 0.7 µg/g1.22 ng/g14.07 ng/g[1]
BADGE0.02 - 0.7 µg/g0.55 ng/g1.67 ng/g[1]

Table 2: Recovery Rates for Bisphenol Analysis

AnalyteMatrixRecovery (%)Reference
BPA, Chlorophenols, AlkylphenolsCanned drinks, beverages, water>85%[2]
BPACanned vegetables72 - 90%[5]
BPA, BPS, BPFNot specified87 - 104%[6]
BADGE and derivativesOil-in-water matrices96.31 - 98.76%[1]
BADGE 2H₂O, BPF, BPEHuman urine74.3 - 86.5%

Conclusion

The HPLC methods detailed in these application notes provide robust and sensitive protocols for the detection of specific Trisphenols and a range of common Bisphenols. The choice of sample preparation technique and HPLC conditions should be tailored to the specific analytes of interest and the sample matrix. By following these guidelines, researchers and scientists can achieve accurate and reliable quantification of these important phenolic compounds.

References

Application Note: Quantitative Analysis of Trisphenols by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various Trisphenol compounds in environmental and industrial samples using Gas Chromatography-Mass Spectrometry (GC-MS). Trisphenols, a class of compounds characterized by three phenol moieties, are utilized in various industrial applications, including as antioxidants in plastics and as branching agents in polymers. Their potential environmental persistence and endocrine-disrupting capabilities necessitate reliable analytical methods for monitoring their presence. This document provides comprehensive protocols for sample preparation, derivatization, and GC-MS analysis of representative Trisphenols: 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), Tris(4-chlorophenyl)methane (TCPM), and Tris(2,4-di-tert-butylphenyl)phosphite (an organophosphite antioxidant).

Introduction

This compound compounds are of increasing interest to researchers, scientists, and drug development professionals due to their widespread use and potential environmental and health impacts. For instance, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is employed as a cross-linking agent in the synthesis of polyesters and polycarbonates. Tris(4-chlorophenyl)methane (TCPM) is a known byproduct in the manufacturing of certain pesticides and has been detected in various environmental matrices. Organophosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite, are commonly used as stabilizers in plastics and can migrate into foodstuffs and the environment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of these compounds. Due to the low volatility of hydroxylated Trisphenols, a derivatization step is often required to enhance their amenability to GC analysis. This application note provides detailed experimental protocols, quantitative performance data, and visual workflows for the successful analysis of these compounds.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

Protocol 1.1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for aqueous samples such as river water or wastewater effluent.

  • Sample Filtration: Filter the water sample (typically 500 mL) through a 1 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the analytes from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

  • Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a water bath at 35°C. The sample is now ready for derivatization (if required).

Protocol 1.2: Solvent Extraction for Solid Samples (e.g., Soil, Sediment, Polymer)

  • Sample Weighing: Weigh 10 g of the homogenized solid sample into a glass jar.

  • Extraction: Add a suitable extraction solvent (e.g., 40 mL of a hexane and acetone mixture). For polymer samples, dissolution in a solvent like THF followed by precipitation of the polymer with a non-solvent for the analyte may be necessary.

  • Sonication: Seal the jar and sonicate for 20 minutes.

  • Separation: Decant the solvent extract. Repeat the extraction process with a fresh portion of solvent.

  • Drying and Concentration: Combine the extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure or a gentle stream of nitrogen. The extract is now ready for derivatization or direct analysis.

Derivatization (for Hydroxylated Trisphenols like THPE and TCPM-OH)

To improve volatility for GC-MS analysis, a silylation reaction is performed to convert the polar hydroxyl groups to nonpolar trimethylsilyl (TMS) ethers.[1]

  • Solvent Exchange: Ensure the sample extract is in an aprotic solvent like pyridine or acetonitrile. If necessary, evaporate the extraction solvent and reconstitute in 100 µL of pyridine.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Note: Tris(2,4-di-tert-butylphenyl)phosphite does not require derivatization.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and analytes.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature280°C
Injection Volume1 µL, splitless
Oven ProgramInitial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Transfer Line Temp.290°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following table summarizes the expected quantitative performance for the analysis of the three representative Trisphenols. Data for TCPM is based on published values, while data for THPE and Tris(2,4-di-tert-butylphenyl)phosphite are extrapolated from similar compounds and typical method performance.

AnalyteDerivatization RequiredExpected Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Average Recovery (%)
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)Yes (Silylation)~18-220.5 - 2.01.5 - 6.085 - 105
Tris(4-chlorophenyl)methane (TCPM)No~15-180.73[2]2.0[2]90 - 110
Tris(2,4-di-tert-butylphenyl)phosphiteNo~20-240.1 - 0.50.3 - 1.590 - 110

Visualizations

Trisphenol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (if needed) cluster_analysis Analysis Sample Water or Solid Sample Extraction SPE or Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Silylation with BSTFA/TMCS Concentration->Derivatization For THPE, TCPM-OH GCMS GC-MS Analysis Concentration->GCMS For TCPM, Irgafos 168 Derivatization->GCMS Data Data Processing & Quantification GCMS->Data Silylation_Reaction This compound This compound-OH Product This compound-O-Si(CH3)3 This compound->Product + BSTFA/TMCS 70°C BSTFA BSTFA Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Glutamate_out Glutamate SystemXc->Glutamate_out exports Cystine_in Cystine SystemXc->Cystine_in imports GSH GSH Cystine_in->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor for Lipid_OH Lipid-OH GPX4->Lipid_OH reduces Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis TDPP Tris(di-tert-butylphenyl) phosphate (TDPP) TDPP->GPX4 inactivates

References

Synthesis of Trisphenol Derivatives via Condensation Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisphenol derivatives are a class of organic compounds characterized by three phenol moieties linked to a central carbon atom. These compounds and their derivatives are of significant interest in various fields, including polymer chemistry, materials science, and importantly, in medicinal chemistry and drug development. Their rigid three-dimensional structure and the presence of multiple hydroxyl groups provide a unique scaffold for designing molecules with specific biological activities. This document provides detailed protocols for the synthesis of key this compound derivatives via acid-catalyzed condensation reactions and explores their applications, with a focus on their potential in drug development.

Synthesis of this compound Derivatives

The most common method for synthesizing this compound derivatives is the acid-catalyzed condensation of a phenol or a substituted phenol with a suitable ketone or aldehyde. This electrophilic aromatic substitution reaction allows for the formation of the central quaternary carbon atom linking the three phenolic rings.

General Reaction Scheme

The general reaction involves the condensation of two equivalents of a phenol with one equivalent of a carbonyl compound that already contains a phenolic group, or the condensation of three equivalents of a phenol with a suitable tri-functional precursor. A prominent example is the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

Diagram of the General Synthesis Workflow

SynthesisWorkflow Reactants Phenol Derivative(s) + Carbonyl Compound Mixing Mixing & Dissolution Reactants->Mixing Solvent Reaction Acid-Catalyzed Condensation Mixing->Reaction Catalyst Heat Workup Neutralization & Extraction Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

This protocol details the synthesis of THPE via the condensation of phenol and p-hydroxyacetophenone, a method known for its efficiency and high yield.[1]

Materials:

  • Phenol

  • p-Hydroxyacetophenone

  • Zinc chloride (catalyst)

  • Concentrated hydrochloric acid (co-catalyst)

  • Dichloroethane (solvent for workup)

  • Methanol (for purification)

  • Activated carbon

  • Sodium borohydride

  • Sodium sulfite

Procedure:

  • Reaction Setup: In a suitable reactor, combine 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

  • Addition of Reactant: Slowly add 6.5 moles of p-hydroxyacetophenone to the mixture over a period of 40 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring at 60°C for 8 hours.

  • Workup: Cool the reaction mixture to 20°C. Add dichloroethane and stir thoroughly. Filter the resulting slurry to collect the crude product.

  • Drying: Dry the crude product under vacuum at 55°C for 6 hours. This typically yields a crude product with a purity of approximately 95% and a yield of around 91%.[1]

  • Purification:

    • Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.

    • Cool the solution and then slowly add 1600 mL of water with stirring for 50 minutes at room temperature to precipitate a light yellow solid.

    • Filter and dry the solid.

    • Redissolve the dried product in 1200 mL of methanol, heat to complete dissolution, and add activated carbon for decolorization.

    • Filter the hot solution and evaporate the solvent to obtain a solid.

    • Dissolve this solid in 1000 mL of methanol and slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite. A light yellow powder will gradually precipitate.

    • Filter the purified product and dry under vacuum at 25°C for 10 hours. The final product should have a purity of over 99.5%.[1]

Protocol 2: Synthesis of Tri(4-hydroxyphenyl)methane

This protocol describes the synthesis of tri(4-hydroxyphenyl)methane from phenol and p-hydroxybenzaldehyde using a mixed acid catalyst system.[2]

Materials:

  • Phenol

  • p-Hydroxybenzaldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Aluminum chloride (co-catalyst)

Optimized Reaction Conditions:

ParameterOptimized Value
Molar Ratio (Phenol : p-Hydroxybenzaldehyde)10:1
Molar Ratio (p-Toluenesulfonic acid : p-Hydroxybenzaldehyde)1:2
Molar Ratio (Aluminum chloride : p-Hydroxybenzaldehyde)1:6
Reaction Temperature45°C
Reaction Time4 hours

Procedure:

  • Reaction Setup: Charge a reaction vessel with phenol, p-hydroxybenzaldehyde, p-toluenesulfonic acid, and aluminum chloride according to the optimized molar ratios.

  • Reaction: Stir the mixture at 45°C for 4 hours.

  • Workup and Purification: (Detailed workup and purification steps are not provided in the abstract, but would typically involve neutralization, extraction with an organic solvent, and recrystallization to obtain the pure product). Under these optimized conditions, a yield of up to 90% with a purity of 99% can be achieved.[2]

Data Presentation: Summary of Synthesis Data

This compound DerivativeReactantsCatalyst(s)Reaction ConditionsYield (%)Purity (%)Reference
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)Phenol, p-HydroxyacetophenoneZinc chloride, HCl60°C, 8 hours91.1 (crude)95.0 (crude), >99.5 (purified)[1]
Tri(4-hydroxyphenyl)methanePhenol, p-Hydroxybenzaldehydep-Toluenesulfonic acid, AlCl₃45°C, 4 hoursup to 90up to 99[2]
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)Phenol, 2,4-pentanedioneSulfuric acid, 3-mercaptopropanesulfonic acid30-55°CHigh>96.5[3]

Applications in Drug Development

This compound derivatives have emerged as interesting scaffolds in drug discovery due to their diverse biological activities. Their ability to act as endocrine disruptors has been a significant area of research, with implications for both toxicology and therapeutic development.

Endocrine-Disrupting Activity and Signaling Pathways

Certain this compound derivatives, such as 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), exhibit antiestrogenic properties.[4] This activity is primarily mediated through their interaction with estrogen receptors (ERα and ERβ), where they can act as antagonists.

Diagram of Estrogen Receptor Antagonism by THPE

EstrogenReceptorAntagonism cluster_Cell Target Cell ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (in DNA) ER->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Estrogen Estrogen Estrogen->ER Activates THPE THPE THPE->ER Blocks

Caption: Antagonistic action of THPE on the estrogen receptor signaling pathway.

The antagonistic activity of THPE against ERα and ERβ has been quantified with IC50 values of 10.87 µM and 2.43 µM, respectively.[4] Such compounds that modulate nuclear receptor activity have potential applications in the treatment of hormone-dependent cancers and other endocrine-related disorders.

Bisphenol derivatives, a related class of compounds, are known to disrupt multiple nuclear receptors, including estrogen receptors, androgen receptors, and the pregnane X receptor.[5] This highlights the potential for this compound derivatives to interact with various signaling pathways, making them a rich area for further investigation in drug development. The disruption of these pathways can lead to a range of physiological effects, from reproductive disorders to alterations in metabolism.[6][7]

Anticancer Activity

Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[4][8] Studies on various phenol derivatives have shown their potential to induce apoptosis (programmed cell death) and inhibit cancer cell migration. For instance, a tetrahydroquinoline derivative of phenol exhibited a strong inhibitory response against osteosarcoma cells with an IC50 of 50.5 ± 3.8 μM.[4][8] This compound was found to induce apoptosis and inhibit cell migration. The mechanism of action for some of these compounds involves the activation of caspase 3/7, key executioner enzymes in the apoptotic pathway.[4][8]

The structural diversity of this compound derivatives allows for the synthesis of a wide range of analogs, which can be screened for anticancer activity against various cell lines. Their rigid scaffold can be functionalized to optimize binding to specific biological targets.

Conclusion

The synthesis of this compound derivatives via acid-catalyzed condensation reactions is a well-established and efficient method for producing these valuable compounds in high yield and purity. The detailed protocols provided herein offer a practical guide for researchers in this field. The diverse biological activities of this compound derivatives, particularly their endocrine-disrupting and potential anticancer properties, make them a promising class of molecules for drug discovery and development. Further research into their mechanisms of action and structure-activity relationships will undoubtedly uncover new therapeutic opportunities.

References

Application Notes and Protocols for the Synthesis of Tris(hydroxyphenyl) Compounds Using Ion Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Tris(hydroxyphenyl) compounds, focusing on the use of ion exchange resins as recyclable, solid acid catalysts. This methodology offers a more environmentally friendly and efficient alternative to traditional homogeneous acid catalysts.

Introduction

Tris(hydroxyphenyl) compounds, such as 1,1,1-tris(4'-hydroxyphenyl)ethane (THPE), are valuable platform molecules in various fields, including materials science and drug development. Their triphenolic structure allows for the creation of complex, three-dimensional molecular architectures. The synthesis of these compounds typically involves the acid-catalyzed condensation of a phenol with a ketone or a derivative.

Traditionally, this reaction has been catalyzed by mineral acids like hydrochloric acid or sulfuric acid, which are corrosive and lead to challenges in product purification and waste disposal. The use of solid acid catalysts, particularly strong acid cation exchange resins, has emerged as a superior alternative. These resins are insoluble, polymeric materials containing sulfonic acid groups that effectively catalyze the condensation reaction. Key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved product purity.[1]

This document outlines the synthesis of 1,1,1-tris(4'-hydroxyphenyl)ethane (THPE) as a representative example, detailing the preparation of the ion exchange resin catalyst, the reaction procedure, and the purification of the final product.

Reaction Mechanism and Signaling Pathway

The synthesis of Tris(hydroxyphenyl) compounds via this method proceeds through an acid-catalyzed electrophilic aromatic substitution mechanism. The ion exchange resin, with its sulfonic acid groups, acts as the proton donor.

ReactionMechanism ketone Ketone (e.g., 4-Hydroxyacetophenone) activated_ketone Protonated Ketone (Carbocation Intermediate) ketone->activated_ketone Protonation resin Ion Exchange Resin (H+) intermediate1 Alkylated Phenol Intermediate activated_ketone->intermediate1 Electrophilic Attack phenol1 Phenol (Molecule 1) intermediate2 Bis-alkylated Intermediate (Carbocation) intermediate1->intermediate2 Dehydration & Protonation water Water (Byproduct) intermediate1->water phenol2 Phenol (Molecule 2) phenol2->intermediate2 Electrophilic Attack product Tris(hydroxyphenyl) Compound intermediate2->product Electrophilic Attack intermediate2->water phenol3 Phenol (Molecule 3) product->resin Catalyst Regeneration ExperimentalWorkflow start Start charge_reactors Charge Reactor: - Phenol - 4-Hydroxyacetophenone - Prepared Ion Exchange Resin - Mercaptan Co-catalyst (optional) start->charge_reactors heat_stir Heat to 50-110°C with Stirring charge_reactors->heat_stir reaction Maintain Reaction Temperature (Monitor Conversion) heat_stir->reaction water_removal Remove Water of Reaction (e.g., Inert Gas Sparging) reaction->water_removal During Reaction cool_down Cool to Room Temperature reaction->cool_down Reaction Complete water_removal->reaction filter_resin Filter to Recover Resin Catalyst cool_down->filter_resin add_solvent Add Dichloroethane to Filtrate filter_resin->add_solvent Filtrate precipitate Stir to Precipitate Crude Product add_solvent->precipitate filter_product Filter and Dry Crude Product precipitate->filter_product purification Purification (Recrystallization) filter_product->purification end End purification->end

References

Application of Trisphenol as a Branching Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Trisphenolic compounds, such as 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), serve as highly effective branching or cross-linking agents in the synthesis of various polymers, including polycarbonates and epoxy resins. The trifunctional nature of these molecules, possessing three reactive hydroxyl groups, allows for the creation of complex, three-dimensional polymer architectures. This structural modification from linear to branched or hyperbranched polymers imparts significant changes in material properties.

The introduction of trisphenol-based branching points into a polymer backbone can lead to:

  • Enhanced Thermal Stability and Mechanical Strength: The cross-linked or branched structure restricts polymer chain mobility, leading to higher glass transition temperatures (Tg) and improved mechanical durability.[1][2]

  • Modified Melt Rheology: Branched polymers typically exhibit different flow characteristics compared to their linear counterparts, which can be advantageous in processing applications like blow molding.[3]

  • Increased Solubility and Lower Viscosity in Solution: Hyperbranched polymers, in particular, tend to have a more compact, globular structure which can lead to higher solubility and lower solution viscosity compared to linear polymers of similar molecular weight.

  • High Density of Terminal Functional Groups: The synthesis of hyperbranched polymers using trisphenols results in a large number of chain-end functionalities, which can be further modified for specific applications, such as in drug delivery systems or as nanomedicines.

The controlled incorporation of trisphenolic branching agents allows for the fine-tuning of polymer properties to meet the demands of advanced applications in materials science and pharmaceutical development. For instance, in drug development, hyperbranched polymers can act as carriers for therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data derived from the use of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a branching agent in the synthesis of polycarbonates.

Table 1: Effect of THPE Concentration on Polycarbonate Properties

ParameterValueReference
Molar Ratio of Branched Structure0.1 - 2.0 mol%[3]
Preferred Molar Ratio of Branched Structure0.2 - 1.0 mol%[3]
Viscosity-Average Molecular Weight (Mv)10,000 - 50,000 g/mol [3]
Preferred Viscosity-Average Molecular Weight (Mv)15,000 - 40,000 g/mol [3]
Degree of Branching (DB)0.5 - 0.7[1]

Table 2: Properties of Hyperbranched Polycarbonates (HBPCs) from A2+B3 Polymerization

Monomer SystemFeed Ratio (A2:B3)Mn ( g/mol )Degree of Branching (DB)
di-tert-butyl tricarbonate (A2) + THPE (B3)1:12,100 - 7,1000.52
di-tert-butyl tricarbonate (A2) + THPE (B3)2:1-0.78

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Branched Polycarbonate via Interfacial Polymerization

This protocol describes a representative method for synthesizing a branched polycarbonate using Bisphenol A (BPA) as the diol monomer and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the branching agent.

Materials:

  • Bisphenol A (BPA)

  • 1,1,1-tris(4-hydroxyphenyl)ethane (THPE)

  • Phosgene (or a phosgene substitute like triphosgene or diphenyl carbonate)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • Triethylamine (catalyst)

  • Hydrochloric Acid (HCl)

  • Methanol

  • Deionized Water

  • Nitrogen gas

Procedure:

  • Reactor Setup: A 125 ml flask reactor is equipped with a mechanical stirrer, a pH probe, a condenser, and a gas inlet for nitrogen.

  • Reactant Preparation:

    • An aqueous phase is prepared by dissolving a specific amount of sodium hydroxide in deionized water.

    • An organic phase is prepared by dissolving 1.66 g of Bisphenol A and the desired molar percentage of THPE (e.g., 0.004 molar ratio with respect to BPA) in 50 ml of dichloromethane.[4]

  • Phosgenation (if using phosgene):

    • The reactor is charged with the organic phase and 25 ml of water.

    • The mixture is stirred vigorously under a nitrogen blanket.

    • Approximately 150 g of phosgene is fed into the reactor at a rate of 2 g/min . The pH of the aqueous phase is maintained between 8 and 14 by the controlled addition of the sodium hydroxide solution.

  • Polymerization:

    • After the addition of the carbonate source, 0.2 ml of triethylamine is added as a catalyst.

    • The reaction is allowed to proceed for approximately 15 minutes with continuous stirring.

  • Work-up and Purification:

    • The organic layer containing the polymer is separated from the aqueous layer.

    • The organic layer is washed three times with 50 ml of a 10% aqueous hydrochloric acid solution, followed by several washes with deionized water until the washings are neutral.

    • The polymer is precipitated by pouring the dichloromethane solution into 500 ml of methanol with stirring.

    • The precipitated branched polycarbonate is collected by filtration and dried in a vacuum oven.

Protocol 2: Synthesis of Hyperbranched Polycarbonate via A2+B3 Polycondensation

This protocol outlines the synthesis of a hyperbranched polycarbonate using a di-tert-butyl tricarbonate (A2 monomer) and THPE (B3 monomer).

Materials:

  • 1,1,1-tris(4-hydroxyphenyl)ethane (THPE)

  • di-tert-butyl tricarbonate

  • Pyridine

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Polymerization:

    • THPE and di-tert-butyl tricarbonate are dissolved in THF in the desired molar ratio (e.g., 1:1 or 1:2) in the presence of pyridine as a catalyst and acid scavenger.

    • The reaction mixture is heated under a nitrogen atmosphere for a specified time to allow for polycondensation to occur.

  • Purification:

    • The resulting hyperbranched polycarbonate is isolated by precipitation in methanol.

    • The polymer is collected by filtration and dried under vacuum.

  • Deprotection (optional): If a phenol-terminated hyperbranched polycarbonate is desired, the Boc-terminated polymer can be deprotected.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Interfacial Polymerization cluster_purification Purification BPA Bisphenol A Reactor Reactor Assembly BPA->Reactor THPE This compound (THPE) THPE->Reactor Solvent Dichloromethane Solvent->Reactor NaOH_sol Aqueous NaOH NaOH_sol->Reactor Phosgenation Phosgenation/ Carbonate Addition Reactor->Phosgenation Polymerization Polymerization (Catalyst Addition) Phosgenation->Polymerization Separation Phase Separation Polymerization->Separation Washing Washing Separation->Washing Precipitation Precipitation in Methanol Washing->Precipitation Drying Drying Precipitation->Drying Final_Product Branched Polycarbonate Drying->Final_Product branching_mechanism cluster_linear Linear Chain Growth cluster_branched Branching Point Introduction cluster_result Resulting Branched Structure M1 M M2 M M1->M2 Linear Polymerization M3 M M2->M3 Linear Polymerization BranchPoint Branch Point M3->BranchPoint T1 This compound T1->BranchPoint P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain BranchPoint->P1 BranchPoint->P2 BranchPoint->P3

References

Quantitative Assay for Trisphenol in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the development and application of a quantitative assay for Trisphenol compounds, specifically focusing on Tris(4-hydroxyphenyl)ethane (THPE), an emerging environmental contaminant with known endocrine-disrupting properties. Given the current lack of standardized methods for THPE, this note outlines a proposed analytical approach based on established methodologies for similar phenolic compounds, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound compounds, characterized by three phenol moieties, are utilized in various industrial applications, including as branching agents in polymers and as raw materials for resins and coatings. A representative compound of this class, Tris(4-hydroxyphenyl)ethane (THPE), has been identified as an antiestrogenic endocrine disruptor, antagonizing the action of estrogen receptors. Its potential for environmental release and subsequent impact on ecosystems and human health necessitates the development of sensitive and robust analytical methods for its quantification in environmental matrices.

Signaling Pathway Disruption by this compound (THPE)

Tris(4-hydroxyphenyl)ethane (THPE) exerts its endocrine-disrupting effects by acting as an antagonist to the estrogen receptor (ER), particularly ERα. In a normal physiological state, the hormone 17β-estradiol (E2) binds to ERα, leading to a conformational change, dimerization of the receptor, and its translocation to the nucleus. Inside the nucleus, the E2-ERα complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of estrogen-responsive genes that are crucial for various biological processes, including development and reproduction.

THPE, as an antiestrogenic compound, competitively binds to the ligand-binding domain of ERα. This binding event either prevents the recruitment of co-activator proteins or promotes the recruitment of co-repressor proteins to the receptor-DNA complex. Consequently, the transcription of estrogen-responsive genes is inhibited, disrupting the normal estrogen signaling pathway. This antagonistic action can lead to adverse effects on reproductive health and development.[1]

Estrogen Receptor Signaling Pathway Disruption by THPE cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ERa_inactive Inactive Estrogen Receptor α (ERα) E2->ERa_inactive Binds THPE This compound (THPE) THPE->ERa_inactive Competitively Binds E2_ERa E2-ERα Complex ERa_inactive->E2_ERa THPE_ERa THPE-ERα Complex ERa_inactive->THPE_ERa Dimer_active Active Dimer E2_ERa->Dimer_active Dimerization Dimer_inactive Inactive Dimer THPE_ERa->Dimer_inactive Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer_active->ERE Binds Dimer_inactive->ERE Binds Co_activator Co-activators ERE->Co_activator Recruits Co_repressor Co-repressors ERE->Co_repressor Recruits Gene_transcription Gene Transcription Co_activator->Gene_transcription Initiates No_transcription Transcription Blocked Co_repressor->No_transcription Leads to

Antagonistic action of THPE on the estrogen receptor signaling pathway.

Proposed Analytical Methodology

The following sections detail a proposed workflow for the quantitative analysis of THPE in environmental samples. This protocol is based on established methods for other phenolic endocrine disruptors and will require validation for THPE.

Experimental Workflow for this compound Analysis cluster_prep Preparation Steps cluster_extract Extraction Methods Sample_Collection 1. Sample Collection (Water, Soil, Sediment) Sample_Preparation 2. Sample Preparation Sample_Collection->Sample_Preparation Extraction 3. Extraction Sample_Preparation->Extraction Water_prep Water: Filtration (0.45 µm) Sample_Preparation->Water_prep Solid_prep Soil/Sediment: Air-drying, Sieving, Homogenization Sample_Preparation->Solid_prep Cleanup 4. Clean-up & Concentration Extraction->Cleanup SPE Solid-Phase Extraction (SPE) for Water Samples Extraction->SPE PLE Pressurized Liquid Extraction (PLE) for Soil/Sediment Samples Extraction->PLE Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing

General experimental workflow for the analysis of this compound in environmental samples.
Reagents and Materials

  • Solvents: Acetonitrile, methanol, water (all LC-MS grade).

  • Reagents: Formic acid, ammonium formate.

  • Standards: Tris(4-hydroxyphenyl)ethane (THPE) analytical standard.

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB).

  • Pressurized Liquid Extraction (PLE) Cells and Diatomaceous Earth.

Sample Preparation
  • Water Samples: Filter through a 0.45 µm glass fiber filter to remove suspended particles.

  • Soil and Sediment Samples: Air-dry the samples, sieve to remove large debris, and homogenize by grinding.

Extraction Protocols

2.3.1. Solid-Phase Extraction (SPE) for Water Samples

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading: Pass 500 mL of the filtered water sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes with 2 x 4 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

2.3.2. Pressurized Liquid Extraction (PLE) for Soil and Sediment Samples

  • Cell Preparation: Mix 10 g of the homogenized soil/sediment sample with diatomaceous earth and pack it into a PLE cell.

  • Extraction: Perform the extraction using a mixture of water and acetonitrile (e.g., 1:1 v/v) at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

  • Collection: Collect the extract.

  • Concentration and Clean-up: Concentrate the extract and proceed with a clean-up step, such as SPE, similar to the one described for water samples, to remove matrix interferences.

LC-MS/MS Analysis

The analysis of THPE can be performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

2.4.1. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate THPE from potential interferences (e.g., starting at 30% B, increasing to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2.4.2. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for THPE for quantification and confirmation. The specific precursor and product ions will need to be determined by infusing a standard solution of THPE into the mass spectrometer.

Quantitative Data

The following tables present representative quantitative data for phenolic endocrine disruptors in various environmental matrices. It is important to note that these values are illustrative and are based on data for compounds structurally similar to THPE, as specific data for THPE in environmental samples is not yet widely available. Method validation for THPE is required to establish its specific limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Table 1: Representative LC-MS/MS Method Performance for Phenolic Compounds

ParameterWaterSoilSediment
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.05 - 0.5 µg/kg0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.3 - 3.0 ng/L0.15 - 1.5 µg/kg0.15 - 1.5 µg/kg
Recovery (%) 85 - 110%80 - 105%75 - 100%
Relative Standard Deviation (RSD) < 15%< 20%< 20%

Table 2: Illustrative Concentrations of Phenolic Endocrine Disruptors in Environmental Samples

MatrixCompound ClassConcentration RangeReference
Surface Water Bisphenols1 - 100 ng/L[Fictional Reference 1]
Alkylphenols10 - 500 ng/L[Fictional Reference 2]
Wastewater Effluent Bisphenols50 - 1000 ng/L[Fictional Reference 3]
Alkylphenols100 - 5000 ng/L[Fictional Reference 4]
Soil Bisphenols0.1 - 10 µg/kg[Fictional Reference 5]
Alkylphenols1 - 50 µg/kg[Fictional Reference 6]
Sediment Bisphenols0.5 - 20 µg/kg[Fictional Reference 7]
Alkylphenols5 - 100 µg/kg[Fictional Reference 8]

Disclaimer: The data in Table 2 are for illustrative purposes and represent typical concentration ranges for other phenolic endocrine disruptors. Actual concentrations of THPE may vary.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantitative analysis of this compound compounds, with a focus on THPE, in environmental samples. The detailed protocols for sample preparation and LC-MS/MS analysis, though requiring specific validation for THPE, offer a robust starting point for researchers. The provided diagrams and tables serve to illustrate the mechanism of action and the expected performance of the analytical method. As Trisphenols are emerging contaminants, the development and validation of such analytical methods are crucial for assessing their environmental fate and potential risks.

References

Application Notes and Protocols: Trisphenol-Based Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trisphenol compounds, specifically Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), as multifunctional epoxy resin materials. The protocols outlined below detail the synthesis of the epoxy monomer, its subsequent curing with anhydride and amine hardeners, and the characterization of the resulting thermosets.

Introduction

This compound-based epoxy resins are a class of thermosetting polymers that offer significant advantages over traditional bisphenol-A (BPA) based epoxies. The trifunctional nature of monomers like THPMTGE allows for a higher crosslinking density in the cured polymer network. This increased crosslinking leads to enhanced thermal stability, superior mechanical properties, and improved chemical resistance, making them ideal for high-performance applications in aerospace, automotive, and electronics industries.[1]

I. Synthesis of Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)

The synthesis of THPMTGE is typically achieved through the glycidylation of a this compound precursor, such as 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), with epichlorohydrin in the presence of a base.

Experimental Protocol: Synthesis of THPMTGE

Materials:

  • 1,1,1-tris(4-hydroxyphenyl)ethane (THPE)

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH)

  • Quaternary ammonium salt (e.g., benzyltrimethylammonium chloride) - as a phase transfer catalyst

  • Toluene or other suitable organic solvent

  • Deionized water

  • Silver nitrate (AgNO₃) solution (for testing chloride ion removal)

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, dissolve 1,1,1-tris(4-hydroxyphenyl)ethane and a catalytic amount of a quaternary ammonium salt in an excess of epichlorohydrin and a suitable solvent like toluene.

  • Etherification: Heat the mixture to a temperature between 70-120°C with vigorous stirring.[2]

  • Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide dropwise to the reaction mixture over a period of 2-4 hours. Maintain the reaction temperature throughout the addition. The NaOH acts to deprotonate the phenolic hydroxyl groups, facilitating their reaction with epichlorohydrin.

  • Reaction Completion: After the addition of NaOH is complete, continue stirring the mixture at the same temperature for an additional 2-9 hours to ensure the reaction goes to completion.[2]

  • Removal of Excess Epichlorohydrin: After the reaction, remove the unreacted epichlorohydrin and solvent by distillation under reduced pressure.

  • Washing and Purification: Dissolve the resulting crude epoxy resin in a solvent like toluene. Wash the organic phase repeatedly with hot deionized water to remove the sodium chloride salt formed during the reaction. Test the aqueous phase with a silver nitrate solution until no precipitate of AgCl is observed, indicating the complete removal of chloride ions.[2]

  • Final Product Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under vacuum to obtain the purified Tris(4-hydroxyphenyl)methane triglycidyl ether as a viscous liquid or solid.

Characterization: The synthesized THPMTGE can be characterized using Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of epoxy groups (characteristic peaks around 915 cm⁻¹) and the disappearance of phenolic hydroxyl groups.[3] Nuclear magnetic resonance (NMR) spectroscopy can be used for detailed structural confirmation.[4]

II. Curing of this compound-Based Epoxy Resins

The curing process transforms the liquid epoxy resin into a solid, highly crosslinked thermoset. This is achieved by reacting the epoxy groups of the THPMTGE with a suitable curing agent (hardener). Common hardeners include anhydrides and amines.

A. Anhydride Curing

Anhydride curing agents typically provide cured epoxy systems with excellent thermal stability and electrical properties. The reaction mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group.[5]

Experimental Protocol: Anhydride Curing of THPMTGE

Materials:

  • Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)

  • Anhydride hardener (e.g., methyl-hexahydrophthalic anhydride (MHHPA) or nadic methyl anhydride (NMA))[6]

  • Tertiary amine accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)

  • Mold release agent

Procedure:

  • Formulation: Calculate the required amount of anhydride hardener based on the epoxy equivalent weight (EEW) of the THPMTGE. The stoichiometric ratio of anhydride to epoxy (A/E) is typically around 0.85-1.0.[6] The amount of accelerator is usually 0.5-2 parts per hundred parts of resin (phr).

  • Mixing: Gently heat the THPMTGE resin to reduce its viscosity. Add the calculated amount of anhydride hardener and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold treated with a mold release agent. The curing is typically performed in a stepwise manner in an oven. A general curing schedule is 2 hours at 120°C followed by a post-curing step of 2-4 hours at 150-180°C.[7]

  • Cooling: After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid thermal stresses.

B. Amine Curing

Amine hardeners react with the epoxy groups through a nucleophilic addition reaction. The choice of amine hardener significantly influences the curing rate, pot life, and the final properties of the thermoset.[8][9]

Experimental Protocol: Amine Curing of THPMTGE

Materials:

  • Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)

  • Amine hardener (e.g., 4,4'-diaminodiphenyl sulfone (DDS) or diaminodiphenyl methane (DDM))[10]

  • Mold release agent

Procedure:

  • Formulation: Calculate the stoichiometric amount of the amine hardener based on the amine hydrogen equivalent weight (AHEW) and the EEW of the THPMTGE.

  • Mixing: Melt the solid amine hardener (if applicable) and mix it with the preheated THPMTGE resin until a clear, homogeneous mixture is achieved.

  • Degassing: Degas the mixture under vacuum to remove any entrapped air.

  • Curing: Pour the resin mixture into a prepared mold. The curing schedule will depend on the reactivity of the amine. For aromatic amines like DDS, a typical curing cycle is 2 hours at 160°C, followed by 2 hours at 200°C and a final post-cure at 220°C for 2 hours.[10]

  • Cooling: Allow the cured thermoset to cool slowly to room temperature.

III. Quantitative Data Presentation

The properties of cured this compound-based epoxy resins are highly dependent on the type of curing agent used. The following tables summarize the typical mechanical and thermal properties of THPMTGE-based thermosets.

Table 1: Mechanical Properties of Cured THPMTGE Thermosets

PropertyTHPMTGE/Anhydride SystemTHPMTGE/Amine System
Young's Modulus (GPa)1.25 - 1.31[11]~3.0 - 3.5[11]
Tensile Strength (MPa)35 - 45[11]Not specified
Elongation at Break (%)4 - 5[11]Not specified
Flexural Strength (MPa)Not specified95.7[12]
Flexural Modulus (GPa)Not specified3.0[12]

Table 2: Thermal Properties of Cured THPMTGE Thermosets

PropertyTHPMTGE/Anhydride SystemTHPMTGE/Amine System
Glass Transition Temperature (Tg) (°C)167 - 196[11]181 - 195[10]
5% Weight Loss Temperature (TGA, °C)> 340[11]~350 - 400[13]
Char Yield at 800°C (TGA, %)Not specified16 - 59.6[10]

IV. Experimental Workflows and Signaling Pathways

Diagram 1: Synthesis and Curing Workflow

G cluster_synthesis Synthesis of THPMTGE cluster_curing Curing Process s1 Mixing of This compound Precursor, Epichlorohydrin & Catalyst s2 Etherification Reaction (70-120°C) s1->s2 s3 Slow Addition of NaOH s2->s3 s4 Reaction Completion (2-9 hours) s3->s4 s5 Purification: Distillation & Washing s4->s5 s6 Characterization (FTIR, NMR) s5->s6 c1 Formulation: THPMTGE & Curing Agent (Anhydride or Amine) s6->c1 Purified THPMTGE c2 Thorough Mixing & Degassing c1->c2 c3 Casting into Mold c2->c3 c4 Stepwise Curing in Oven c3->c4 c5 Slow Cooling to Room Temperature c4->c5 c6 Final Thermoset Product c5->c6

Caption: Workflow for the synthesis of THPMTGE and subsequent curing process.

Diagram 2: Anhydride Curing Reaction Pathway

G cluster_reactants cluster_products Epoxy Epoxy Group (from THPMTGE) EsterLinkage Ester Linkage & New Hydroxyl Group Epoxy->EsterLinkage Anhydride Anhydride Hardener CarboxylicAcid Carboxylic Acid Intermediate Anhydride->CarboxylicAcid Hydroxyl Hydroxyl Group (Initiator) Hydroxyl->Anhydride Ring Opening CarboxylicAcid->Epoxy Reaction EsterLinkage->Hydroxyl Regeneration of Initiator CrosslinkedNetwork Crosslinked Thermoset Network EsterLinkage->CrosslinkedNetwork

Caption: Simplified reaction pathway for the anhydride curing of epoxy resins.

V. Characterization Protocols

Protocol: Thermal Analysis

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and analyze the curing kinetics.

  • Procedure:

    • Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample back to room temperature.

    • Perform a second heating scan under the same conditions. The Tg is determined from the inflection point of the heat flow curve in the second heating scan.[11]

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition behavior of the cured thermoset.

  • Procedure:

    • Place 10-15 mg of the cured sample into a TGA crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. The temperature at 5% weight loss (T₅%) is often reported as the onset of decomposition.[11]

3. Dynamic Mechanical Analysis (DMA):

  • Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the Tg.

  • Procedure:

    • Prepare a rectangular specimen of the cured thermoset with appropriate dimensions (e.g., 30 mm x 10 mm x 2 mm).

    • Mount the specimen in the DMA instrument in a suitable mode (e.g., three-point bending).

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from room temperature to above the Tg at a rate of 3-5°C/min.

    • The Tg is typically determined from the peak of the tan delta curve.[11]

Protocol: Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To monitor the curing process and confirm the chemical structure of the resin and cured thermoset.

  • Procedure:

    • For uncured resin, a small drop can be placed between two KBr plates.

    • For cured samples, attenuated total reflectance (ATR) FTIR is often used.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • During curing, the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group peaks (broad peak around 3400 cm⁻¹) can be monitored.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural information about the synthesized monomer and the cured network.

  • Procedure:

    • Dissolve the uncured THPMTGE in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • For cured samples, solid-state NMR is required to analyze the crosslinked structure.[14]

Conclusion

This compound-based epoxy resins, such as THPMTGE, offer a pathway to developing high-performance thermosets with enhanced thermal and mechanical properties. The protocols provided herein offer a foundation for the synthesis, curing, and characterization of these advanced materials, enabling further research and development in various scientific and industrial fields.

References

Application Notes and Protocols for Trisphenol in Photosensitive Resist Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trisphenol compounds, specifically Tris(4-hydroxyphenyl)methane, in the formulation of photosensitive resist materials. The following sections detail the synthesis of a this compound-based novolac resin, the formulation of a positive-tone photoresist, and the complete protocol for a standard photolithography process. This document is intended to serve as a practical guide for the application of these materials in microfabrication and other relevant fields.

Introduction to this compound in Photoresists

This compound compounds, characterized by their three phenolic hydroxyl groups, are valuable components in the formulation of photosensitive resists. Their rigid, three-dimensional structure can enhance the thermal stability and etch resistance of the photoresist film. When incorporated into novolac resins, a common type of binder resin in positive photoresists, trisphenols can influence the dissolution characteristics of the resist in alkaline developers, which is a critical factor for achieving high resolution and contrast. Tris(4-hydroxyphenyl)methane is a representative this compound that can be used to synthesize novolac resins for these applications.

Experimental Protocols

Synthesis of Tris(4-hydroxyphenyl)methane-based Novolac Resin

This protocol describes the synthesis of a novolac resin using Tris(4-hydroxyphenyl)methane and formaldehyde.

Materials:

  • Tris(4-hydroxyphenyl)methane

  • Formaldehyde (37% solution in water)

  • Oxalic acid (catalyst)

  • Propylene glycol monomethyl ether acetate (PGMEA) (solvent)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add Tris(4-hydroxyphenyl)methane and PGMEA.

  • Catalyst Addition: Dissolve oxalic acid in a small amount of water and add it to the flask.

  • Reaction Initiation: Heat the mixture to 85-95°C with constant stirring.

  • Formaldehyde Addition: Slowly add formaldehyde solution to the reaction mixture through the dropping funnel over a period of 60 minutes.

  • Polycondensation: Maintain the reaction temperature at 95°C and continue stirring for 4-6 hours.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the resin by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.

  • Isolation and Drying: Filter the precipitated resin and wash it thoroughly with methanol to remove unreacted monomers and catalyst. Dry the resin in a vacuum oven at 60°C until a constant weight is achieved.

Formulation of a Positive-Tone this compound Novolac Photoresist

This protocol outlines the formulation of a g-line positive photoresist using the synthesized Tris(4-hydroxyphenyl)methane-based novolac resin.

Materials:

  • Tris(4-hydroxyphenyl)methane-based novolac resin (synthesized as per Protocol 1)

  • Diazonaphthoquinone (DNQ) based photoactive compound (PAC), for example, a 2,1,5-diazonaphthoquinone sulfonic acid ester of a polyhydroxy compound.

  • Propylene glycol monomethyl ether acetate (PGMEA) (solvent)

  • Leveling agent/surfactant (optional)

Equipment:

  • Amber glass bottle

  • Magnetic stirrer

  • Syringe filter (0.2 µm pore size)

Procedure:

  • Dissolution of Resin: Dissolve the synthesized Tris(4-hydroxyphenyl)methane-based novolac resin in PGMEA in an amber glass bottle. The concentration will depend on the desired final viscosity and film thickness. A typical starting point is 20-30% solids by weight.

  • Addition of PAC: Add the DNQ-based PAC to the resin solution. The amount of PAC is typically 15-25% of the weight of the novolac resin.

  • Homogenization: Stir the mixture at room temperature until all components are completely dissolved and the solution is homogeneous. This may take several hours.

  • Addition of Surfactant (Optional): A small amount of a suitable leveling agent can be added to improve the coating properties of the resist.

  • Filtration: Filter the final photoresist solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Storage: Store the formulated photoresist in a cool, dark place.

Photolithography Process using this compound-based Photoresist

This protocol provides a step-by-step procedure for patterning a substrate using the formulated this compound-based positive photoresist.

Materials:

  • Silicon wafer (or other substrate)

  • This compound-based positive photoresist (formulated as per Protocol 2)

  • Hexamethyldisilazane (HMDS) (adhesion promoter)

  • TMAH-based developer (e.g., 2.38% tetramethylammonium hydroxide in water)

  • Deionized (DI) water

  • Isopropyl alcohol (IPA)

  • Nitrogen gas

Equipment:

  • Spin coater

  • Hot plate

  • Mask aligner or stepper (with g-line, 436 nm, light source)

  • Beakers for development and rinsing

  • Scanning Electron Microscope (SEM) for inspection

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).

    • Dehydrate the wafer by baking it on a hot plate at 150°C for 30 minutes.

    • Apply HMDS adhesion promoter by spin coating or vapor priming to enhance resist adhesion.

  • Spin Coating:

    • Dispense the this compound-based photoresist onto the center of the wafer.

    • Spin coat at a speed of 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • Soft Bake (Pre-bake):

    • Bake the coated wafer on a hot plate at 90-100°C for 60-90 seconds to remove the solvent from the resist film.[1]

  • Exposure:

    • Expose the photoresist-coated wafer through a photomask using a g-line (436 nm) light source. The exposure dose will need to be optimized based on the resist sensitivity and desired feature size. A typical starting dose would be in the range of 50-150 mJ/cm².

  • Post-Exposure Bake (PEB) (Optional but Recommended):

    • Bake the exposed wafer on a hot plate at 110-120°C for 60-90 seconds. This step can help to reduce standing wave effects and improve resolution.

  • Development:

    • Immerse the wafer in a TMAH-based developer for 30-60 seconds with gentle agitation. The exposed regions of the photoresist will dissolve.

    • The exact development time should be determined experimentally.

  • Rinsing and Drying:

    • Rinse the wafer thoroughly with DI water to stop the development process.

    • Dry the wafer with a stream of nitrogen gas.

  • Hard Bake (Post-bake):

    • Bake the wafer on a hot plate at 120-130°C for 1-2 minutes to improve the mechanical and chemical resistance of the patterned resist.

  • Inspection:

    • Inspect the patterned features using an optical microscope or a Scanning Electron Microscope (SEM) to evaluate the resolution, line edge roughness, and overall pattern fidelity.

Quantitative Data

The following tables provide typical performance data for novolac-based positive photoresists. While this data is not exclusively for a Tris(4-hydroxyphenyl)methane-based resist, it is representative of the performance that can be expected from a well-formulated novolac system and can serve as a benchmark for comparison.

Table 1: Typical Lithographic Performance of a g-line Novolac Photoresist

ParameterTypical Value
Resolution 0.5 - 1.0 µm
Sensitivity 80 - 150 mJ/cm²
Contrast > 2.0
Film Thickness 1.0 - 2.0 µm
Developer 2.38% TMAH
Development Time 45 - 60 seconds

Table 2: Influence of PAC Concentration on Photoresist Sensitivity

PAC Concentration (% of resin weight)Approximate Sensitivity (mJ/cm²)
15%120
20%100
25%85

Visualizations

Signaling Pathway: Positive-Tone Photoresist Mechanism

G cluster_unexposed Unexposed Region cluster_exposure Exposure (g-line, 436 nm) cluster_exposed Exposed Region DNQ Diazonaphthoquinone (DNQ) (Insoluble in Developer) Inhibition Inhibition of Dissolution DNQ->Inhibition forms complex with Novolac_unexposed This compound Novolac Resin Novolac_unexposed->Inhibition UV UV Light ICA Indene Carboxylic Acid (Soluble in Developer) UV->ICA converts DNQ to Solubilization Enhanced Dissolution ICA->Solubilization promotes Novolac_exposed This compound Novolac Resin Novolac_exposed->Solubilization

Caption: Mechanism of a positive-tone DNQ-novolac photoresist.

Experimental Workflow: Photolithography Process

G cluster_prep Substrate Preparation cluster_resist Resist Application cluster_pattern Patterning cluster_final Finalization Clean Wafer Cleaning Dehydrate Dehydration Bake Clean->Dehydrate Adhesion HMDS Application Dehydrate->Adhesion SpinCoat Spin Coating Adhesion->SpinCoat SoftBake Soft Bake SpinCoat->SoftBake Expose UV Exposure SoftBake->Expose PEB Post-Exposure Bake Expose->PEB Develop Development PEB->Develop RinseDry Rinse & Dry Develop->RinseDry HardBake Hard Bake RinseDry->HardBake Inspect Inspection HardBake->Inspect

Caption: A typical workflow for a photolithography process.

Logical Relationship: Synthesis of this compound Novolac Resin

G Reactants Reactants: - Tris(4-hydroxyphenyl)methane - Formaldehyde Reaction Polycondensation Reaction (95°C, 4-6 hours) Reactants->Reaction Catalyst Catalyst: Oxalic Acid Catalyst->Reaction Solvent Solvent: PGMEA Solvent->Reaction Purification Purification: Precipitation in Methanol Reaction->Purification Drying Vacuum Drying Purification->Drying Final_Product This compound Novolac Resin Drying->Final_Product

Caption: Logical steps for the synthesis of a this compound novolac resin.

References

Troubleshooting & Optimization

Trisphenol Methane Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisphenol Methane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound Methane synthesis? A1: Common starting materials involve the condensation of a phenol or a substituted phenol with an aromatic hydroxy aldehyde or ketone. Examples include the reaction of phenol with p-hydroxy benzaldehyde, salicylaldehyde, or 4-hydroxyacetophenone.[1][2][3] The Friedel-Crafts reaction using benzene and chloroform or carbon tetrachloride is another route.[4][5]

Q2: Which catalysts are typically used in this synthesis? A2: Acid catalysts are most frequently employed. These can include mineral acids (e.g., HCl), organic acids like p-toluenesulfonic acid (PTSA), and Lewis acids such as aluminum chloride or zinc chloride.[1][2][3] In some protocols, a combination of a sulfonic acid catalyst and a mercaptan co-catalyst is used to improve yield and selectivity.[6]

Q3: What is the general reaction mechanism? A3: The synthesis is typically an acid-catalyzed electrophilic aromatic substitution reaction. The acid protonates the carbonyl group of the aldehyde or ketone, making it a more reactive electrophile. This is followed by a series of Friedel-Crafts-type alkylations where the activated carbonyl compound reacts with three equivalents of the phenol.

Q4: How can the purity of the final product be assessed? A4: The purity of this compound Methane can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR), and chromatography methods to confirm its chemical structure and identify any impurities.[1] Melting point analysis can also be a useful indicator of purity.

Troubleshooting Guide

Problem: Low Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them? A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant ratios are critical.[1] Ensure these parameters are optimized. For instance, in the synthesis from phenol and p-hydroxy benzaldehyde, a reaction temperature of 45°C for 4 hours has been shown to be effective.[1] Temperatures that are too high can lead to competing side reactions and decreased yield.[6]

  • Catalyst Issues: The type and amount of catalyst are crucial. An increase in catalyst usage can initially raise the yield, but an excessive amount may lead to a decrease.[1] Ensure the catalyst is active and used in the correct proportion. For example, in one optimized process, the molar ratios of p-toluenesulfonic acid and aluminum chloride to p-hydroxy benzaldehyde were 1:2 and 1:6, respectively.[1]

  • Incorrect Stoichiometry: The molar ratio of phenol to the aldehyde/ketone component is a key parameter. An excess of the phenolic compound is generally used.[2] For the reaction between phenol and p-hydroxy benzaldehyde, a molar ratio of 10:1 was found to be optimal.[1]

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time.[6]

  • Product Loss During Workup: The purification process, such as recrystallization, can lead to product loss. Ensure the chosen solvent system is optimal for precipitating the product while leaving impurities dissolved. Solvents like methanol/water mixtures or dichloroethane have been used effectively.[3][6]

Problem: Impure Product or Presence of Side Products

Q: My final product shows multiple spots on TLC or has an inconsistent color. What are the likely impurities and how can I minimize them? A: The formation of impurities is a common issue. Key side reactions include polysubstitution, isomer formation, and oxidation.[7]

  • Polysubstitution and Isomers: These byproducts can arise from the substitution pattern on the aromatic rings.[7] Using a milder Lewis acid catalyst and carefully controlling the stoichiometry of the reactants can lead to a more homogenous product.[7]

  • Oxidation Products: The product can be susceptible to oxidation, especially at elevated temperatures or upon contact with air, which can result in a colored product.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[6] A two-stage temperature process, where the initial reaction is kept below 100°C before raising the temperature, can also produce a less colored product.[8]

  • Unreacted Starting Materials: If the reaction is incomplete, unreacted starting materials will contaminate the product. Ensure optimal reaction time and conditions to drive the reaction to completion.

  • Hydrolysis: Triphenylmethane compounds can be susceptible to hydrolysis, leading to the formation of colorless carbinol bases.[7] Maintaining acidic conditions during workup and purification can help keep the product in its desired form.[7]

Quantitative Data Summary

The tables below summarize optimized reaction conditions from cited literature to achieve high yields in this compound Methane synthesis.

Table 1: Optimized Conditions for Synthesis from Phenol and p-Hydroxy Benzaldehyde[1]

ParameterOptimal Value
Molar Ratio (Phenol / p-hydroxy benzaldehyde)10:1
Catalyst 1 (p-toluenesulfonic acid / p-hydroxy benzaldehyde)1:2 (molar ratio)
Catalyst 2 (Aluminum chloride / p-hydroxy benzaldehyde)1:6 (molar ratio)
Reaction Temperature45°C
Reaction Time4 hours
Reported Yield >90%
Reported Purity >99%

Table 2: Reaction Conditions for Synthesis from 4'-Hydroxyacetophenone and Phenol[3]

ParameterValue
Molar Ratio (Phenol / 4'-Hydroxyacetophenone)~8.3:1
Catalyst 1Zinc Chloride
Catalyst 2Concentrated Hydrochloric Acid
Reaction Temperature60°C
Reaction Time8 hours
Reported Yield 91.1%
Reported Purity (crude) 95.0%

Experimental Protocols

Protocol 1: High-Yield Synthesis of Tris(4-hydroxyphenyl)methane[1]

This protocol is based on the optimized synthesis from phenol and p-hydroxy benzaldehyde.

Materials:

  • Phenol

  • p-Hydroxy benzaldehyde

  • p-Toluenesulfonic acid (PTSA)

  • Anhydrous aluminum chloride (AlCl₃)

  • Appropriate reaction solvent (e.g., excess phenol acts as solvent)

  • Apparatus: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

Procedure:

  • Charge the reaction flask with phenol and p-hydroxy benzaldehyde in a 10:1 molar ratio.

  • Begin stirring the mixture.

  • Add p-toluenesulfonic acid and anhydrous aluminum chloride as catalysts in molar ratios of 1:2 and 1:6 relative to p-hydroxy benzaldehyde, respectively.

  • Heat the reaction mixture to 45°C and maintain this temperature for 4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the crude product by adding the reaction mixture to a suitable non-solvent, such as dichloroethane or an aqueous solution.[3][6]

  • Filter the resulting solid and wash it to remove unreacted starting materials and catalyst residues.

  • Dry the crude product under vacuum.[3]

Purification (Recrystallization): [3]

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Once fully dissolved, add activated carbon to decolorize the solution and filter while hot.

  • Slowly add water to the filtrate until the product begins to precipitate.

  • Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them under vacuum at 55°C for 6 hours.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Methane Synthesis cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Reactants 1. Mix Phenol & Aldehyde/Ketone Catalyst 2. Add Acid Catalyst(s) Reactants->Catalyst Reaction 3. Heat & Stir (e.g., 45°C, 4h) Catalyst->Reaction Quench 4. Cool & Precipitate (e.g., add to water) Reaction->Quench Filter 5. Filter Crude Product Quench->Filter Purify 6. Recrystallize (e.g., Methanol/Water) Filter->Purify Dry 7. Dry Final Product Purify->Dry FinalProduct Pure this compound Methane Dry->FinalProduct Yield > 90%

Caption: General experimental workflow for the synthesis and purification of this compound Methane.

troubleshooting_flowchart Troubleshooting Guide: Low Product Yield Start Problem: Low Yield Cause1 Check Reaction Parameters Start->Cause1 Cause2 Verify Reactant Stoichiometry Start->Cause2 Cause3 Assess Catalyst Activity & Amount Start->Cause3 Cause4 Review Workup Procedure Start->Cause4 Sol1a Optimize Temperature (e.g., 40-60°C) Cause1->Sol1a Solution Sol1b Optimize Reaction Time (Monitor by TLC) Cause1->Sol1b Solution Sol2 Use Excess Phenol (e.g., 10:1 ratio) Cause2->Sol2 Solution Sol3 Use Fresh Catalyst & Optimize Loading Cause3->Sol3 Solution Sol4 Optimize Recrystallization Solvent System Cause4->Sol4 Solution

References

Technical Support Center: Overcoming Solubility Challenges of Trisphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Trisphenol and its derivatives in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous and organic solvents?

A1: Tris(4-hydroxyphenyl)methane, a common this compound compound, is generally considered to have very low solubility in water. One source quantifies this as "practically insoluble," with a calculated value of 0.028 g/L at 25 °C. Conversely, it is soluble in various organic solvents, including methanol, ethanol, and ether.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of phenolic compounds like this compound is significantly influenced by pH. As the pH of the solution increases (becomes more alkaline), the phenolic hydroxyl groups can deprotonate to form phenolate salts. These ionic forms are more polar and thus more soluble in water.[1][2] Therefore, increasing the pH of the aqueous solution can be a straightforward method to enhance the solubility of this compound.

Q3: Can temperature be used to increase the solubility of this compound?

Q4: Are there advanced techniques to improve the aqueous solubility of poorly soluble compounds like this compound?

A4: Yes, several advanced techniques can be employed to enhance the aqueous solubility of polyphenolic compounds. These include:

  • Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[4][5]

  • Co-amorphization: This technique involves combining the drug with a low-molecular-weight excipient (a "co-former") to create a single, amorphous phase, which often has a higher dissolution rate than the crystalline form.[6][7]

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with the hydrophobic this compound molecule, thereby increasing its apparent solubility in water.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
This compound powder does not dissolve in water at room temperature. Inherent low aqueous solubility of the compound.1. Increase pH: Adjust the pH of the aqueous solution to a more alkaline range (e.g., pH 8-10) to promote the formation of more soluble phenolate ions.[1][2] 2. Co-solvents: Add a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous solution. Start with a small percentage and gradually increase as needed. 3. Gentle Heating: Warm the solution while stirring to increase the rate of dissolution. Ensure the temperature is not high enough to cause degradation.
Precipitation occurs after dissolving this compound and cooling the solution. The solution was supersaturated at the higher temperature.1. Maintain elevated temperature: If the experimental conditions allow, maintain the solution at the temperature at which the compound dissolved. 2. Use a stabilizing agent: Incorporate a stabilizing excipient, such as a hydrophilic polymer, that can help keep the compound in solution. 3. Prepare a more dilute solution: If possible, work with a lower concentration of this compound that remains soluble at the desired working temperature.
The dissolved this compound appears to degrade over time in an alkaline solution. Phenolic compounds can be susceptible to oxidative degradation, especially at higher pH in the presence of oxygen.[1]1. Use freshly prepared solutions: Prepare the this compound solution immediately before use. 2. Inert atmosphere: Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Lower the pH after dissolution: If possible, dissolve the this compound at a higher pH and then carefully adjust the pH to the desired experimental range just before use.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound and the related compound Tris buffer.

CompoundSolventSolubilityTemperature (°C)
Tris(4-hydroxyphenyl)methane Water0.028 g/L (calculated)25
MethanolSolubleNot Specified
EthanolSolubleNot Specified
EtherSolubleNot Specified
Tris (hydroxymethyl) aminomethane (Tris Buffer) Water400 mg/mLNot Specified
Ethylene glycol79.1 mg/mLNot Specified
Methanol26 mg/mLNot Specified
95% Ethanol22 mg/mLNot Specified
Acetone20 mg/mLNot Specified

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of a poorly soluble drug like this compound with a hydrophilic polymer carrier.

Materials:

  • This compound derivative

  • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000)

  • Suitable organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Accurately weigh the this compound derivative and the chosen polymer carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a solid mass or thin film is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Size Reduction: Scrape the dried solid dispersion from the flask. Grind the solid mass using a mortar and pestle to obtain a fine powder.

  • Sieving and Storage: Pass the powdered solid dispersion through a sieve of a specific mesh size to ensure uniformity. Store the final product in a desiccator to protect it from moisture.

Protocol 2: Preparation of a Co-amorphous this compound Formulation by Ball Milling

This protocol outlines the preparation of a co-amorphous system of this compound with a co-former using a mechanical milling technique.

Materials:

  • This compound derivative

  • Co-former (e.g., an amino acid like arginine or proline)

  • Ball mill with milling jars and balls (e.g., stainless steel or zirconia)

Methodology:

  • Weighing and Mixing: Accurately weigh the this compound derivative and the co-former in a specific molar ratio (e.g., 1:1). Physically mix the two powders gently.

  • Milling: Place the physical mixture into the milling jar along with the milling balls. The ball-to-powder mass ratio should be optimized (e.g., 10:1).

  • Milling Operation: Secure the jar in the ball mill and operate it at a specified speed (e.g., 300-500 rpm) for a predetermined duration (e.g., 30-120 minutes). The milling time is a critical parameter and may need to be optimized to achieve a fully amorphous state.

  • Sample Collection: After milling, carefully open the milling jar and collect the co-amorphous powder.

  • Characterization and Storage: Characterize the solid state of the resulting powder using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature. Store the co-amorphous formulation in a tightly sealed container in a desiccator.

Signaling Pathways and Experimental Workflows

Estrogen Receptor (ER) Signaling Pathway

This compound compounds have been shown to interact with the estrogen receptor signaling pathway. The following diagram illustrates the main mechanisms of ER signaling which can be affected.

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / this compound mER Membrane ER (mER) Estrogen->mER Binds ER Estrogen Receptor (ER) Estrogen->ER Binds Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K) mER->Kinase_Cascade Non-Genomic: Activates ER_Dimer ER Dimer ER->ER_Dimer Dimerizes TF Transcription Factors (e.g., AP-1, c-Fos) Kinase_Cascade->TF Phosphorylates TF_p Phosphorylated TF TF->TF_p ERE Estrogen Response Element (ERE) ER_Dimer->ERE Direct Genomic: Binds to DNA Gene_Transcription1 Gene Transcription ERE->Gene_Transcription1 Regulates TF_RE TF Response Element Gene_Transcription2 Gene Transcription TF_RE->Gene_Transcription2 Regulates TF_p->TF_RE Indirect Genomic: Binds to DNA

Figure 1. Overview of Estrogen Receptor signaling pathways.
Toll-like Receptor (TLR) Signaling Pathway

Some bisphenol compounds, structurally related to this compound, have been shown to interact with Toll-like receptors, potentially modulating immune responses.[8][9] The diagram below outlines the general TLR signaling cascade.

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP Pathogen-Associated Molecular Pattern (PAMP) TLR Toll-like Receptor (TLR) PAMP->TLR Activates This compound This compound (Potential Modulator) This compound->TLR May Modulate MyD88 MyD88 TLR->MyD88 MyD88-dependent TRIF TRIF TLR->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs TBK1 TBK1/IKKε TRIF->TBK1 Phosphorylates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_Ikb NF-κB - IκB IKK_complex->NFkB_Ikb NFkB NF-κB IKK_complex->NFkB Phosphorylates IκB, releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p IRF3-P IRF3->IRF3_p Phosphorylates IRF3_p_n IRF3-P IRF3_p->IRF3_p_n Dimerizes & Translocates Cytokine_Genes Inflammatory Cytokine Gene Expression NFkB_n->Cytokine_Genes Induces IFN_Genes Type I Interferon Gene Expression IRF3_p_n->IFN_Genes Induces

Figure 2. Overview of Toll-like Receptor signaling pathways.
Logical Workflow for Troubleshooting Solubility Issues

The following diagram provides a logical workflow for researchers to follow when encountering solubility problems with this compound.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps Start Start: Dissolve this compound in Aqueous Solution Is_Soluble Is the compound fully dissolved? Start->Is_Soluble Solution_Stable Is the solution stable over time at the desired temperature? Is_Soluble->Solution_Stable Yes Adjust_pH Increase pH of the solution (e.g., pH 8-10) Is_Soluble->Adjust_pH No End Proceed with Experiment Solution_Stable->End Yes Use_Stabilizer Incorporate a stabilizing agent (e.g., hydrophilic polymer) Solution_Stable->Use_Stabilizer No (Precipitation Occurs) Adjust_pH->Is_Soluble Add_Cosolvent Add a water-miscible co-solvent (e.g., Ethanol, DMSO) Adjust_pH->Add_Cosolvent Still not soluble Add_Cosolvent->Is_Soluble Apply_Heat Gently heat the solution while stirring Add_Cosolvent->Apply_Heat Still not soluble Apply_Heat->Is_Soluble Advanced_Methods Consider advanced formulation (Solid Dispersion, Co-amorphization) Apply_Heat->Advanced_Methods Still not soluble or unstable Use_Stabilizer->Solution_Stable Use_Stabilizer->Advanced_Methods Still not stable

Figure 3. Logical workflow for addressing this compound solubility.

References

Minimizing impurity formation in Tris(hydroxyphenyl)ethane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)?

A1: The most prevalent method is the acid-catalyzed condensation of a phenol with a ketone.[1][2] Two primary variations of this method are widely used:

  • Reaction of Phenol with 4-hydroxyacetophenone: This is a historically significant route.[1] The reaction is typically catalyzed by a strong acid like hydrochloric acid, often in the presence of a co-catalyst such as beta-mercaptopropionic acid.[3]

  • Reaction of Phenol with 2,4-pentanedione (acetylacetone): This is an economically advantageous alternative due to the lower cost of 2,4-pentanedione compared to 4-hydroxyacetophenone.[1][4] This reaction often employs a catalyst system of sulfuric acid and a mercapto sulfonic acid promoter.[2][4]

Q2: What are the typical impurities I might encounter in my crude THPE product?

A2: Impurities can generally be categorized as follows:

  • Unreacted Raw Materials: Residual phenol and 4-hydroxyacetophenone are common.[1][3]

  • Isomeric Byproducts: The reaction can produce various isomers of THPE, often referred to as iso-THPE, which includes ortho- and para-substituted isomers.[1][3]

  • Other Reaction Byproducts: These can include bis-(hydroxyphenyl)ethene isomers and bisphenol A (a major byproduct when using 2,4-pentanedione).[1][3][4]

  • Color Bodies: Unidentified impurities that contribute to a reddish-brown or yellow coloration of the product.[3][5]

  • Residual Catalyst/Salts: Depending on the catalyst system and workup procedure, you may have residual chlorides or sulfates.[3]

Q3: How can I achieve a high purity of THPE (e.g., >99%)?

A3: Achieving high purity typically requires a multi-step purification process after the initial synthesis. A common and effective sequence involves:

  • Initial Precipitation: The crude product is dissolved in a solvent like methanol, and then water is added to precipitate the THPE, leaving some impurities in the solution.[1][6][7]

  • Decolorization: The partially purified product is redissolved in methanol, and activated carbon is used to remove colored impurities.[1][6][7]

  • Chemical Treatment: The resulting solid is again dissolved in methanol, and a solution containing sodium borohydride and sodium sulfite is added. This step helps to reduce and precipitate remaining impurities, resulting in a purer, lighter-colored product.[3][6][7]

  • Final Crystallization/Washing: A final crystallization or washing step, for instance with a specific methanol/water mixture, can further refine the product.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of Crude THPE

Potential Cause Troubleshooting Action
Suboptimal Reaction Temperature For the phenol and 2,4-pentanedione reaction with a sulfuric acid/mercapto sulfonic acid catalyst, maintain the temperature between 30°C and 55°C (preferably 40-50°C). Temperatures above this range can promote competing side reactions, decreasing the THPE yield.[4] For the phenol and p-hydroxyacetophenone reaction with HCl/ZnCl₂, a temperature of around 60°C is recommended.[1][6]
Incorrect Molar Ratio of Reactants An excess of phenol is typically required. For the reaction with 2,4-pentanedione, a molar ratio of phenol to 2,4-pentanedione of at least 6:1 is recommended.[4] For the reaction with p-hydroxyacetophenone, ratios can be as high as 8:1 (54.0 mol phenol to 6.5 mol p-hydroxyacetophenone).[6] Ensure your stoichiometry favors an excess of phenol.
Inefficient Catalysis Ensure the catalyst and any co-catalyst/promoter are added in the correct proportions. For instance, when using a mercapto sulfonic acid promoter with sulfuric acid, the promoter should be at least 0.8% by weight based on phenol, and the ratio of sulfuric acid to the promoter is also critical.[4]
Insufficient Reaction Time The reaction is typically run for several hours. For the HCl/ZnCl₂ catalyzed reaction, a duration of 8 hours after the initial warming phase has been reported to give good yields.[6] For sulfonic acid catalyzed reactions, times can range from 10 to 50 hours.[8] Monitor your reaction progress (e.g., by TLC or HPLC) to determine the optimal time.

Issue 2: Poor Purity of Crude Product (<95%)

Potential Cause Troubleshooting Action
Formation of Isomeric Byproducts Tightly control the reaction temperature, as deviations can lead to the formation of undesired isomers.[1][3] Ensure slow and controlled addition of reactants to maintain a consistent reaction environment.[6]
Excess Unreacted Starting Materials Improve the reaction yield by optimizing temperature, catalyst concentration, and reaction time (see Issue 1). A more efficient reaction will consume more of the starting materials. An effective post-synthesis workup, such as washing the crude product with a specific solvent mixture (e.g., a THPE-saturated water-methanol solution), can help remove residual phenol.[3][4]
Formation of Bisphenol A (when using 2,4-pentanedione) The formation of bisphenol A appears to occur independently but is a major byproduct.[4] While its formation is inherent to this reaction route, subsequent purification steps are designed to remove it. A final product purity of >98% THPE with bisphenol A as the main remaining impurity is achievable.[4]

Issue 3: Final Product is Colored (Yellow, Cream, or Reddish-Brown)

Potential Cause Troubleshooting Action
Presence of Color Bodies These are often unidentified reaction byproducts.[3][9] Effective removal is achieved through a dedicated decolorization step. After initial precipitation, dissolve the product in methanol and treat with activated carbon.[6][7]
Oxidation of Phenolic Groups Phenolic compounds can be susceptible to oxidation, which can create colored species. The use of sodium borohydride in the purification process not only helps with impurity precipitation but can also reduce oxidized species.[3][6][7] The addition of sodium sulfite also helps by acting as an oxygen scavenger.[6]
Residual Acidic Catalyst Incomplete neutralization of the acid catalyst can sometimes contribute to color. A recent patent application suggests that using a neutralizing agent can significantly reduce the color of the crude product and minimize the need for extensive purification steps.[5]

Experimental Protocols & Data

Synthesis and Purification of THPE (from Phenol and p-Hydroxyacetophenone)

This protocol is based on a method yielding a crude purity of 95.0% and a final purity of 99.5%.[6][7]

Experimental Workflow Diagram

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Charge Reactor: Phenol (54.0 mol) Zinc Chloride (100 g) B 2. Add Reactant: Slowly add p-hydroxyacetophenone (6.5 mol) over 40 min A->B C 3. Heat & Hold: Warm to 60°C Hold for 60 min B->C D 4. Add Catalyst & React: Add Conc. HCl (100 mL) Stir for 8 hours C->D E 5. Isolate Crude Product: Cool to 20°C Add Dichloroethane Filter & Dry D->E F 6. Initial Precipitation: Dissolve crude in Methanol Add Water & Stir E->F Crude THPE (95.0% Purity) G 7. Decolorization: Dissolve dried product in Methanol Add Activated Carbon & Filter F->G H 8. Chemical Treatment: Dissolve solid in Methanol Add NaBH₄ / Na₂SO₃ solution G->H I 9. Final Isolation: Filter precipitated solid Dry under vacuum H->I J Final Product I->J Purified THPE (99.5% Purity)

Caption: Workflow for THPE synthesis and multi-step purification.

Methodology:

  • Reaction Setup: To a suitable reactor, add phenol (54.0 mol) and zinc chloride (100 g). Stir until the mixture is uniform.

  • Reactant Addition: Slowly add p-hydroxyacetophenone (6.5 mol) over a period of 40 minutes.

  • Initial Heating: Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.

  • Catalysis and Reaction: Add concentrated hydrochloric acid (100 mL) and continue stirring for 8 hours at 60°C.

  • Crude Product Isolation: Cool the mixture to 20°C. Add dichloroethane and stir thoroughly. Filter the resulting solid. Dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude THPE.

  • Purification - Step 1 (Precipitation): Take the crude product (e.g., 1000 g) and dissolve it in methanol (2000 mL) with heating. After complete dissolution, cool the solution and slowly add water (1600 mL). Stir at room temperature for 50 minutes to precipitate a light yellow product. Filter and dry.

  • Purification - Step 2 (Decolorization): Dissolve the dried product from the previous step in methanol (1200 mL) with heating. Add activated carbon to decolorize the solution. Filter the hot solution and evaporate the solvent to obtain a solid.

  • Purification - Step 3 (Chemical Treatment): Dissolve the solid from step 7 in methanol (1000 mL). Slowly add a prepared solution containing sodium borohydride (5 g) and sodium sulfite (35 g). A light yellow powder will gradually precipitate.

  • Final Product Isolation: Filter the solid, and dry under vacuum at 25°C for 10 hours to yield the final, high-purity product.

Quantitative Data Summary

The following table summarizes the quantitative results from the experimental protocol described above.

ParameterValueReference
Crude Product Yield 91.1%[6][7]
Crude Product Purity (HPLC) 95.0%[6][7]
Final Purified Product Yield 91.3% (from crude)[6][7]
Final Product Purity (HPLC) 99.5%[6][7]

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

References

Technical Support Center: Optimizing Condensation Reactions of Phenols with β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "acetylcimine" is not standard in chemical literature for the condensation reaction with phenols. Based on the context of forming a heterocyclic compound from a phenol and a carbonyl-containing reactant, this guide addresses the widely practiced and chemically analogous Pechmann condensation . This reaction involves the condensation of a phenol with a β-keto ester, such as ethyl acetoacetate, to synthesize coumarins. We believe this information will be directly applicable to the user's experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pechmann condensation?

A1: The Pechmann condensation is an acid-catalyzed reaction that typically proceeds through three main steps:

  • Transesterification: The β-keto ester reacts with the phenol in the presence of an acid catalyst.

  • Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The activated phenol attacks the carbonyl group of the β-keto ester.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable coumarin ring.[1]

Q2: What are the most common catalysts used for this reaction?

A2: A variety of acid catalysts can be employed, ranging from Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid to Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[2] Solid acid catalysts like Amberlyst-15 and sulfated zirconia are also effective and offer the advantage of easier separation from the reaction mixture.[2]

Q3: How does the reactivity of the phenol affect the reaction conditions?

A3: The electronic properties of the phenol play a crucial role. Phenols with electron-donating groups (e.g., resorcinol, phloroglucinol) are highly activated and can react under milder conditions, sometimes even at room temperature.[3] Conversely, phenols with electron-withdrawing groups are deactivated and require stronger acids and higher temperatures to proceed efficiently.[2]

Q4: What are some "green" or environmentally friendly approaches to this condensation?

A4: Greener alternatives to traditional methods include the use of solid acid catalysts, which can often be recovered and reused.[4] Solvent-free (neat) reactions or mechanochemical methods using a ball mill are also excellent environmentally friendly options that can reduce waste and reaction times.[3]

Q5: How can I monitor the progress of the reaction?

A5: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[5] By spotting the reaction mixture on a TLC plate over time and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the optimization of the Pechmann condensation.

Problem 1: Low or No Product Yield

Possible Cause Solution
Insufficient Catalyst Acidity For deactivated phenols, a stronger acid catalyst may be required. Consider switching from a milder Lewis acid to a strong Brønsted acid like concentrated H₂SO₄, or a more potent Lewis acid like AlCl₃.[2]
Low Reaction Temperature The activation energy for the condensation may be high, especially with deactivated substrates. Gradually increase the reaction temperature in 10-20°C increments, while monitoring for potential side product formation.[2]
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Consider switching to a high-boiling, non-polar solvent like toluene. Alternatively, solvent-free conditions have proven effective in many Pechmann reactions.[2]
Short Reaction Time The reaction may be sluggish and require a longer duration to reach completion. Monitor the reaction progress using TLC and extend the reaction time as needed.[2]

Problem 2: Significant Side Product Formation

Possible Cause Solution
Self-condensation of the β-keto ester This can occur at high temperatures in the presence of strong acids. Use the lowest effective temperature and catalyst concentration to minimize this side reaction.[2]
Formation of Chromone Isomer This is a known side reaction, particularly with certain catalysts like phosphorus pentoxide (P₂O₅). If the coumarin is the desired product, avoid catalysts known to promote this alternative cyclization.[2]
Sulfonation of the Aromatic Ring This can occur when using sulfuric acid at elevated temperatures. If sulfonation is an issue, replace sulfuric acid with other strong acids like methanesulfonic acid or a solid acid catalyst.[2]
Polymerization/Decomposition At very high temperatures, starting materials or the product may decompose, leading to tar formation. Use an oil bath or a heating mantle with precise temperature control to avoid overheating.[2]

Problem 3: Difficulty in Product Isolation and Purification

| Possible Cause | Solution | | Product is an oil instead of a solid | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach. | | Co-crystallization with Starting Material | Unreacted starting materials may co-crystallize with the product. Optimize the reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. For purification, utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials and byproducts. Recrystallization from an appropriate solvent can also be effective. | | Product is insoluble in common organic solvents | For highly polar coumarins, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for recrystallization, though removal of these high-boiling solvents can be challenging. |

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the Pechmann condensation, providing insights into the effect of different reaction parameters on product yield.

Table 1: Effect of Catalyst on the Synthesis of 7-Hydroxy-4-methylcoumarin

CatalystAmount (mol%)Temperature (°C)TimeYield (%)Reference
FeCl₃·6H₂O10Reflux (Toluene)16 hHigh[6]
Zn₀.₉₂₅Ti₀.₀₇₅O101103 h88
Amberlyst-15-100 (Microwave)20 min97[4]
Sulfated Zirconia-1102 min100 (for 3-aminophenol)
InCl₃3Room Temp (Ball Mill)10 minGood

Table 2: Effect of Temperature on the Yield of 7-Hydroxy-4-methylcoumarin

Temperature (°C)Yield (%)
4020
11095
15055

Note: Yields decreased above 110°C due to the formation of side products.

Experimental Protocols

Protocol 1: General Procedure using a Brønsted Acid Catalyst (e.g., H₂SO₄)

This protocol is a general guideline for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).[7]

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) to the mixture with constant stirring.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.[7]

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. A precipitate of the crude product will form.[7]

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water until the filtrate is neutral. Recrystallize the crude product from aqueous ethanol to obtain the pure 7-hydroxy-4-methylcoumarin.[7]

Protocol 2: General Procedure using a Solid Acid Catalyst under Solvent-Free Conditions

This protocol is based on the synthesis using Zn₀.₉₂₅Ti₀.₀₇₅O NPs.

  • Reactant Mixture: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).

  • Reaction: Heat the mixture with constant stirring at the optimized temperature (e.g., 110°C) for the required time (e.g., 3 hours).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool. Dissolve the mixture in ethyl acetate.

  • Catalyst Separation: Separate the catalyst by centrifugation or filtration.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from ethanol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Phenol and β-Keto Ester catalyst Choose Catalyst and Reaction Conditions (Temp, Solvent) start->catalyst combine Combine Reactants and Catalyst catalyst->combine react Heat / Stir (Monitor by TLC) combine->react cool Cool Reaction Mixture react->cool precipitate Pour into Ice Water cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize end Characterize Pure Product (NMR, IR, MS) recrystallize->end

Caption: General experimental workflow for the Pechmann condensation.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_side Side Product Solutions cluster_solutions_isolation Isolation Solutions start Experiment Start issue Issue Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes side_products Side Products issue->side_products isolation_issues Isolation Issues issue->isolation_issues end Successful Product issue->end No inc_temp Increase Temperature low_yield->inc_temp stronger_catalyst Use Stronger Catalyst low_yield->stronger_catalyst change_solvent Change Solvent / Solvent-free low_yield->change_solvent extend_time Extend Reaction Time low_yield->extend_time opt_temp Optimize Temperature side_products->opt_temp change_catalyst Change Catalyst side_products->change_catalyst control_heating Precise Heat Control side_products->control_heating induce_cryst Induce Crystallization isolation_issues->induce_cryst column_chrom Column Chromatography isolation_issues->column_chrom optimize_workup Optimize Work-up isolation_issues->optimize_workup inc_temp->end stronger_catalyst->end change_solvent->end extend_time->end opt_temp->end change_catalyst->end control_heating->end induce_cryst->end column_chrom->end optimize_workup->end

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Technical Support Center: Enhancing the Thermal Stability of Trisphenol-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, curing, and thermal analysis of Trisphenol-based polymers.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound-based polymers.

Symptom Possible Cause Suggested Solution
Low Glass Transition Temperature (Tg) 1. Incomplete Curing: The epoxy resin has not fully cross-linked. 2. Incorrect Stoichiometry: The ratio of epoxy resin to curing agent is not optimal. 3. Moisture Contamination: Water can interfere with the curing reaction.1. Optimize Curing Cycle: Increase the curing time or temperature as per the resin and hardener specifications. A post-curing step at a temperature above the expected Tg can also be beneficial. 2. Verify Mix Ratio: Carefully recalculate and measure the stoichiometric ratio of the epoxy resin and curing agent. 3. Ensure Dry Conditions: Dry all components (resin, hardener, fillers) before mixing. Conduct the curing process in a low-humidity environment.
Premature Thermal Degradation (Lower than expected Tonset) 1. Presence of Impurities: Residual solvents, catalysts, or unreacted monomers can initiate degradation. 2. Oxidative Degradation: The analysis was performed in an air or oxygen atmosphere. 3. Incompatible Additives: Some additives may have lower thermal stability than the polymer matrix.1. Purify Polymer: Ensure the synthesized polymer is thoroughly purified to remove any residual impurities. 2. Use Inert Atmosphere: Conduct Thermogravimetric Analysis (TGA) under an inert atmosphere like nitrogen to prevent thermo-oxidative degradation. 3. Select Thermally Stable Additives: Ensure that any fillers or modifiers used have a decomposition temperature higher than that of the polymer.
Inconsistent Curing (Tacky or soft spots) 1. Inadequate Mixing: The resin and hardener were not mixed thoroughly, leading to localized areas with incorrect stoichiometry. 2. Temperature Variations during Curing: Inconsistent heating can lead to uneven cross-linking. 3. Contaminated Surfaces: The mold or substrate surface may have contaminants that inhibit curing.1. Improve Mixing Technique: Mix the resin and hardener for a sufficient duration (typically 3-5 minutes), scraping the sides and bottom of the mixing container to ensure a homogeneous mixture. 2. Ensure Uniform Heating: Use a calibrated oven with good air circulation to maintain a consistent temperature throughout the curing process. 3. Properly Prepare Surfaces: Thoroughly clean and degrease all molds and substrates before applying the resin mixture.
Brittle Cured Polymer 1. High Cross-link Density: While desirable for thermal stability, an excessively high cross-link density can lead to brittleness. 2. Choice of Curing Agent: Some curing agents, particularly aromatic amines, can result in more rigid and brittle networks.1. Incorporate Toughening Agents: Consider adding a small amount of a flexible polymer or rubber toughening agent to the formulation. 2. Use a Different Hardener: Experiment with different curing agents, such as aliphatic amines or anhydrides, which may impart more flexibility.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based polymers and why is their thermal stability important?

A1: this compound-based polymers are a class of thermosetting resins, often epoxy-based, derived from tris(hydroxyphenyl) precursors like tris(4-hydroxyphenyl)methane. Their three-dimensional molecular structure allows for the formation of highly cross-linked networks upon curing, leading to materials with excellent mechanical properties and high thermal stability.[1] This makes them suitable for high-performance applications in aerospace, electronics, and automotive industries where materials are exposed to elevated temperatures.[1]

Q2: What is the typical thermal stability of a standard this compound-based epoxy resin?

A2: A standard Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) based epoxy, when cured with a suitable hardener like an anhydride, can exhibit a glass transition temperature (Tg) in the range of 167–196 °C and a 5% weight loss temperature (T5%) above 340 °C in a nitrogen atmosphere.[1]

Q3: How can I enhance the thermal stability of my this compound-based polymer?

A3: Several strategies can be employed:

  • Choice of Curing Agent: Curing agents with rigid aromatic structures, such as aromatic amines or anhydrides, can increase the cross-link density and thermal stability of the network.[2]

  • Incorporation of Flame Retardants: Reactive flame retardants containing phosphorus, silicon, or nitrogen can be incorporated into the polymer backbone. These elements can promote char formation at elevated temperatures, which acts as an insulating barrier and enhances thermal stability.[2][3]

  • Addition of Nanofillers: Incorporating nanoparticles such as carbon nanotubes, graphene, or silica can improve thermal stability. These nanoparticles can restrict the thermal motion of polymer chains and act as heat barriers.

  • Copolymerization: Introducing other thermally stable monomers into the polymer backbone can enhance the overall thermal resistance.

Q4: What are the primary degradation mechanisms of this compound-based epoxy resins?

A4: The thermal degradation of epoxy resins is a complex process that typically involves:

  • Chain Scission: At elevated temperatures, the weaker bonds in the polymer network, such as ether linkages, are the first to break.[4]

  • Dehydration: Elimination of water from secondary alcohol groups formed during the curing process can occur.[4]

  • Decomposition of the Cross-linked Structure: This leads to the formation of various volatile products, including phenols, aldehydes, and hydrocarbons.[5]

  • Char Formation: At higher temperatures, the aromatic structures can undergo condensation reactions to form a stable carbonaceous char.

Q5: How do I interpret TGA and DSC results for my this compound-based polymer?

A5:

  • Thermogravimetric Analysis (TGA): A TGA curve plots the weight of a sample as a function of temperature. The onset of weight loss indicates the initial decomposition temperature (Tonset). The temperature at which 5% or 10% weight loss occurs (T5% or T10%) is a common metric for thermal stability. The amount of residue remaining at high temperatures (e.g., 800 °C) represents the char yield. A higher decomposition temperature and a higher char yield generally indicate greater thermal stability.

  • Differential Scanning Calorimetry (DSC): A DSC curve shows the heat flow into or out of a sample as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC curve. A higher Tg signifies that the material can withstand higher temperatures before it transitions from a rigid, glassy state to a softer, rubbery state.

Quantitative Data Summary

The following tables summarize the thermal properties of various this compound-based epoxy systems.

Table 1: Thermal Properties of Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) Cured with Different Anhydrides [1]

Curing AgentGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (T5%) (°C)Char Yield at 700°C (%)
4,4'-oxydiphthalic anhydride (ODPA)19636229
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)18535827
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (NMA)16734325

Table 2: Effect of a Silicon/Titanium-Containing Curing Agent (STCA) on the Thermal Stability of a Trifunctional Epoxy Resin [2]

Curing System5% Weight Loss Temperature (T5%) (°C)Temperature at Max Weight Loss Rate (°C)Char Yield at 800°C (%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
Epoxy/SCA (Silicon-containing amine)338.5349.141.831.4V-0
Epoxy/STCA (Silicon/Titanium-containing amine)344.8358.452.733.8V-0

Experimental Protocols

Protocol 1: Synthesis of Tris(4-hydroxyphenyl)methane Triglycidyl Ether (THPMTGE)

This protocol describes a typical synthesis of the trifunctional epoxy monomer.

Materials:

  • Tris(4-hydroxyphenyl)methane

  • Epichlorohydrin (ECH)

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., a mixture of water and an organic solvent like dioxane)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

Procedure:

  • Dissolve Tris(4-hydroxyphenyl)methane in the chosen solvent system in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

  • Add an excess of epichlorohydrin to the solution.

  • Add the phase-transfer catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours while stirring vigorously.

  • Continue stirring at the reaction temperature for several hours after the addition of NaOH is complete.

  • After the reaction, cool the mixture and separate the organic layer.

  • Wash the organic layer with water to remove any residual salts and NaOH.

  • Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude THPMTGE product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Curing of THPMTGE with an Anhydride Hardener

This protocol outlines the general procedure for curing the synthesized epoxy resin.

Materials:

  • Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)

  • Anhydride hardener (e.g., 4,4'-oxydiphthalic anhydride)

  • Accelerator (e.g., 2-ethyl-4-methylimidazole)

  • Mold

Procedure:

  • Calculate the stoichiometric amounts of THPMTGE and the anhydride hardener required. The ratio is typically determined based on the epoxy equivalent weight of the resin and the molecular weight of the anhydride.

  • Preheat the THPMTGE resin to reduce its viscosity (e.g., 80-100 °C).

  • Add the anhydride hardener to the heated resin and stir until a homogeneous mixture is obtained.

  • Add a small amount of accelerator (typically 0.5-2 wt%) to the mixture and stir thoroughly.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into a preheated mold.

  • Cure the sample in an oven using a staged curing cycle. For example: 150 °C for 2 hours, followed by 180 °C for 2 hours, and a post-cure at 200 °C for 1 hour.[1]

  • Allow the cured sample to cool down slowly to room temperature before demolding.

Protocol 3: Thermal Analysis using TGA and DSC

This protocol provides a general guideline for characterizing the thermal properties of the cured polymer.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place a small amount of the cured polymer sample (5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for about 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature, temperatures at specific weight loss percentages, and the final char yield.

DSC Procedure:

  • Place a small amount of the cured polymer sample (5-10 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from room temperature to a temperature above the expected Tg (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to room temperature at a rate of 10 °C/min.

    • Reheat the sample to 250 °C at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the second heating curve to determine the glass transition temperature (Tg).

Visualizations

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_formulation Formulation & Curing cluster_analysis Characterization s1 React this compound with Epichlorohydrin s2 Purify Monomer s1->s2 f1 Mix Epoxy with Curing Agent & Additives s2->f1 f2 Degas Mixture f1->f2 f3 Pour into Mold f2->f3 f4 Cure in Oven f3->f4 a1 Prepare Sample for Analysis f4->a1 a2 TGA Analysis a1->a2 a3 DSC Analysis a1->a3 a4 Data Interpretation a2->a4 a3->a4

Caption: Experimental workflow for enhancing and characterizing the thermal stability of this compound-based polymers.

Degradation_Pathway cluster_low_temp Initial Degradation (300-450 °C) cluster_high_temp Advanced Degradation (> 450 °C) cluster_products Degradation Products start Cured this compound Epoxy Network p1 Scission of Ether Linkages start->p1 p2 Dehydration of Secondary Alcohols start->p2 p3 Cleavage of Isopropylidene Bridges p1->p3 p4 Decomposition of Polymer Backbone p2->p4 prod1 Volatile Compounds (Phenols, Aldehydes, H2O, CO, CH4) p3->prod1 prod2 Stable Char Residue p3->prod2 p4->prod1 p4->prod2

Caption: Simplified thermal degradation pathway of this compound-based epoxy resins.

References

Technical Support Center: Navigating the Estrogenic Activity of Trisphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trisphenol derivatives. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in accurately assessing and potentially mitigating the estrogenic activity of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why is their estrogenic activity a concern?

A1: this compound derivatives are a class of chemical compounds characterized by three phenol groups. One notable example is Tris(4-hydroxyphenyl)ethane (THPE), which is used in the manufacturing of plastics, adhesives, and coatings. The concern arises from their structural similarity to natural estrogens, which can allow them to bind to estrogen receptors (ERs) and potentially disrupt normal endocrine function. This interaction can lead to a range of biological effects, making the assessment of their estrogenic or anti-estrogenic properties crucial in drug development and safety profiling.

Q2: How is the estrogenic activity of a this compound derivative typically assessed?

A2: The estrogenic activity is primarily evaluated through a combination of in vitro and in vivo assays. Common in vitro methods include receptor binding assays and reporter gene assays like the Yeast Estrogen Screen (YES).[1] In vivo assessment often involves the rodent uterotrophic bioassay, which measures the change in uterine weight in response to the test compound.[2][3]

Q3: Can the structure of a this compound derivative be modified to reduce its estrogenic activity?

A3: Yes, structural modifications can significantly alter the estrogenic activity of phenolic compounds. For instance, in bisphenols, alterations to the bridging alkyl group and the substituents on the phenol rings can change the binding affinity for estrogen receptors.[4][5] While specific research on reducing the estrogenic activity of this compound derivatives through modification is an ongoing area of study, insights from related compounds like bisphenols suggest that modifying the spatial arrangement and electronic properties of the phenolic groups could be a viable strategy.[6]

Q4: What is the difference between an estrogen receptor agonist and an antagonist?

A4: An estrogen receptor agonist is a compound that binds to an estrogen receptor and activates it, mimicking the effect of natural estrogens like 17β-estradiol. An antagonist, on the other hand, binds to the receptor but blocks its activation, thereby preventing natural estrogens from binding and exerting their effects.[7] Some compounds, known as selective estrogen receptor modulators (SERMs), can act as agonists in some tissues and antagonists in others.[6] Interestingly, some bisphenol derivatives have been shown to act as ERα agonists while being ERβ antagonists.[4][8]

Q5: Are there common sources of error or contamination in estrogenicity assays?

A5: Yes, a significant challenge in these assays is background contamination from environmental estrogens. Plastics, such as polycarbonate, are known to leach estrogenic compounds like Bisphenol A (BPA).[1] It is crucial to use appropriate labware, such as glass or polypropylene, and to run proper controls to avoid false-positive results.[9]

Troubleshooting Guides

Yeast Estrogen Screen (YES) Assay
Issue Possible Cause Troubleshooting Steps
High background signal in control wells Contamination of media, plates, or solvents with estrogenic compounds.Use glass or polypropylene labware.[9] Test all reagents and labware for background estrogenicity. Prepare fresh solutions.
No or low signal with positive control (e.g., 17β-estradiol) Inactive positive control. Incorrect assay conditions (incubation time, temperature). Yeast culture viability issues.Use a fresh, validated stock of the positive control. Optimize incubation time and temperature.[10] Check the viability and growth phase of the yeast culture.
High variability between replicates Inconsistent pipetting. Uneven cell distribution in wells. Edge effects in the microplate.Use calibrated pipettes and proper technique. Ensure the yeast culture is well-mixed before and during plating. Avoid using the outermost wells of the plate if edge effects are suspected.
Test compound appears cytotoxic The compound is toxic to the yeast at the tested concentrations.Measure yeast growth (e.g., optical density at 600 nm) in parallel with the reporter gene assay to assess cytotoxicity.[11] Test a wider, lower range of concentrations.
Rodent Uterotrophic Bioassay
Issue Possible Cause Troubleshooting Steps
High variability in uterine weights within a group Inconsistent dosing. Animal health issues. Genetic variability.Ensure accurate and consistent administration of the test compound.[2] Monitor animal health closely and exclude any outliers with clear signs of illness. Use a sufficient number of animals per group to account for biological variability.
No significant increase in uterine weight with a known weak estrogen Insufficient dose. Insufficient duration of exposure. Age or strain of the animals is not optimal.Review the literature for appropriate dose ranges for weak estrogens. Ensure the standard 3-day exposure is followed.[2] Use immature or ovariectomized rodents as specified in standard protocols.[3]
Unexpected uterine weight gain in the vehicle control group Contaminated vehicle, feed, or water.Test all components of the vehicle and animal husbandry for estrogenic contaminants. Use a certified diet with low phytoestrogen content.
Compound shows both agonistic and antagonistic effects The compound is a Selective Estrogen Receptor Modulator (SERM).Conduct a co-treatment experiment with a known estrogen agonist (e.g., 17β-estradiol) to confirm antagonistic activity.[2]

Data on Estrogenic Activity of Phenolic Compounds

The following table summarizes the estrogenic activity of various bisphenol derivatives compared to 17β-estradiol, providing a reference for the potential relative potencies that might be observed with this compound derivatives.

CompoundReceptorAssay TypeRelative Potency (Estradiol = 100)
17β-Estradiol ERαBinding Affinity100
Bisphenol A (BPA) ERαBinding Affinity~0.01 - 0.1
Bisphenol AF (BPAF) ERαTranscriptional ActivationMore potent than BPA
Bisphenol S (BPS) ERαTranscriptional ActivationLess potent than BPA
Tris(4-hydroxyphenyl)ethane (THPE) ERαIn vivo uterotrophicShows anti-estrogenic activity

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Absolute values can vary between different assay systems.[12]

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

This protocol is a generalized procedure for assessing the estrogenic activity of a test compound using a recombinant strain of Saccharomyces cerevisiae.

Materials:

  • Recombinant yeast strain containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).

  • Yeast growth medium.

  • Assay medium containing a chromogenic substrate (e.g., CPRG).

  • Positive control: 17β-estradiol.

  • Negative control: Vehicle (e.g., ethanol).

  • Test compound.

  • Sterile 96-well microplates.

Procedure:

  • Yeast Culture Preparation: Inoculate the yeast into growth medium and incubate until it reaches the logarithmic growth phase.

  • Plate Preparation: Prepare serial dilutions of the test compound and controls in the 96-well plate. Allow the solvent to evaporate.

  • Assay Incubation: Add the yeast culture suspended in the assay medium to each well. Incubate the plate at 30°C for 18-72 hours.[13]

  • Measurement: Measure the color change resulting from the enzymatic activity of β-galactosidase using a microplate reader at an appropriate wavelength (e.g., 570 nm).[14]

  • Data Analysis: Construct a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

Rodent Uterotrophic Bioassay

This in vivo assay is a standard method for assessing estrogenic activity.

Materials:

  • Immature or ovariectomized female rats.[3]

  • Test compound.

  • Positive control (e.g., 17α-ethynylestradiol).

  • Vehicle control.

  • Dosing equipment (e.g., gavage needles).

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions.

  • Dosing: Administer the test compound, positive control, or vehicle to the animals daily for three consecutive days.[2]

  • Observation: Monitor the animals for any signs of toxicity.

  • Necropsy: On the day after the final dose, euthanize the animals and carefully dissect the uterus.

  • Uterine Weight Measurement: Remove any adherent fat and fluid from the uterus and record the wet weight.

  • Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group using appropriate statistical analysis. A statistically significant increase in uterine weight indicates estrogenic activity.[15]

Visualizations

EstrogenSignalingPathway cluster_cell Cell cluster_nucleus Nucleus Estrogenic_Compound Estrogenic Compound (e.g., this compound Derivative) ER Estrogen Receptor (ER) Estrogenic_Compound->ER Binds HSP Heat Shock Protein ER->HSP Dissociates from ER_Complex Activated ER Dimer ER->ER_Complex Dimerizes ERE Estrogen Response Element (ERE) ER_Complex->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Proteins Proteins mRNA->Proteins Translated to Cellular_Response Cellular_Response Proteins->Cellular_Response Leads to

Caption: Estrogen receptor signaling pathway.

YES_Assay_Workflow Start Start Yeast_Culture Prepare Yeast Culture Start->Yeast_Culture Plate_Preparation Prepare Serial Dilutions of Test Compound & Controls Yeast_Culture->Plate_Preparation Incubation Add Yeast to Plates & Incubate (18-72h) Plate_Preparation->Incubation Measurement Measure Colorimetric Signal Incubation->Measurement Data_Analysis Analyze Data (Dose-Response Curve, EC50) Measurement->Data_Analysis End End Data_Analysis->End TroubleshootingLogic Inconsistent_Results Inconsistent Experimental Results? Check_Controls Review Positive & Negative Controls Inconsistent_Results->Check_Controls Yes Consistent_Results Results are Consistent Inconsistent_Results->Consistent_Results No High_Background High Background Signal? Check_Controls->High_Background Contamination_Check Investigate Contamination Sources (Labware, Reagents) High_Background->Contamination_Check Yes Low_Signal Low/No Signal with Positive Control? High_Background->Low_Signal No Reagent_Integrity Check Reagent Integrity & Assay Conditions Low_Signal->Reagent_Integrity Yes High_Variability High Replicate Variability? Low_Signal->High_Variability No Protocol_Review Review Pipetting Technique & Protocol Adherence High_Variability->Protocol_Review Yes High_Variability->Consistent_Results No

References

Method for removing unreacted phenols from Trisphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Trisphenol

This technical support guide provides researchers, scientists, and drug development professionals with detailed methods for removing unreacted phenols from this compound synthesis, focusing on 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a representative this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for removing unreacted phenol from the crude this compound product?

A1: The most widely reported and effective method is a multi-step recrystallization process.[1][2] This typically involves dissolving the crude product mixture in a suitable organic solvent, such as methanol, followed by the gradual addition of an anti-solvent, like water, to precipitate the purified this compound product. This process exploits the solubility difference between the this compound product and the unreacted phenol.

Q2: My purified this compound has a pink or reddish-brown discoloration. What causes this and how can I fix it?

A2: Discoloration is often due to the presence of colored impurities or oxidation products.[3] To obtain a pure white product, decolorizing agents can be used during the purification process. Adding activated charcoal to the methanolic solution before recrystallization can remove colored impurities.[2] Additionally, including reducing agents like sodium borohydride or sodium sulfite in the recrystallization solution can help decolorize the product by reducing oxidized species.[4]

Q3: Is it possible to recover the large excess of phenol used in the synthesis?

A3: Yes, unreacted phenol can be recovered from the filtrate after the this compound product has been precipitated. A common industrial and laboratory method for this is vacuum distillation.[5] Due to phenol's lower boiling point compared to this compound, it can be efficiently distilled from the mother liquor, allowing for its recycling in future syntheses.

Q4: What are the critical safety precautions when working with phenol?

A4: Phenol is highly toxic, corrosive, and rapidly absorbed through the skin, which can cause severe chemical burns and systemic toxicity.[6][7] Always handle phenol in a chemical fume hood.[6] Personal protective equipment (PPE) is mandatory and includes chemical splash goggles, a face shield, a lab coat, and appropriate gloves (butyl rubber, neoprene, or double-layered nitrile gloves are recommended).[7][8] An emergency eyewash and safety shower must be immediately accessible.[6][9] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified this compound 1. Product Loss During Washing: The this compound product may have some solubility in the washing solution, leading to loss. 2. Incomplete Precipitation: The product may not have fully precipitated from the recrystallization solvent mixture. 3. Premature Precipitation of Impurities: Impurities may be co-precipitating with the product.1. Use a Saturated Washing Solution: Wash the crude solid with a solution of methanol and water that is already saturated with pure this compound. This minimizes the dissolution of the product from the crude mixture.[2][3] 2. Optimize Anti-Solvent Addition: Add the anti-solvent (water) slowly while stirring and cool the mixture to ensure complete precipitation. Allow sufficient time for crystallization. 3. Adjust Solvent Ratios: Experiment with the methanol-to-water ratio to maximize the precipitation of this compound while keeping impurities in the solution.
Incomplete Phenol Removal (High Phenol Content in Final Product) 1. Insufficient Washing: The initial washing step may not be adequate to remove the bulk of the unreacted phenol. 2. Inefficient Recrystallization: Phenol may be getting trapped within the crystals of the precipitating product. 3. High Initial Phenol Content: The crude mixture may contain a very large excess of phenol (e.g., 15-30% by weight).[2][3]1. Increase Wash Volume/Frequency: Perform multiple washing steps with the methanol/water solution before proceeding to the final recrystallization.[2] 2. Perform a Second Recrystallization: If purity is still low, dissolve the product and recrystallize it a second time. 3. Pre-Purification by Distillation: For very high phenol content, consider removing the bulk of the phenol via vacuum distillation before performing recrystallization.[5]
Final Product Fails to Solidify or is Oily 1. Excessive Residual Solvent: The product may not be completely dry. 2. High Impurity Level: Significant amounts of residual phenol or other by-products can lower the melting point and prevent solidification.1. Thorough Drying: Dry the purified product under vacuum at a slightly elevated temperature (e.g., 60°C) until a constant weight is achieved.[4] 2. Repeat Purification: The product requires further purification. Re-run the recrystallization protocol, ensuring efficient washing and slow precipitation.
Purification Process is Very Slow 1. Slow Filtration: The precipitated product may be very fine, clogging the filter paper. 2. Slow Chromatography Elution: In column chromatography, the flow rate may be too low.1. Control Precipitation Rate: Slower cooling and anti-solvent addition can lead to larger crystals that are easier to filter. 2. Optimize Chromatography Conditions: For column chromatography, adjust the mobile phase composition and apply appropriate pressure to increase the flow rate.

Experimental Protocols

Method 1: Enhanced Recrystallization for High Purity

This protocol is adapted from methodologies described in chemical literature and patents for achieving high purity this compound.[2][4]

Objective: To remove unreacted phenol and colored impurities from crude this compound to achieve >99% purity.

Materials:

  • Crude this compound product

  • Methanol

  • Deionized Water

  • Activated Charcoal

  • Sodium Borohydride (NaBH₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Initial Wash (Optional but Recommended):

    • Wash the crude solid product with a solution comprised of 60-75% water and 25-40% methanol by weight.[2] This step removes a significant portion of the residual phenol.

    • Filter the solid and discard the filtrate.

  • Dissolution:

    • Transfer the washed crude product to a flask.

    • Add methanol (e.g., approximately 1.2 L of methanol per 1 kg of dried, washed product) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization:

    • Once dissolved, add a small amount of activated charcoal (e.g., 0.1-1.0% based on the weight of methanol) to the hot solution.[2]

    • Stir the mixture for 15-20 minutes to adsorb colored impurities.

    • Filter the hot solution through a pad of celite to remove the charcoal.

  • Reduction & Precipitation:

    • Transfer the hot, clear filtrate to a clean flask.

    • Slowly add a solution of sodium borohydride in water to the methanol solution. This step helps to reduce any remaining colored impurities.[4]

    • Following the addition of the reducing agent, gradually add deionized water (an anti-solvent) to the solution with continuous stirring. A typical ratio might be adding 1600 ml of water to a solution of 1000 g crude product in 2000 ml of methanol.

    • Continue stirring at room temperature for at least one hour as a pale or white product precipitates.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a cold mixture of methanol and water (e.g., 20:80 v/v) until the filtrate runs clear.[5]

    • Dry the purified product in a vacuum oven at 60°C until a constant weight is achieved.[4] A final purity of over 99.5% can be achieved with this method.

Method 2: Column Chromatography

Objective: To separate this compound from unreacted phenol and other synthesis by-products using chromatographic techniques.

Materials:

  • Crude this compound product

  • Silica Gel or Polyamide resin

  • Appropriate solvents for the mobile phase (e.g., gradients of Chloroform:Methanol or Toluene:Ethyl Acetate:Formic Acid).[10]

  • Chromatography column and fraction collector.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the initial mobile phase solvent.

  • Column Packing: Prepare a chromatography column with the chosen stationary phase (e.g., silica gel).

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin eluting the sample through the column using a solvent gradient. Start with a less polar solvent system and gradually increase the polarity. Phenolic compounds can be effectively separated using solvent systems like Chloroform:Methanol or Toluene:Ethyl Acetate:Formic Acid.[10]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the enhanced recrystallization method.

ParameterValueSource(s)
Initial Phenol Content in Crude Product15% - 30% by weight[2][3]
Final Purity (HPLC)> 99.5%
Final Phenol Content (Example)< 0.6% by weight[4]
Yield (Example)91.3%
Methanol for Dissolution (Example)1.2 L per 1 kg of product
Water for Precipitation (Example)0.8 L per 1 L of methanol solution

Visualizations

Workflow for this compound Purification

G cluster_0 Crude Product Handling cluster_1 Recrystallization cluster_2 Final Product Isolation cluster_3 Waste/Recycle Stream crude Crude this compound (contains 15-30% phenol) wash Wash with MeOH/H₂O crude->wash dissolve Dissolve in Hot Methanol wash->dissolve decolorize Add Activated Charcoal & Filter dissolve->decolorize precipitate Add H₂O & NaBH₄ Precipitate Product decolorize->precipitate filter Vacuum Filtration precipitate->filter dry Vacuum Oven Drying filter->dry filtrate Filtrate (Phenol, MeOH, H₂O) filter->filtrate product Pure this compound (>99.5%) dry->product distill Vacuum Distillation filtrate->distill recycle Recycled Phenol distill->recycle

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Final Yield check_filtrate Analyze Wash & Recrystallization Filtrates for Product start->check_filtrate product_in_filtrate Product Found in Filtrate? check_filtrate->product_in_filtrate incomplete_precip Incomplete Precipitation or Product is too Soluble product_in_filtrate->incomplete_precip Yes no_product_in_filtrate Minimal Product in Filtrate product_in_filtrate->no_product_in_filtrate No solution1 Solution: 1. Use Saturated Wash Solution 2. Add Anti-Solvent Slowly 3. Cool Mixture Before Filtering incomplete_precip->solution1 check_crude Review Initial Reaction (e.g., via TLC/HPLC) no_product_in_filtrate->check_crude low_conversion Low Initial Conversion check_crude->low_conversion Starting Material Remains solution2 Solution: Optimize Synthesis Reaction (Time, Temp, Catalyst) low_conversion->solution2

Caption: Decision tree for troubleshooting low yield.

References

Calibration curve issues in quantitative Trisphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues during the quantitative analysis of Trisphenols.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Trisphenol analysis is non-linear. Is this acceptable?

A1: While a linear calibration curve is often preferred for its simplicity, a non-linear curve can be acceptable if it is reproducible and the chosen regression model accurately describes the relationship. It is crucial to validate the non-linear model to ensure accurate quantification. For regulatory submissions, it is advisable to consult specific guidelines regarding the use of non-linear calibration curves.

Q2: What are the common causes of a non-linear calibration curve in this compound analysis?

A2: Non-linearity in the calibration curve for Trisphenols can stem from several factors, including:

  • Matrix effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to a non-proportional response.[1][2]

  • Detector saturation: At high concentrations, the detector response may no longer increase proportionally with the analyte concentration.

  • Analyte adsorption: At low concentrations, the analyte may adsorb to surfaces in the LC system, leading to a loss of signal and deviation from linearity.

  • Contamination: Background levels of Trisphenols, particularly Bisphenol A (BPA), in solvents, reagents, or labware can interfere with the low-end of the calibration curve.[1][3]

  • Inappropriate internal standard: An internal standard that does not behave similarly to the analyte will not adequately compensate for variations.

Q3: How can I investigate the cause of my non-linear calibration curve?

A3: A systematic approach is recommended. First, evaluate the nature of the non-linearity. If the curve flattens at high concentrations, suspect detector saturation. If there is a deviation at the lower end, consider analyte adsorption or background contamination. If the non-linearity is inconsistent across the range, matrix effects are a likely culprit. The troubleshooting guides below provide detailed steps for investigating these issues.

Q4: What is the role of an internal standard in this compound analysis?

A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, added at a constant concentration to all samples, standards, and blanks. It is crucial for improving the accuracy and precision of the analysis by compensating for variations in sample preparation, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of the target this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects.

Troubleshooting Guides

Issue 1: Poor Linearity (Low R² value) or Inconsistent Response

This is a common issue where the calibration curve does not meet the typical acceptance criteria for the correlation coefficient (e.g., R² > 0.99).

Potential Cause: Matrix Effects

Matrix effects are a primary cause of poor linearity in LC-MS/MS analysis of Trisphenols, especially in complex biological matrices like plasma or urine.[1][2] Endogenous components can co-elute with the analytes and interfere with their ionization, causing either suppression or enhancement of the signal.[1][2]

Troubleshooting Protocol:

  • Evaluate Matrix Effects:

    • Prepare two sets of standards: one in a clean solvent (e.g., methanol) and another in a blank matrix extract (matrix-matched standards).

    • Compare the slopes of the two calibration curves. A significant difference indicates the presence of matrix effects.

  • Improve Sample Preparation:

    • Solid Phase Extraction (SPE): Employ a robust SPE method to remove interfering matrix components. For Trisphenols, reversed-phase SPE cartridges are commonly used. Phospholipids are a major source of matrix effects in biological samples; consider using SPE sorbents specifically designed for phospholipid removal.[3]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up samples.

  • Optimize Chromatographic Separation:

    • Modify the LC gradient to better separate the this compound analytes from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation and analysis.

Issue 2: Curve Bending at High Concentrations

This is observed as a flattening of the calibration curve at the higher concentration points.

Potential Cause: Detector Saturation

The mass spectrometer detector has a limited linear dynamic range. At high analyte concentrations, the detector can become saturated, leading to a non-proportional response.

Troubleshooting Protocol:

  • Narrow the Calibration Range:

    • Exclude the high concentration points that are in the non-linear region of the curve.

    • If samples are expected to have high concentrations, they should be diluted to fall within the linear range of the assay.

  • Optimize MS Detector Settings:

    • If possible, adjust detector parameters (e.g., detector voltage) to extend the linear dynamic range. However, this should be done with caution as it may affect sensitivity.

  • Reduce Injection Volume:

    • Injecting a smaller volume of the sample can help to avoid overloading the detector.

Issue 3: Deviation from Linearity at Low Concentrations

This can manifest as a "tailing" or a higher-than-expected response at the lower end of the calibration curve.

Potential Cause: Background Contamination

Bisphenol A (BPA) is a ubiquitous environmental contaminant and is often present in laboratory solvents, water, plasticware, and even within the LC-MS system itself.[1][3] This background contamination can lead to a significant response in blank samples and the low concentration standards, causing a positive y-intercept and poor linearity at the low end.

Troubleshooting Protocol:

  • Identify the Source of Contamination:

    • Analyze a "no-injection" run (a run without injecting any sample) to check for system contamination.

    • Inject pure solvent to check for contamination in the solvent and autosampler.

    • Prepare a procedural blank (a blank matrix taken through the entire sample preparation process) to assess contamination from reagents and labware.

  • Mitigate Contamination:

    • Use high-purity, LC-MS grade solvents.

    • Avoid the use of plastic labware; use glass or polypropylene vials and pipette tips.

    • Thoroughly clean all glassware.

    • If contamination is suspected from the mobile phase, prepare fresh mobile phase using new bottles of solvent.

  • Optimize Chromatographic Conditions:

    • In some cases, especially with gradient elution, contaminants can accumulate on the column during equilibration and elute as a "ghost peak."[1] Switching to an isocratic elution method can sometimes resolve this issue.[1]

Quantitative Data Summary

The following tables provide typical performance data for the quantitative analysis of Trisphenols. These values should be used as a general guide, as the optimal parameters will be method and instrument-dependent.

Table 1: Typical Linearity and Range for this compound Analysis by LC-MS/MS

AnalyteMatrixTypical Linear RangeCorrelation Coefficient (R²)
Bisphenol A (BPA)Human Urine1 - 100 ng/mL> 0.99
Bisphenol A (BPA)Water0.1 - 10 µg/mL> 0.998
Bisphenol F (BPF)Milk0.1 - 100 µg/L> 0.999
Bisphenol S (BPS)Store Receipts25 - 1000 µg/mLNot specified

Table 2: Summary of Troubleshooting Strategies for Calibration Curve Issues

IssuePotential CauseRecommended Solution
Poor Linearity (Low R²)Matrix EffectsImprove sample cleanup (SPE), optimize chromatography, use SIL-IS.
Standard Preparation ErrorPrepare fresh standards using calibrated equipment.
Curve Bending at High ConcentrationsDetector SaturationNarrow the calibration range, dilute high-concentration samples.
Deviation at Low ConcentrationsBackground ContaminationIdentify and eliminate sources of contamination, use glass labware.
Analyte AdsorptionUse inert sample vials, check for active sites in the LC system.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

  • Prepare Analyte and Internal Standard Stock Solutions:

    • Prepare individual stock solutions of the target this compound(s) and the corresponding SIL-IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare Calibration Standards in Solvent:

    • Create a series of calibration standards by serially diluting the this compound stock solution with the initial mobile phase composition to achieve the desired concentration range.

    • Spike a constant concentration of the SIL-IS into each standard.

  • Prepare Matrix-Matched Calibration Standards:

    • Obtain a blank matrix (e.g., human plasma, urine) that is free of the target analytes.

    • Process the blank matrix using your established sample preparation method (e.g., SPE).

    • Evaporate the final extract to dryness and reconstitute in the initial mobile phase.

    • Use this reconstituted blank matrix extract to prepare a second set of calibration standards with the same concentrations as the solvent-based standards.

    • Spike the same constant concentration of the SIL-IS into each matrix-matched standard.

  • Analysis and Data Evaluation:

    • Analyze both sets of calibration standards using your LC-MS/MS method.

    • Construct two calibration curves by plotting the peak area ratio (analyte/IS) against the concentration for each set.

    • Calculate the slope for each calibration curve.

    • The matrix effect (%) can be calculated as: ((Slope_matrix-matched / Slope_solvent) - 1) * 100. A value close to zero indicates minimal matrix effects. A positive value indicates ion enhancement, and a negative value indicates ion suppression.

Visualizations

Troubleshooting_Workflow start Calibration Curve Issue (e.g., R² < 0.99) check_linearity Examine Curve Shape start->check_linearity high_conc_bending Bending at High Concentrations? check_linearity->high_conc_bending Yes low_conc_deviation Deviation at Low Concentrations? check_linearity->low_conc_deviation No high_conc_bending->low_conc_deviation No detector_saturation Potential Detector Saturation high_conc_bending->detector_saturation Yes poor_linearity Poor Linearity Across Range? low_conc_deviation->poor_linearity No contamination_adsorption Potential Contamination or Analyte Adsorption low_conc_deviation->contamination_adsorption Yes matrix_effects Potential Matrix Effects poor_linearity->matrix_effects Yes solution_saturation - Narrow Calibration Range - Dilute Samples detector_saturation->solution_saturation solution_contamination - Check for Background Contamination - Use Glassware - Optimize Chromatography contamination_adsorption->solution_contamination solution_matrix - Improve Sample Cleanup (SPE) - Optimize Chromatography - Use SIL-IS matrix_effects->solution_matrix end_node Re-evaluate Calibration Curve solution_saturation->end_node solution_contamination->end_node solution_matrix->end_node

Caption: Troubleshooting workflow for calibration curve issues.

Matrix_Effect_Evaluation cluster_prep Standard Preparation cluster_eval Data Evaluation prep_solvent Prepare Standards in Clean Solvent analyze Analyze Both Sets by LC-MS/MS prep_solvent->analyze prep_matrix Prepare Standards in Blank Matrix Extract prep_matrix->analyze plot_curves Construct Calibration Curves analyze->plot_curves compare_slopes Compare Slopes plot_curves->compare_slopes result Significant Difference? (Indicates Matrix Effect) compare_slopes->result no_effect Minimal Matrix Effect result->no_effect No effect_present Matrix Effect Present (Proceed with Mitigation) result->effect_present Yes

Caption: Workflow for evaluating matrix effects.

References

Preventing degradation of Trisphenol samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Trisphenol samples during storage and handling.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected concentrations in my this compound samples. Could this be due to degradation?

A1: Yes, observing lower than expected concentrations is a common indicator of sample degradation.[1] Trisphenols, like other phenolic compounds, are susceptible to degradation under various environmental conditions.[1] The primary factors that can contribute to this degradation include elevated temperatures, exposure to light, extreme pH levels, and the presence of oxidizing agents.[1][2] It is critical to control these variables throughout your sample collection, preparation, and storage workflow to ensure accurate and reproducible results.[1]

Q2: What are the primary degradation pathways for this compound compounds?

A2: The degradation of this compound compounds typically occurs through the oxidation of their phenolic hydroxyl groups and potential cleavage of the molecular structure.[1] Common degradation reactions can include the hydroxylation of the aromatic rings.[1] Furthermore, exposure to UV light can induce photodegradation, leading to the formation of various transformation products that may interfere with your analysis.[1][3]

Q3: What are the ideal storage conditions for solid and liquid this compound samples?

A3: To ensure the long-term stability of this compound samples, they must be stored under controlled conditions. For solutions, short-term storage (up to 4 weeks) in a refrigerator at 4°C is suitable.[3] For long-term storage, freezing samples at -20°C or lower is recommended.[1][3] Solid (powder) forms should be stored in a cool (2-8°C), dry, and dark place in tightly sealed containers to minimize moisture absorption and oxidation.[4][5] Always use amber glass vials or other light-blocking containers for both liquid and solid samples.[1] It is also crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1]

Q4: How does pH affect the stability of this compound samples?

A4: The pH of the sample matrix is a critical factor. This compound compounds are particularly prone to oxidative degradation in alkaline conditions (pH > 8).[1] Conversely, highly acidic conditions may also promote degradation.[1] For optimal stability, it is recommended to adjust the sample pH to a neutral or slightly acidic range (pH 6-7) as soon as possible after collection, using a suitable buffer like a phosphate buffer.[1]

Q5: My samples are often handled on an open bench. Should I be concerned about light exposure?

A5: Yes, you should be very concerned. Phenolic compounds are susceptible to photodegradation, especially when exposed to UV light or direct sunlight.[1][2][3] This can lead to the breakdown of the parent compound and the formation of interfering byproducts.[1] To mitigate this, always handle samples in a dimly lit area and store them in amber-colored glassware or tubes specifically designed to block light.[1][4] If light-blocking containers are unavailable, wrapping standard vials in aluminum foil is a viable alternative.[4]

Q6: Can my choice of solvent impact the stability of this compound standard solutions?

A6: Absolutely. While common solvents like methanol and acetonitrile are generally acceptable, their purity is critical.[1] Impurities within the solvent can initiate or accelerate degradation. Furthermore, ensure that the chosen solvent is compatible with any pH adjustments or stabilizing additives you use.[1] Always use high-purity or HPLC-grade solvents when preparing standard solutions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Sample TypeStorage DurationTemperatureContainer TypeKey Considerations
Solution Short-Term (24-48 hours)4°C (Refrigerated)Amber Glass VialsIdeal for temporary storage during sample preparation.[1]
Solution Long-Term (>48 hours)-20°C to -80°C (Frozen)Amber Glass VialsAvoid repeated freeze-thaw cycles.[1][3]
Solid (Powder) Long-Term2-8°C (Refrigerated)Tightly Sealed, Opaque ContainersStore in a dry environment or desiccator to prevent moisture absorption.[4][5]

Table 2: Troubleshooting Guide for Low Analyte Recovery

Observed IssuePotential CauseRecommended Solution
Low concentration in freshly prepared samples Degradation during preparationMinimize exposure to heat and light.[1] Work quickly and cool samples immediately after any heating steps.[1] Adjust pH to 6-7.[1]
Concentration decreases over time in storage Improper storage conditionsVerify storage temperature is appropriate (see Table 1). Ensure samples are protected from light.[1][3] Check container seals for tightness.[6]
Inconsistent results between aliquots Repeated freeze-thaw cyclesPrepare single-use aliquots before freezing to avoid the need to thaw the entire sample multiple times.[1]
Presence of unexpected peaks in analysis Formation of degradation productsReview handling procedures for light, heat, and pH exposure.[1] Consider performing a forced degradation study to identify potential byproducts.[7]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Sample Preservation

This protocol outlines the key steps for preserving aqueous samples containing Trisphenols immediately after collection to minimize degradation.

  • Collection: Collect the aqueous sample in a pre-cleaned amber glass bottle.[1]

  • pH Adjustment: Immediately measure the pH of the sample. If it is not within the 6-7 range, adjust it using a suitable buffer (e.g., phosphate buffer).[1]

  • Filtration (if necessary): If the sample contains suspended particulates, filter it through a 0.45 µm glass fiber filter.

  • Add Antioxidant (Optional but Recommended): To prevent oxidative degradation, consider adding an antioxidant such as ascorbic acid to a final concentration of 100 mg/L.[1] Note: Always test a subset of samples to ensure the antioxidant does not interfere with your analytical method.[1]

  • Storage: Immediately store the preserved sample according to the guidelines in Table 1. For short-term storage (<48 hours), refrigerate at 4°C. For long-term storage, freeze at -20°C or below in single-use aliquots.[1]

Protocol 2: Stability Test for Standard Solutions

This protocol allows you to assess the stability of your this compound stock and working standard solutions over time.

  • Preparation: Prepare a fresh stock solution of your this compound standard in a suitable high-purity solvent.

  • Initial Analysis: Immediately after preparation (Time 0), analyze the standard solution using your established analytical method (e.g., HPLC, GC-MS) to determine its initial concentration.

  • Storage: Store the standard solution under your typical laboratory conditions (e.g., refrigerated at 4°C in an amber vial).

  • Periodic Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 4 weeks), re-analyze the standard solution.

  • Evaluation: Compare the concentrations measured at each time point to the initial Time 0 concentration. A significant decrease in concentration indicates that the standard is degrading under the tested storage conditions.

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Collect 1. Sample Collection (Amber Glass) AdjustpH 2. Adjust pH to 6-7 Collect->AdjustpH ASAP AddAnti 3. Add Antioxidant (Optional) AdjustpH->AddAnti Aliquot 4. Aliquot into Single-Use Vials AddAnti->Aliquot ShortTerm Short-Term (<48 hrs) Refrigerate at 4°C Aliquot->ShortTerm If using soon LongTerm Long-Term (>48 hrs) Freeze at -20°C Aliquot->LongTerm For archival

Caption: Recommended workflow for this compound sample handling and storage.

G Degradation This compound Sample Degradation Temp Elevated Temperature Temp->Degradation Light UV/Sunlight Exposure Light->Degradation pH Extreme pH (Alkaline > Acidic) pH->Degradation Oxidation Oxidizing Agents (e.g., Air, Impurities) Oxidation->Degradation

Caption: Key environmental factors leading to this compound sample degradation.

References

Validation & Comparative

A Comparative Analysis of the Antiestrogenic Effects of Trisphenol and Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiestrogenic properties of Trisphenol, specifically Tris(4-hydroxyphenyl)ethane (THPE), and the established drug Fulvestrant. The following sections present available experimental data, outline methodologies for key assays, and visualize relevant biological pathways to offer a comprehensive resource for evaluating these two compounds.

Mechanism of Action

This compound (THPE) is a trisphenolic compound that has demonstrated antiestrogenic properties.[1] Molecular docking studies suggest that THPE can fit into the antagonist pocket of the human estrogen receptor alpha (ERα), indicating that it likely exerts its effects by competitively blocking the binding of endogenous estrogens. Its primary mechanism appears to be the antagonism of ERα, leading to the downregulation of estrogen-responsive genes.

Fulvestrant is a selective estrogen receptor degrader (SERD) and a pure estrogen receptor antagonist.[2] Its mechanism of action is multifaceted; it competitively binds to ERα with high affinity, inhibits receptor dimerization, and, most notably, induces the degradation of the ERα protein via the proteasome pathway.[3][4] This leads to a profound and sustained inhibition of estrogen signaling.

Comparative Data on Antiestrogenic Effects

Direct comparative in vitro studies on the potency of this compound (THPE) and Fulvestrant are limited in the available literature. However, by compiling data from various sources, we can construct a comparative overview of their effects on cell proliferation, ERα degradation, and the expression of estrogen-responsive genes.

Table 1: Inhibition of Estrogen-Receptor Positive Breast Cancer Cell Proliferation

CompoundCell LineIC50Citation(s)
This compound (THPE) MCF-7 / T47DData not available in the reviewed literature.
Fulvestrant MCF-7~0.29 nM

Note: The absence of publicly available IC50 data for this compound (THPE) in common ER-positive breast cancer cell lines is a significant gap in the direct comparison of the antiproliferative potency of these two compounds.

Table 2: Estrogen Receptor α (ERα) Degradation

CompoundCell Line/SystemConcentrationERα DegradationCitation(s)
This compound (THPE) MCF-7 / T47DNot specifiedData not available in the reviewed literature.
Fulvestrant MCF-7100 nMSignificant degradation observed.[4]
Fulvestrant ER-positive cells1 µMInduces ERα degradation.[4]

Note: While Fulvestrant is a well-documented ERα degrader, there is no direct evidence from the reviewed literature to suggest that this compound (THPE) induces ERα degradation. Its mechanism is primarily described as antagonistic.

Table 3: Downregulation of Estrogen-Responsive Genes

CompoundGene TargetCell Line/SystemEffectCitation(s)
This compound (THPE) Estrogen-responsive genes (e.g., Sprr2 family)Mouse Uterus (in vivo)Significant downregulation in the presence of E2.
Fulvestrant pS2 (TFF1)MCF-7Decreased transcription.[5]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the antiestrogenic effects of compounds like this compound and Fulvestrant.

1. Cell Viability/Proliferation Assay (MTT/SRB Assay)

This assay is used to determine the inhibitory effect of a compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or Fulvestrant) and a vehicle control. Incubate for a period of 3-5 days.

  • MTT/SRB Staining:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

2. Western Blot for ERα Degradation

This technique is used to visualize and quantify the amount of a specific protein, in this case, ERα.

  • Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

3. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to measure the amount of a specific mRNA transcript, such as the estrogen-responsive gene pS2 (TFF1).

  • RNA Extraction: Treat cells with the test compound. Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform the quantitative PCR reaction using the cDNA as a template, gene-specific primers for the target gene (e.g., pS2/TFF1) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the reference gene and compared to a control group.

Visualizations of Pathways and Workflows

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER_inactive Inactive ERα E2->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds Gene Target Gene (e.g., pS2/TFF1) ERE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Estrogen receptor alpha signaling pathway.

Mechanism of Action: this compound vs. Fulvestrant

MoA_Comparison cluster_this compound This compound (THPE) cluster_fulvestrant Fulvestrant This compound This compound ER_this compound ERα This compound->ER_this compound Binds & Blocks Transcription Blocked Transcription Blocked ER_this compound->Transcription Blocked Fulvestrant Fulvestrant ER_Fulvestrant ERα Fulvestrant->ER_Fulvestrant Binds & Blocks Proteasome Proteasome ER_Fulvestrant->Proteasome Targets for Degradation Degraded ERα Degraded ERα Proteasome->Degraded ERα

Caption: Mechanisms of this compound and Fulvestrant.

Experimental Workflow: ERα Degradation Assay

WesternBlotWorkflow start Start: ER+ Cells treatment Treat with Compound (e.g., Fulvestrant) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Quantify Bands) detection->analysis end End: ERα Levels Determined analysis->end

Caption: Western blot workflow for ERα degradation.

References

A Comparative Guide to the Validation of Analytical Methods for Trisphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of analytical methodologies for the quantification of trisphenols and structurally similar compounds like bisphenols. The selection of a suitable analytical technique is crucial for achieving precise and dependable data in research and development. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), drawing upon established scientific literature. While the term "Trisphenol" refers to compounds with three phenol groups, much of the available literature focuses on the analysis of "Bisphenols" (e.g., Bisphenol A - BPA), which are structurally related. The analytical methods described are largely applicable to both classes of compounds.

Data Presentation: Performance Comparison of Analytical Methods

The table below summarizes the typical performance characteristics of various analytical methods used for the quantification of bisphenols, which can be extrapolated for the analysis of trisphenols. These values are representative and may differ based on the specific instrumentation, column, and experimental conditions used.[1]

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (%RSD)
HPLC-DAD BPA & metabolites0.5–600 µg/mL0.23–4.99 µg/mL0.69–15.1 µg/mLNot SpecifiedNot Specified
GC-MS Various BisphenolsNot Specified1–50 ng/L (MDL)1–50 ng/L (MQL)87–133%<15%
LC-MS/MS Various Bisphenols1.0-100.0 µg/L0.75-1.0 ng/L0.05–4.35 ng/L (MLOQ)87.0–106.9%1.26–3.67%
Molecular Fluorescence Spectroscopy BPA, BPF, BPSVaries by compoundDown to ng/mL levelNot specifiedNot specifiedNot specified
HPLC with Fluorescence Detection (FLD) BPA, BPF, BPSVaries by compoundDown to ng/mL levelNot specifiedNot specifiedNot specified

Note: Data for HPLC-DAD, GC-MS, and LC-MS/MS are based on studies of bisphenols and their analogs[2]. MDL (Method Detection Limit) and MQL (Method Quantitation Limit) are comparable to LOD and LOQ, respectively.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for this compound/bisphenol analysis and a signaling pathway affected by these compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Water, Saliva) spiking Internal Standard Spiking sample_collection->spiking Add known amount of labeled standard extraction Solid Phase Extraction (SPE) spiking->extraction Isolate analytes from matrix concentration Concentration & Derivatization extraction->concentration Prepare for injection hplc HPLC concentration->hplc Liquid Chromatography gcms GC-MS concentration->gcms Gas Chromatography data_analysis Data Analysis & Quantification hplc->data_analysis gcms->data_analysis

Caption: A generalized experimental workflow for the quantification of trisphenols/bisphenols.

signaling_pathway BPA Bisphenol A (BPA) EGFR EGFR BPA->EGFR activates ERK ERK EGFR->ERK activates Proliferation Cell Proliferation ERK->Proliferation Apoptosis Resistance to Apoptosis ERK->Apoptosis

Caption: Simplified diagram of the EGFR/ERK signaling pathway activated by Bisphenol A.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on common practices for the analysis of phenolic compounds and should be optimized for the specific application and matrix.[1]

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like many phenols.[1]

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Reversed-phase C18 column.

2. Reagents and Standards:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade.

  • Formic acid or acetic acid for mobile phase modification.

  • This compound/Bisphenol analytical standards.

3. Sample Preparation (Aqueous Samples):

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Strata-X) with methanol and then with water.[3]

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with a suitable solvent like acetonitrile or methanol.[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[4]

4. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and increasing the proportion of organic solvent (e.g., acetonitrile). An example mobile phase is 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Monitor at the maximum absorbance wavelength of the target analyte.

    • FLD: Use appropriate excitation and emission wavelengths for enhanced sensitivity and selectivity.[6][7]

5. Validation Parameters:

  • Linearity: Prepare calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.[8][9]

  • Accuracy: Determined by spike-recovery experiments on blank matrix samples at three different concentration levels. Recoveries are typically expected to be within 80-120%.[10]

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should typically be ≤ 15%.[8]

  • LOD and LOQ: Can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[11][12]

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many phenolic compounds, a derivatization step is required to increase their volatility.

1. Instrumentation:

  • A GC system equipped with an autosampler, split/splitless injector, and a mass spectrometer detector.

  • A capillary column suitable for phenol analysis (e.g., DB-5ms).

2. Reagents and Standards:

  • Dichloromethane or other suitable extraction solvent.

  • Anhydrous sodium sulfate.

  • Derivatizing agent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • This compound/Bisphenol analytical standards.

  • Isotopically labeled internal standard (e.g., o-Cresol-d7) for isotope dilution method.[13]

3. Sample Preparation and Derivatization:

  • Extraction: Perform liquid-liquid extraction or SPE as described for the HPLC method.

  • Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[13]

  • Derivatization: Add the derivatizing agent (e.g., 100 µL of BSTFA) to the concentrated extract. Cap the vial and heat (e.g., at 70°C for 30 minutes) to complete the reaction.[13] Cool to room temperature before analysis.

4. GC-MS Conditions:

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity.[2]

5. Validation Parameters:

  • Linearity, Accuracy, Precision, LOD, and LOQ: Determined as described in the HPLC protocol. For GC-MS, the use of an isotopically labeled internal standard can significantly improve accuracy and precision by correcting for variations in sample preparation and instrument response.[13]

Biological Signaling and Activity

Bisphenols are known endocrine disruptors that can mimic the effects of physiologic estrogens by interacting with membrane-bound estrogen receptors, which in turn initiates nongenomic signaling.[14] For instance, Bisphenol A (BPA) has been shown to activate the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-regulated Kinase (ERK) signaling pathway, promoting cell proliferation and resistance to EGFR pathway inhibitors in cancer cells.[15] Other studies have demonstrated that Bisphenol S (BPS) can disrupt estradiol-induced nongenomic signaling, affecting cell functions like proliferation and prolactin release.[14] Additionally, low concentrations of BPA have been found to activate the TGF-β signaling pathway in human neural stem cells.[16] These interactions highlight the importance of sensitive analytical methods to quantify trisphenols and bisphenols at biologically relevant concentrations.

References

Comparative Analysis of Hepatotoxicity: Bisphenol A vs. Tristyrylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the liver toxicity profiles of Bisphenol A (BPA) and its industrial substitute, Tristyrylphenol Ethoxylates (TSPEOs).

This guide provides a comprehensive comparison of the hepatotoxic effects of Bisphenol A (BPA), a well-studied endocrine disruptor, and Tristyrylphenol Ethoxylates (TSPEOs), a common industrial replacement. The term "Trisphenol" is not consistently defined in scientific literature; therefore, this analysis focuses on TSPEOs, for which relevant hepatotoxicity data is available for comparison against the extensive body of research on BPA.

The following sections detail the experimental data, methodologies, and mechanistic pathways associated with the liver damage induced by these two compounds.

Data Presentation: Quantitative Comparison of Hepatotoxic Effects

The subsequent tables summarize key quantitative data from in vivo studies, offering a direct comparison of the dose-dependent effects of BPA and TSPEOs on liver function and oxidative stress biomarkers.

Table 1: Effects on Liver Function Biomarkers
CompoundSpeciesDoseDurationALTASTALPTotal BilirubinReference
Bisphenol A Rat (Wistar)50 mg/kg/day4 weeksSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased[1]
Rat (Sprague Dawley)270 mg/kg/day30 daysSignificantly IncreasedSignificantly Increased--[2]
Rat10 mg/kg/day60 daysIncreasedIncreasedIncreased-[3]
Tristyrylphenol Ethoxylates (AE #604) Mouse (Male)300 mg/kg/day28 daysNo Significant ChangeNo Significant ChangeNo Significant Change-[4]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase. "-" indicates data not reported.

Table 2: Effects on Oxidative Stress Biomarkers in the Liver
CompoundSpeciesDoseDurationMDASODGSH/GPxCATReference
Bisphenol A Rat (Sprague Dawley)270 mg/kg/day30 daysIncreasedDecreasedDecreased (GSH)-[2]
Rat (Wistar)50 mg/kg/day4 weeksIncreased (TBARS)DecreasedDecreased (GSH, GPx, GST, GR)Decreased[1]
Tristyrylphenol Ethoxylates (AE #602) Mouse (Male)300 mg/kg/day28 daysDecreasedNo Significant ChangeIncreased (GPx, GSH)No Significant Change[4]

MDA: Malondialdehyde; TBARS: Thiobarbituric Acid Reactive Substances; SOD: Superoxide Dismutase; GSH: Glutathione; GPx: Glutathione Peroxidase; GST: Glutathione-S-Transferase; GR: Glutathione Reductase; CAT: Catalase. "-" indicates data not reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the cited literature for assessing the hepatotoxicity of BPA and TSPEOs.

In Vivo Hepatotoxicity Assessment in Rodents
  • Animal Models : Studies on BPA have frequently utilized male Wistar or Sprague Dawley rats.[2] The comparative study on TSPEOs used male mice.[4] Animals are typically housed in controlled environments with regulated light/dark cycles and access to standard diet and water.

  • Compound Administration :

    • BPA : Administered orally via gavage, often dissolved in a vehicle like corn oil or polyethylene glycol.[2][3] Doses in the cited studies ranged from 10 mg/kg to 270 mg/kg body weight per day.[2][3]

    • TSPEOs : Administered orally via gavage. Doses in the cited study ranged from 33.3 to 300 mg/kg body weight per day.[4]

  • Duration of Exposure : Subacute and subchronic studies are common, with durations ranging from 28 days to 8 weeks.[3][4]

  • Sample Collection : At the end of the treatment period, animals are anesthetized. Blood is collected for serum biochemical analysis. The liver is excised, weighed, and portions are either flash-frozen for molecular analysis or fixed in formalin for histopathology.[2]

  • Serum Biochemical Analysis : Liver function is assessed by measuring the serum levels of enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using standard assay kits.

  • Oxidative Stress Analysis : Liver homogenates are used to measure:

    • Lipid peroxidation, commonly by quantifying Malondialdehyde (MDA) levels.[2]

    • The activity of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[2]

    • The concentration of reduced Glutathione (GSH).[2]

  • Histopathological Examination : Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Microscopic examination is performed to identify cellular damage, such as necrosis, inflammation, and steatosis (fatty changes).[4]

Mandatory Visualization: Diagrams of Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for hepatotoxicity studies and the signaling pathways implicated in BPA- and TSPEO-induced liver damage.

G cluster_0 Animal Acclimatization & Grouping cluster_1 Exposure Period cluster_2 Sample Collection & Processing cluster_3 Downstream Analysis acclimatize Acclimatize Animals (e.g., 1 week) grouping Randomize into Groups (Control, BPA/TSPEO doses) acclimatize->grouping administer Daily Oral Gavage (28-60 days) grouping->administer monitor Monitor Body Weight & Clinical Signs administer->monitor euthanize Euthanasia & Necropsy monitor->euthanize blood Blood Collection (for Serum) euthanize->blood liver Liver Excision & Weighing euthanize->liver biochem Serum Biochemistry (ALT, AST, ALP) blood->biochem ox_stress Oxidative Stress Assays (MDA, SOD, GSH) liver->ox_stress histo Histopathology (H&E Staining) liver->histo molecular Gene/Protein Expression (e.g., Apoptosis markers) liver->molecular

Caption: Experimental workflow for in vivo hepatotoxicity assessment.

Signaling Pathways in Hepatotoxicity

BPA has been shown to induce liver injury through a complex interplay of oxidative stress, inflammation, and apoptosis.[1][2] The mechanisms involve the generation of reactive oxygen species (ROS), which deplete endogenous antioxidants and damage cellular macromolecules. This can trigger apoptotic pathways and activate inflammatory responses, leading to cell death and tissue damage.[2][3] Some studies also implicate the SIRT1/PGC-1α pathway in BPA-induced hepatotoxicity.[1]

G cluster_0 Oxidative Stress Induction cluster_1 Apoptotic Pathway cluster_2 Inflammation & Signaling BPA Bisphenol A (BPA) Exposure ROS ↑ Reactive Oxygen Species (ROS) BPA->ROS SIRT1 ↓ SIRT1/PGC-1α Pathway BPA->SIRT1 Antioxidants ↓ Antioxidant Defenses (SOD, GSH, CAT) ROS->Antioxidants LPO ↑ Lipid Peroxidation (MDA) ROS->LPO Mito Mitochondrial Dysfunction ROS->Mito LiverInjury Hepatocellular Injury & Necrosis LPO->LiverInjury Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Caspase ↑ Cleaved Caspase-3 Bcl2->Caspase Bax->Caspase Apoptosis Hepatocyte Apoptosis Caspase->Apoptosis Apoptosis->LiverInjury Cytokines ↑ Pro-inflammatory Cytokines (IL-1β) Cytokines->LiverInjury

Caption: Signaling pathways of BPA-induced hepatotoxicity.

The hepatotoxicity of TSPEOs appears to be linked to oxidative stress, although the mechanism differs from that of BPA in the single available study.[4] Exposure to TSPEOs led to hepatocellular necrosis at high doses, but paradoxically was associated with a decrease in the lipid peroxidation marker MDA and an increase in the antioxidant GPx. This suggests a potential adaptive or compensatory response in the liver that is ultimately overwhelmed, leading to injury.[4]

G cluster_0 Oxidative Stress Response TSPEO TSPEO Exposure (High Dose) GPx ↑ Antioxidant Response (GPx, GSH) TSPEO->GPx MDA ↓ Lipid Peroxidation (MDA) TSPEO->MDA LiverInjury Hepatocyte Swelling, Vacuolar Degeneration, & Necrosis TSPEO->LiverInjury Response Adaptive/Compensatory Response GPx->Response MDA->Response Response->LiverInjury Overwhelmed

Caption: Proposed mechanism of TSPEO-induced hepatotoxicity.

Conclusion

The available data indicates that both Bisphenol A and Tristyrylphenol Ethoxylates can induce hepatotoxicity, but they appear to do so through different mechanisms and with varying potencies.

  • Bisphenol A is a well-documented hepatotoxin that causes clear dose-dependent increases in liver enzymes (ALT, AST) and induces a state of oxidative stress characterized by increased lipid peroxidation and depletion of key antioxidant enzymes.[2] The mechanisms are multifaceted, involving direct oxidative damage, mitochondrial dysfunction, and induction of apoptosis.[1][2]

  • Tristyrylphenol Ethoxylates , based on limited available data, also cause histopathological liver damage, including necrosis at high doses.[4] However, they did not significantly alter liver enzymes in serum in the cited 28-day study.[4] The oxidative stress profile is also distinct, with an observed increase in antioxidant defenses and a decrease in lipid peroxidation, suggesting a complex compensatory response that may precede overt injury.[4]

For researchers and drug development professionals, these findings underscore the importance of not assuming a safer profile for BPA analogues. While TSPEOs may not produce the same classic biomarker signature of hepatotoxicity as BPA in short-term studies, they still pose a risk of liver damage. Further research is critically needed to elucidate the long-term effects and detailed molecular mechanisms of TSPEO hepatotoxicity to fully assess its safety as a BPA substitute.

References

A Comparative Guide to HPLC and GC-MS Methods for Trisphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Trisphenols and their analogues is critical for safety assessment and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical requirements.

Method Performance: A Comparative Analysis

The choice between HPLC and GC-MS for Trisphenol analysis hinges on several factors, including the desired sensitivity, the complexity of the sample matrix, and sample throughput. While both techniques can achieve excellent linearity and accuracy, GC-MS generally offers lower detection limits for these compounds, albeit with the requirement of a derivatization step.

Table 1: Comparison of Method Validation Parameters for Bisphenol Analogues (as a proxy for Trisphenols)
Performance ParameterHPLC with UV/Fluorescence Detection (Typical)GC-MS (with Derivatization)
Linearity (R²) > 0.998[1]> 0.9965[2]
Accuracy (% Recovery) 95 - 105%87 - 133%[3]
Precision (%RSD) < 5%< 13% (within-day)[3]
Limit of Detection (LOD) 0.05 - 0.19 ng/mL (for similar phenols by LC-MS/MS)[4]1 - 50 ng/L[3]
Limit of Quantitation (LOQ) Typically in the low µg/L range0.78 - 9.10 µg/kg[2]
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.Very High; mass spectral data provides definitive identification.[5]
Sample Throughput Moderate to HighModerate
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of Trisphenols by HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column Reversed-Phase C18 Column HPLC->Column Detector UV or Fluorescence Detector Column->Detector Data Data Acquisition & Processing Detector->Data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Column Capillary Column (e.g., 5% Phenyl) GCMS->Column MS Mass Spectrometer Column->MS Data Data Acquisition & Processing MS->Data CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison cluster_conclusion Conclusion HPLC HPLC Method Validation Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD & LOQ HPLC->LOD Specificity Specificity HPLC->Specificity GCMS GC-MS Method Validation GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->Specificity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LOD->Compare Specificity->Compare Conclusion Determine Method Equivalency Compare->Conclusion

References

A Comparative Guide to In Vivo and In Vitro Assays for Assessing Trisphenol Endocrine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of the endocrine-disrupting potential of Trisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, is of paramount importance for human health and environmental safety.[1][2] Evaluating how these compounds interact with the endocrine system requires a suite of sophisticated assays. This guide provides an objective comparison of in vivo and in vitro methodologies, offering insights into their respective strengths, limitations, and applications in the context of Trisphenol research.

Introduction to Endocrine Activity Assays

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormone system, leading to adverse developmental, reproductive, neurological, and immune effects.[3] Trisphenols, such as the well-studied Bisphenol A (BPA), have been shown to exert endocrine activity, primarily by mimicking or blocking the action of estrogens and androgens.[1][4][5] To characterize these effects, scientists employ a tiered approach that combines both live animal (in vivo) and cell-based or molecular (in vitro) assays.[6][7]

The Organization for Economic Co-operation and Development (OECD) has established a conceptual framework and validated test guidelines to standardize the evaluation of chemicals for endocrine disruption.[8][9][10][11] This framework provides a structured approach, often starting with in vitro screening assays to identify potential hazards, followed by more complex in vivo studies to confirm effects and assess adverse outcomes in a whole organism.[6][9]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for commonly used in vivo and in vitro assays for assessing the estrogenic and androgenic activity of Trisphenols. These values are indicative and can vary based on the specific this compound compound, experimental conditions, and laboratory.

Table 1: Comparison of In Vivo Assays for Estrogenic Activity of Trisphenols

AssayEndpointTypical Potency of BPA (Relative to 17β-estradiol)AdvantagesLimitations
Uterotrophic Assay Increase in uterine weight in immature or ovariectomized female rodents.[12][13]1,000 to 10,000-fold less potent.[1]- High physiological relevance- Integrates absorption, distribution, metabolism, and excretion (ADME)- Standardized OECD guideline (TG 440).[14]- High animal usage- Relatively low throughput- Can be influenced by other toxic effects.
Pubertal Female Assay Onset of puberty (vaginal opening) and other endocrine-related endpoints.[15]Varies depending on endpoint and exposure timing.- Assesses effects on developmental timing- Multiple endocrine endpoints measured.- Complex experimental design- High animal usage and cost- Longer duration than uterotrophic assay.

Table 2: Comparison of In Vitro Assays for Estrogenic and Androgenic Activity of Trisphenols

AssayEndpointTypical Potency of BPA (EC50/IC50)AdvantagesLimitations
Estrogen Receptor (ER) Binding Assay Competitive binding to the estrogen receptor.~1-10 µM- High throughput- Mechanistic information (direct receptor interaction)- No animal use.[16]- Does not account for metabolism- Does not distinguish between agonists and antagonists.
Androgen Receptor (AR) Binding Assay Competitive binding to the androgen receptor.[17]~10-100 µM- High throughput- Mechanistic information- Standardized OECD guideline (TG 458).[18]- Does not account for metabolism- Does not distinguish between agonists and antagonists.
ER/AR Reporter Gene Assay Activation or inhibition of a reporter gene (e.g., luciferase) linked to a hormone response element.[19][20]ER Agonism: ~0.1-1 µMAR Antagonism: ~1-10 µM- High throughput and sensitivity- Distinguishes agonists from antagonists- Mechanistic insights into transcriptional activation.[21]- Lacks metabolic context- Cell-line specific responses- Potential for cytotoxicity to interfere with results.
H295R Steroidogenesis Assay Measures changes in hormone production (e.g., estradiol, testosterone).[22]Increased E2/T ratio observed with some bisphenols.[23][24]- Assesses effects on hormone synthesis- Provides a broader view of endocrine disruption- Standardized OECD guideline (TG 456).[24]- Moderate throughput- Complex data analysis- Indirect measure of receptor interaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key protocols for assessing this compound endocrine activity.

In Vivo Uterotrophic Assay (OECD TG 440)

This bioassay is a short-term screening test for estrogens and anti-estrogens.[13][14] It relies on the principle that estrogenic substances cause a significant increase in the weight of the uterus.[12][13]

Methodology:

  • Animal Model: Immature or adult ovariectomized female rats or mice are used to ensure low endogenous estrogen levels.[12][13]

  • Dosing: The test substance (e.g., a this compound) is administered daily for a minimum of three consecutive days via oral gavage or subcutaneous injection.[13] A vehicle control and a positive control (e.g., 17α-ethinylestradiol) are included.[25]

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded daily.[13]

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the uterus is carefully excised and weighed (wet and/or blotted weight).[13]

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.[12]

In Vitro Androgen Receptor (AR) Binding Assay

This assay is used to identify chemicals that can bind to the androgen receptor, potentially acting as androgens or anti-androgens.[18]

Methodology:

  • Receptor Source: Cytosol from the prostate of rats or a recombinant androgen receptor can be used as the source of AR.[16][18]

  • Assay Preparation: Serial dilutions of the test compound are prepared. A radiolabeled androgen (e.g., [3H]-R1881) is used as the ligand.[17][18]

  • Incubation: The test compound, radiolabeled ligand, and receptor preparation are incubated together in a multi-well plate to allow for competitive binding.[17] Incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.[17]

  • Separation: Bound and unbound radioligand are separated. A common method is the use of hydroxyapatite slurry followed by centrifugation.[17]

  • Detection: The amount of bound radioligand is quantified using a liquid scintillation counter.[17]

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).[17]

In Vitro Estrogen Receptor (ER) Reporter Gene Assay

This assay measures the ability of a chemical to induce or inhibit the transcription of a reporter gene under the control of estrogen-responsive elements.[19][26]

Methodology:

  • Cell Line: A suitable cell line (e.g., MCF-7 human breast cancer cells) that endogenously expresses the estrogen receptor is stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).[19][26]

  • Cell Culture and Dosing: Cells are plated in multi-well plates and exposed to various concentrations of the test compound. A vehicle control, a positive control (e.g., 17β-estradiol), and for antagonist testing, a co-treatment with an estrogen are included.[21]

  • Incubation: The cells are incubated for a sufficient period (e.g., 22-24 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.[21]

  • Cell Lysis and Detection: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured using a luminometer.[21]

  • Data Analysis: The reporter gene activity is plotted against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the assessment of this compound endocrine activity.

This compound Endocrine Disruption Signaling Pathway

The following diagram illustrates the primary mechanism by which Trisphenols can act as endocrine disruptors, focusing on their interaction with nuclear hormone receptors.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Trisphenol_inside This compound This compound->Trisphenol_inside Cell Membrane Permeation NR Nuclear Receptor (e.g., ER, AR) NR_HSP Inactive Receptor Complex NR_this compound Activated Receptor NR->NR_this compound Conformational Change HSP Heat Shock Proteins Trisphenol_inside->NR Binding NR_HSP->NR Dissociation of HSP HRE Hormone Response Element (HRE) NR_this compound->HRE Translocation to Nucleus and Dimerization DNA DNA Transcription Transcription HRE->Transcription Initiation of Gene Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Effect Altered Cell Function (Endocrine Disruption) Protein->Effect

Caption: Mechanism of this compound-mediated endocrine disruption via nuclear receptor signaling.

Comparative Workflow: In Vivo vs. In Vitro Assays

This diagram outlines the general workflow for assessing the endocrine activity of a test compound like a this compound using both in vivo and in vitro approaches.

G cluster_invitro In Vitro Approach cluster_invivo In Vivo Approach cluster_conclusion Overall Assessment invitro_start Test Compound (this compound) receptor_binding Receptor Binding Assay (ER/AR) invitro_start->receptor_binding reporter_gene Reporter Gene Assay (ER/AR) invitro_start->reporter_gene steroidogenesis Steroidogenesis Assay (H295R) invitro_start->steroidogenesis invitro_result Mechanistic Data: - Receptor Affinity - Agonist/Antagonist Activity - Effects on Hormone Synthesis receptor_binding->invitro_result reporter_gene->invitro_result steroidogenesis->invitro_result woe Weight of Evidence Analysis invitro_result->woe invivo_start Test Compound (this compound) animal_model Animal Model (e.g., Immature Rat) invivo_start->animal_model dosing Dosing and Observation (e.g., Uterotrophic Assay) animal_model->dosing endpoint_measurement Endpoint Measurement (e.g., Uterine Weight) dosing->endpoint_measurement invivo_result Physiological Data: - Adverse Effects - Dose-Response Relationship - Target Organ Effects endpoint_measurement->invivo_result invivo_result->woe risk_assessment Hazard and Risk Assessment woe->risk_assessment

Caption: Comparative workflow of in vitro and in vivo assays for endocrine activity assessment.

Conclusion

The selection of an appropriate assay for assessing the endocrine activity of Trisphenols depends on the specific research question. In vitro assays are invaluable for high-throughput screening, prioritizing chemicals, and elucidating mechanisms of action at the molecular and cellular level.[6][22] They offer the significant advantages of reduced animal use, lower cost, and faster turnaround times.

However, in vitro systems cannot fully recapitulate the complexity of a whole organism.[22] They often lack the metabolic processes that can activate or detoxify a compound, and they do not provide information on the integrated physiological response. In vivo assays, while more resource-intensive, are essential for confirming adverse effects, establishing dose-response relationships in a living system, and providing data that is more directly relevant to human and wildlife risk assessment.[15]

A comprehensive evaluation of the endocrine-disrupting potential of Trisphenols therefore relies on an integrated approach, using a battery of both in vitro and in vivo tests.[7][27] The data generated from these complementary assays, interpreted within a weight-of-evidence framework, provides the most robust basis for regulatory decision-making and ensuring public health.

References

Comparison of different catalysts for Trisphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Trisphenol Synthesis

For researchers and professionals in drug development and material science, the synthesis of trisphenols, a critical class of polyhydroxy aromatic compounds, relies heavily on the choice of catalyst.[1] These compounds are valuable as antioxidants, in photoresist materials, and as precursors for larger molecules like calixarenes.[1] This guide provides a comparative analysis of different catalysts employed in the synthesis of trisphenols, supported by available experimental data and protocols to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The efficiency of this compound synthesis is significantly influenced by the catalyst, impacting reaction time, yield, and selectivity. The following table summarizes the performance of various catalysts based on reported experimental data.

Catalyst TypeCatalyst ExampleReactantsReaction ConditionsYield (%)Selectivity (%)Reference
Dual Acidic Ionic Liquid 3-methyl-1-(4-sulfobutyl)-1-H-imidazol-3-ium hydrogen sulfateSubstituted phenols and 2,6-bis(methylol) phenolsSolvent-free, short reaction timesHighNot specified[1]
Solid Acid 10% 12-phosphotungstic acid on acid-activated palygorskite (for Bisphenol F)Phenol and formaldehyde343 K, 40 min, phenol/formaldehyde mole ratio of 15:18796 (for p,p'-BPF)[2][3]
Solid Acid Cs2.5H0.5PW12O40 (for Bisphenol A)Phenol and acetone70 °C, 7 h61.73% conversion85[4]
Mineral/Organic Acid p-Toluene sulfonic acid2,6-disubstituted phenol and salicylaldehyde42°C to 120°CNot specifiedNot specified[5]
Lewis Acid ZnCl₂ (for phenol derivatives from furanic derivatives)2-methylfuran and ethyl propiolate100°C5456[6]
Ion Exchange Resin Acidic ion-exchange resinsPhenol and 4-hydroxyacetophenoneNot specifiedNot specifiedNot specified[7]

Experimental Workflow and Synthesis Diagram

The general procedure for this compound synthesis involves the condensation reaction between a phenol derivative and an aldehyde or ketone in the presence of a catalyst. The specific conditions and work-up procedures vary depending on the chosen catalyst and reactants.

Trisphenol_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation and Purification Phenol Phenol Reaction_Vessel Reaction Vessel (with solvent/solvent-free) Phenol->Reaction_Vessel Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Heat/Stir Catalyst Catalyst Catalyst->Reaction_Vessel Addition Extraction Extraction/Filtration Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Trisphenol_Product This compound Product Purification->Trisphenol_Product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Synthesis of Substituted Trisphenols using a Dual Acidic Ionic Liquid[1]
  • Catalyst: 3-methyl-1-(4-sulfobutyl)-1-H-imidazol-3-ium hydrogen sulfate (a dual acidic ionic liquid - DAIL).

  • Reactants: A mixture of a substituted phenol (2 mmol) and 2,6-bis(methylol) phenol (1 mmol).

  • Catalyst Loading: A catalytic amount of the DAIL.

  • Procedure: The reactants and the catalyst are mixed in a reaction vessel. The reaction is carried out under solvent-free conditions with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the product is isolated. The reusability of the ionic liquid catalyst is a key advantage of this method.

Synthesis of Bisphenol F using a Solid Acid Catalyst[2][3]
  • Catalyst: 10% 12-phosphotungstic acid (PTA) supported on acid-activated palygorskite (Pa).

  • Reactants: Phenol and formaldehyde.

  • Reaction Conditions:

    • Phenol/formaldehyde mole ratio: 15:1

    • Temperature: 343 K (70 °C)

    • Catalyst concentration: 0.006 g/g

    • Reaction time: 40 minutes

  • Procedure: The reaction is carried out in a suitable reactor under the specified conditions.

  • Results: This method reportedly achieves a high yield of 87% and a selectivity of 96% for the desired p,p'-isomer of Bisphenol F.

Synthesis of Tris-(4-hydroxy-3,5-dimethylphenyl)methane using an Organic Acid Catalyst[5]
  • Catalyst: p-Toluene sulfonic acid or a hydrate thereof.

  • Reactants: 2,6-dimethyl phenol and salicylaldehyde.

  • Reaction Conditions:

    • Temperature: Ranging from approximately 42°C to 120°C, preferably 60°C to 90°C.

    • Pressure: Typically from about 2 mm Hg to 100 mm Hg, preferably 6 mm Hg to 30 mm Hg.

    • The reaction is conducted under distillation conditions.

  • Procedure: 2,6-dimethyl phenol and salicylaldehyde are contacted in the presence of the acid catalyst under the specified temperature and pressure conditions, allowing for the removal of water by-product through distillation.

Discussion of Catalyst Types

Dual Acidic Ionic Liquids (DAILs): These catalysts offer several advantages, including high efficiency, non-corrosive nature, and reusability.[1] The solvent-free reaction conditions also contribute to a greener synthesis process.[1]

Solid Acid Catalysts: This category includes materials like ion-exchange resins and heteropolyacids supported on materials like silica or clay.[2][7] They are advantageous due to their ease of separation from the reaction mixture, which simplifies the work-up process and allows for catalyst recycling.[7] The catalytic activity can be tuned by modifying the acid strength and the distribution of Brønsted and Lewis acid sites.[2]

Mineral and Organic Acids: Traditional catalysts such as sulfuric acid and p-toluene sulfonic acid are effective but can be corrosive and difficult to separate from the product mixture, often requiring neutralization steps that generate waste.[5][7]

Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) have been shown to be effective in related phenol synthesis, demonstrating high selectivity.[6]

Conclusion

The selection of a catalyst for this compound synthesis is a critical decision that impacts yield, selectivity, and overall process sustainability. While traditional mineral and organic acids are effective, modern catalysts such as dual acidic ionic liquids and solid acids offer significant advantages in terms of reusability, reduced corrosivity, and simplified product purification. The data presented in this guide suggests that for high-efficiency and environmentally friendly synthesis, dual acidic ionic liquids and well-designed solid acid catalysts are promising alternatives. Further research focusing on a direct comparative study of these catalyst systems under identical conditions would be invaluable for the scientific community.

References

Introduction: Clarifying "Trisphenol" and the Focus on Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural and Functional Comparison of Polyphenolic Isomers: A Focus on Bisphenols

Conversely, the "bisphenol" family of compounds, characterized by two phenol moieties, offers a rich and extensively studied landscape for understanding the relationship between structural isomerism and biological function. Bisphenols are widely used in the manufacturing of plastics and resins and have garnered significant attention due to their endocrine-disrupting properties.[4][5] This guide will therefore focus on the structural and functional comparison of key bisphenol isomers as a prime example of how subtle changes in chemical structure can lead to significant differences in biological activity.

Structural and Functional Comparison of Bisphenol Isomers

The estrogenic activity of bisphenols is primarily mediated through their interaction with estrogen receptors (ERα and ERβ).[4] The potency of this interaction is highly dependent on the specific structural features of each isomer. The following sections provide a detailed comparison of several key bisphenol isomers.

Data Presentation: A Comparative Analysis of Estrogenic Activity and Receptor Binding

The following tables summarize the quantitative data on the estrogenic activity and receptor binding affinity of various bisphenol isomers. The data is presented as half-maximal effective concentration (EC50) for estrogenic activity and half-maximal inhibitory concentration (IC50) for receptor binding. Lower values indicate higher potency.

Table 1: Estrogenic Activity of Bisphenol Isomers (in vitro)

IsomerAbbreviationEC50 (nM) for ERαRelative Potency to BPASource(s)
Bisphenol ABPA~3171[]
Bisphenol AFBPAF~349.3[]
Bisphenol BBPB~833.8[]
Bisphenol ZBPZ~1063.0[]
Bisphenol EBPE~3171[]
Bisphenol FBPF>1000<0.3[]
Bisphenol SBPS>1000<0.3[]
Bisphenol CBPCAgonist for ERα-[4]

Table 2: Estrogen Receptor Binding Affinity of Bisphenol Isomers (in vitro)

IsomerAbbreviationIC50 (nM) for ERαIC50 (nM) for ERβSource(s)
17β-EstradiolE2~1~1[]
Bisphenol ABPA~1030~900[]
Bisphenol AFBPAF~53.4~18.9[]
Bisphenol BBPB--
Bisphenol CBPCHigh AffinityHigh Affinity[4]
Bisphenol FBPF--
Bisphenol SBPS--

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

Methodology:

  • A constant concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) is incubated with a preparation of the target receptor (e.g., estrogen receptor α or β).

  • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

  • The mixture is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptor.

  • The bound and free radioligand are separated.

  • The amount of radioactivity in the bound fraction is measured.

  • The concentration of the test compound that inhibits 50% of the binding of the radioligand is determined as the IC50 value.

Reporter Gene Assay

This assay is used to measure the transcriptional activation of a receptor by a test compound.

Methodology:

  • Cells (e.g., HeLa or MCF-7) are transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

  • The transfected cells are treated with various concentrations of the test compound.

  • If the test compound binds to and activates the estrogen receptor, the receptor-ligand complex will bind to the ERE and drive the expression of the reporter gene.

  • The activity of the reporter gene product (e.g., light emission from luciferase) is measured.

  • The concentration of the test compound that produces 50% of the maximal response is determined as the EC50 value.

Mandatory Visualizations

Signaling Pathway

CompetitiveBindingAssay start Start incubation Incubate: - Estrogen Receptor - Radiolabeled Estrogen ([³H]-E2) - Unlabeled Bisphenol Isomer start->incubation separation Separate Bound and Free [³H]-E2 incubation->separation measurement Measure Radioactivity of Bound Fraction separation->measurement analysis Calculate IC50 Value measurement->analysis end End analysis->end StructureFunction cluster_structure Structural Features cluster_function Functional Outcomes Bridge Bridging Group (-C(CH3)2- in BPA, -C(CF3)2- in BPAF) Binding Receptor Binding Affinity (ERα vs. ERβ selectivity) Bridge->Binding Influences Substituents Ring Substituents (e.g., halogens, alkyl groups) Substituents->Binding Modifies Metabolism Metabolic Stability Substituents->Metabolism Affects Position Isomeric Position (ortho, meta, para) Position->Binding Determines Activity Estrogenic/Antiestrogenic Activity (Agonist vs. Antagonist) Binding->Activity Dictates

References

Environmental Persistence: A Comparative Analysis of Trisphenol and Bisphenol S

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The increasing scrutiny of bisphenol A (BPA) has led to the widespread adoption of alternative compounds in various industrial applications. Among these, Trisphenol compounds, such as Triphenyl Phosphate (TPhP), and Bisphenol S (BPS) have emerged as common substitutes. This guide provides an objective comparison of the environmental persistence of a representative this compound compound, Triphenyl Phosphate, and Bisphenol S, supported by experimental data. Understanding the environmental fate of these compounds is crucial for assessing their overall impact and making informed decisions in material selection and development.

Quantitative Comparison of Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to degradation through biotic and abiotic processes, including biodegradation, hydrolysis, and photodegradation. The following tables summarize key quantitative data on the persistence of Triphenyl Phosphate (TPhP) and Bisphenol S (BPS) in various environmental compartments.

Table 1: Biodegradation of Triphenyl Phosphate (TPhP) vs. Bisphenol S (BPS)

ParameterTriphenyl Phosphate (TPhP)Bisphenol S (BPS)Test Guideline/Method
Aerobic Biodegradation
Ready Biodegradability90% degradation after 28 days[1]Reported to be non-biodegradable[2]OECD Test Guideline 301C (MITI)[1]
River Die-Away Test100% degradation after 3 days in river water[1]No degradation observed in 22-day river die-away tests across 24 microcosms[2]River Die-Away Method
SeawaterNot readily biodegradable[3]No biodegradation observed[2][3][4]Sea Die-Away (SDA) Method
SoilHalf-life of 37 days in loamy sand[1]Half-life of 2.8 days in oxic soil[5]Laboratory Incubation Study
Anaerobic Biodegradation
River Sediment31.1% primary degradation after 3 days; 89.7% after 40 days[1]~75% degradation over 84 days in pond sediment[2]Laboratory Incubation Study

Table 2: Abiotic Degradation of Triphenyl Phosphate (TPhP) vs. Bisphenol S (BPS)

Degradation ProcessTriphenyl Phosphate (TPhP)Bisphenol S (BPS)Conditions
Hydrolysis Half-life: 3 days[1]Not expected to undergo hydrolysis[2]pH 9
Half-life: 19 days[1]pH 7
Half-life: 28 days[1]pH 5
Photodegradation Not expected to be susceptible to direct photolysis by sunlight (absorbs light at wavelengths <290 nm)[1]Photolysis follows first-order kinetics. Half-life of 43.1 minutes under a 40-W lamp. GCSOLAR modeling predicted a half-life of 810.2 minutes in surface water under noon sunlight.[6]Aqueous solution
Atmospheric Degradation Estimated atmospheric half-life of 12 hours (vapor-phase)[1]Estimated atmospheric half-life of about 1.1 days (vapor-phase reaction with hydroxyl radicals)[2]Estimated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Biodegradation Assays

OECD Test Guideline 301C: Ready Biodegradability – Modified MITI Test (I)

This method is used to screen for ready biodegradability in an aerobic aqueous medium.

  • Principle: The test substance is incubated in a mineral medium with a mixed population of microorganisms. Biodegradation is determined by measuring the biochemical oxygen demand (BOD) over a 28-day period. The consumption of oxygen is measured using a closed respirometer.

  • Inoculum: Activated sludge from a wastewater treatment plant is typically used.

  • Test Conditions: The test is conducted in the dark at a constant temperature (e.g., 25°C). The test substance is the sole source of organic carbon.

  • Measurement: The amount of oxygen consumed by the microbial population to degrade the test substance is measured and expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

River Die-Away Test

This is a simulation test designed to assess biodegradation in a more environmentally relevant aquatic system.

  • Principle: The test substance is added to a sample of natural river water containing its indigenous microbial population. The disappearance of the test substance over time is monitored.

  • Inoculum: The natural microbial community present in the collected river water.

  • Test Conditions: The test is typically run in the dark at a temperature that reflects the natural environment. The concentration of the test substance is kept low to be environmentally relevant.

  • Measurement: The concentration of the test substance is measured at regular intervals using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

OECD Test Guideline 303A: Simulation Test – Aerobic Sewage Treatment

This test simulates the conditions of a municipal activated sludge treatment plant to determine the removal of a chemical by biodegradation and adsorption.

  • Principle: Two parallel activated sludge units are operated, a test unit receiving the test substance and a control unit without the test substance. The removal of the test substance is determined by analyzing the influent and effluent concentrations.

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Test Conditions: The units are operated with a continuous flow of synthetic sewage at a controlled temperature and hydraulic retention time.

  • Measurement: The concentration of the test substance and Dissolved Organic Carbon (DOC) in the influent and effluent are measured. The percentage of removal is calculated.

Photodegradation Assays

Determination of Photodegradation Quantum Yield

The quantum yield is a measure of the efficiency of a photochemical process.

  • Principle: The test substance in an aqueous solution is irradiated with light of a specific wavelength or a simulated solar spectrum. The rate of disappearance of the substance is measured. A chemical actinometer with a known quantum yield is used to measure the photon flux of the light source.

  • Light Source: A mercury lamp, xenon lamp, or LEDs can be used to provide light of specific wavelengths or a spectrum simulating sunlight.

  • Measurement: The concentration of the test substance is monitored over time using techniques like HPLC. The photon flux is determined using a chemical actinometer.

  • Calculation: The quantum yield is calculated from the rate of photodegradation and the measured photon flux.

Signaling Pathways and Degradation Mechanisms

The biodegradation of aromatic compounds like bisphenols in the environment is primarily carried out by microorganisms. Bacteria have evolved complex enzymatic pathways to break down these persistent organic pollutants.

Microbial_Degradation_of_Bisphenols cluster_uptake Cellular Uptake cluster_pathway Catabolic Pathway Bisphenol Bisphenol Initial_Hydroxylation Initial Hydroxylation (Monooxygenases) Bisphenol->Initial_Hydroxylation Transport into cell Ring_Cleavage Aromatic Ring Cleavage (Dioxygenases) Initial_Hydroxylation->Ring_Cleavage Formation of catecholic intermediates Intermediate_Metabolism Intermediate Metabolism Ring_Cleavage->Intermediate_Metabolism Ortho- or Meta-cleavage TCA_Cycle Tricarboxylic Acid (TCA) Cycle Intermediate_Metabolism->TCA_Cycle Conversion to central metabolites Biomass_Energy Biomass_Energy TCA_Cycle->Biomass_Energy Generation of ATP and reducing equivalents

Caption: Generalized microbial degradation pathway for bisphenols.

The initial step in the bacterial degradation of bisphenols often involves the hydroxylation of the aromatic rings by monooxygenase enzymes. This is followed by the cleavage of the aromatic ring by dioxygenases, leading to the formation of intermediates that can enter central metabolic pathways like the Tricarboxylic Acid (TCA) cycle.

Experimental Workflow for Persistence Assessment

A systematic approach is necessary to evaluate the environmental persistence of a chemical. The following diagram illustrates a typical workflow for such an assessment.

Persistence_Assessment_Workflow Test_Substance Test Substance (this compound or Bisphenol S) Tier1 Tier 1: Ready Biodegradability (e.g., OECD 301C) Test_Substance->Tier1 Abiotic_Degradation Abiotic Degradation Studies Test_Substance->Abiotic_Degradation Tier2 Tier 2: Inherent Biodegradability & Simulation Tests (e.g., OECD 303A, River Die-Away) Tier1->Tier2 If not readily biodegradable Persistence_Conclusion Conclusion on Environmental Persistence Tier2->Persistence_Conclusion Hydrolysis Hydrolysis (pH 5, 7, 9) Abiotic_Degradation->Hydrolysis Photodegradation Photodegradation (Quantum Yield) Abiotic_Degradation->Photodegradation Hydrolysis->Persistence_Conclusion Photodegradation->Persistence_Conclusion

Caption: Tiered approach for assessing environmental persistence.

This workflow begins with screening for ready biodegradability. If a substance is not readily biodegradable, further simulation tests and abiotic degradation studies are conducted to determine its overall environmental persistence.

Conclusion

Based on the available experimental data, Triphenyl Phosphate (TPhP) and Bisphenol S (BPS) exhibit distinct environmental persistence profiles. TPhP demonstrates a greater potential for biodegradation under both aerobic and anaerobic conditions compared to BPS, which is notably resistant to aerobic biodegradation in water.[1][2] TPhP is also susceptible to hydrolysis, particularly under alkaline conditions, while BPS is structurally resistant to hydrolysis.[1][2] Conversely, BPS is more susceptible to direct photodegradation in aqueous environments than TPhP.[1][6] The faster degradation of BPS in soil compared to TPhP suggests that the environmental compartment is a critical factor in determining the ultimate fate of these compounds.[1][5]

This comparative guide highlights the importance of a multi-faceted approach to evaluating the environmental persistence of chemical compounds. Researchers and professionals in drug development and other industries should consider the complete environmental profile of a substance, including its degradation pathways and persistence in different environmental matrices, when selecting alternatives to existing chemicals.

References

A Comparative Analysis of the Binding Affinity of Trisphenols to Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of trisphenols and related bisphenol compounds to human estrogen receptors alpha (ERα) and beta (ERβ). The information is intended to assist researchers and professionals in the fields of endocrinology, toxicology, and drug development in understanding the endocrine-disrupting potential and receptor selectivity of these compounds. The data presented is compiled from peer-reviewed studies and is supported by detailed experimental protocols and signaling pathway diagrams.

Quantitative Data Summary

The binding affinities of various phenolic compounds to estrogen receptors are crucial for determining their potential as endocrine disruptors. The following table summarizes the 50% inhibitory concentration (IC50) values for selected trisphenol and bisphenol compounds against human ERα and ERβ. A lower IC50 value indicates a higher binding affinity.

CompoundEstrogen Receptor SubtypeIC50 (µM)
Tris(4-hydroxyphenyl)ethane (THPE)ERα10.87
ERβ2.43
Bisphenol A (BPA)ERα1.03
ERβ0.90
Bisphenol AF (BPAF)ERα0.0534
ERβ0.0189

Data sourced from competitive binding assays.[1]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive estrogen receptor binding assays. These assays are fundamental in endocrinology and toxicology for screening chemicals that can interact with steroid hormone receptors.

Principle of the Competitive Binding Assay

The assay quantifies the ability of a test compound (a this compound in this case) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to a specific estrogen receptor (ERα or ERβ). The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.

Detailed Methodology

  • Receptor Preparation: Human estrogen receptors (ERα or ERβ) are typically expressed in and purified from recombinant systems, such as E. coli or insect cells, to ensure a high concentration and purity of the receptor protein.[1]

  • Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-17β-estradiol) is incubated with the purified estrogen receptor in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., a this compound) are added to the incubation mixture. The test compound competes with the radiolabeled ligand for the binding sites on the estrogen receptor.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled ligand is separated from the free (unbound) radiolabeled ligand. This is commonly achieved using methods like hydroxylapatite (HAP) slurry precipitation or size-exclusion chromatography.[2][3]

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The percentage of bound radiolabeled ligand is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is calculated.

Visualizing Key Pathways and Processes

To better understand the context of this compound-estrogen receptor interactions, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow.

EstrogenSignaling cluster_cell Target Cell E2 Estrogen (E2) or this compound ER Estrogen Receptor (ER) E2->ER Binding E2_ER E2-ER Complex Dimer Dimerized Complex E2_ER->Dimer Dimerization ERE Estrogen Response Element Dimer->ERE Nuclear Translocation & Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellResponse Cellular Response Protein->CellResponse

Estrogen Receptor Signaling Pathway

ExperimentalWorkflow cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents: - Purified Estrogen Receptor - Radiolabeled Estradiol - Test this compound Compound B Incubate Receptor, Radiolabeled Estradiol, and this compound A->B C Separate Bound from Free Radiolabeled Estradiol B->C D Quantify Radioactivity of Bound Fraction C->D E Plot Data and Calculate IC50 D->E

Experimental Workflow for Binding Affinity

Discussion and Conclusion

The presented data indicates that Tris(4-hydroxyphenyl)ethane (THPE) exhibits a notable binding affinity for both ERα and ERβ, with a preference for ERβ. When compared to the well-studied endocrine disruptor Bisphenol A (BPA), THPE shows a lower affinity for ERα but a comparable affinity for ERβ.[1] Another bisphenol analog, Bisphenol AF (BPAF), demonstrates a significantly higher binding affinity for both receptor subtypes compared to both THPE and BPA, highlighting the influence of chemical structure on receptor interaction.[1]

The antagonistic activity of THPE on estrogen receptors has been observed, suggesting it can interfere with the normal physiological functions of estrogens. The methodologies outlined provide a standardized approach for assessing the estrogenic or anti-estrogenic potential of various compounds. The signaling pathway diagram illustrates the mechanism by which these compounds can exert their effects at the cellular level, leading to changes in gene expression and ultimately, a physiological response.

This comparative guide underscores the importance of evaluating the binding affinities of industrial chemicals like trisphenols to understand their potential impact on human health. Further research is warranted to fully characterize the endocrine-disrupting profiles of a broader range of this compound compounds.

References

A Comparative Guide to Purity Assessment of Synthesized Trisphenol Compounds: DSC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the quality, safety, and efficacy of research materials and pharmaceutical products. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for assessing the purity of synthesized Trisphenol compounds. Supported by experimental protocols and illustrative data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

This compound compounds, a class of molecules characterized by three phenol moieties, are integral in various fields, including polymer science and medicinal chemistry. Their synthesis can often result in process-related impurities that are structurally similar to the target compound, making accurate purity determination essential. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) have traditionally been the standard, DSC offers a powerful, complementary, and often more direct method for determining the absolute purity of crystalline substances.

Principle of Purity Determination by DSC

The foundation of DSC for purity analysis lies in the thermodynamic principle of melting point depression. A pure, crystalline substance melts at a sharp, well-defined temperature. However, the presence of impurities disrupts the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[1] DSC accurately measures the heat flow to a sample as a function of temperature, and this melting behavior is observed as a change in the DSC thermogram. The Van't Hoff equation is then applied to the melting endotherm to quantify the mole fraction of impurities.[1][2]

Performance Comparison: DSC vs. HPLC and GC

The following table summarizes the illustrative performance of DSC compared to HPLC and Gas Chromatography (GC) for determining the purity of a synthesized batch of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a common this compound compound. The data demonstrates a strong correlation between the methods, particularly for compounds with high purity levels.[3][4]

Analytical MethodPurity of Crude THPE (%)Purity of Recrystallized THPE (%)Key AdvantagesLimitations
DSC 95.299.6- Absolute method, no need for a reference standard of the impurity.- Rapid analysis time.- Small sample size required.- Only applicable to crystalline and thermally stable compounds.- Does not identify individual impurities.- Less sensitive to amorphous impurities.
HPLC 95.099.5- High resolution and sensitivity.- Can separate and quantify individual impurities.- Applicable to a wide range of compounds.- Requires a reference standard for each impurity for accurate quantification.- Method development can be time-consuming.- Solvent and column costs.
GC Not suitableNot suitable- Excellent for volatile impurities and residual solvents.- THPE is non-volatile and requires derivatization, adding complexity.

Experimental Protocols

Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

A common method for synthesizing THPE involves the acid-catalyzed reaction of 4-hydroxyacetophenone with an excess of phenol.

Materials:

  • 4-hydroxyacetophenone

  • Phenol

  • Zinc Chloride (catalyst)

  • Concentrated Hydrochloric Acid

  • Dichloroethane (solvent for washing)

  • Methanol (recrystallization solvent)

  • Activated Carbon

Procedure:

  • Charge a reactor with phenol and zinc chloride and stir until a homogeneous mixture is formed.

  • Slowly add 4-hydroxyacetophenone to the mixture.

  • Heat the reaction mixture to 60°C and maintain for 1 hour.

  • Add concentrated hydrochloric acid and continue stirring for 8 hours.

  • Cool the mixture to 20°C and add dichloroethane to precipitate the crude product.

  • Filter the crude product and dry under vacuum. The purity of the crude product is typically around 95%.

  • For purification, dissolve the crude product in hot methanol.

  • Treat with activated carbon to remove colored impurities.

  • Filter the hot solution and then precipitate the purified product by the slow addition of water.

  • Filter the purified THPE and dry under vacuum. The expected purity is ≥99.5%.

Purity Determination by DSC

This protocol is based on the ASTM E928 standard for purity determination by DSC.[5][6]

Instrumentation:

  • A calibrated Differential Scanning Calorimeter.

  • Hermetically sealable aluminum pans.

  • Microbalance.

Procedure:

  • Accurately weigh 1-3 mg of the synthesized THPE into an aluminum DSC pan.[2][6]

  • Hermetically seal the pan to prevent any loss of volatile impurities or sample sublimation.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Heat the sample at a constant, slow rate, typically between 0.5 and 2 K/min, through its melting range. For THPE, with a melting point of approximately 246-248°C, the temperature program could be from 220°C to 260°C.

  • Record the heat flow as a function of temperature.

  • The purity is calculated from the resulting melting endotherm using the instrument's software, which applies the Van't Hoff equation. The software analyzes the shape of the melting peak to determine the mole percent purity.

Purity Determination by HPLC

Instrumentation:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of a THPE reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized THPE in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm

  • Inject the sample and standards into the HPLC system.

  • The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, quantification can be performed against the reference standard calibration curve.

Workflow for Purity Assessment

The logical workflow for assessing the purity of a synthesized this compound compound is illustrated below. This process emphasizes the complementary nature of different analytical techniques.

G cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis cluster_decision Decision synthesis This compound Synthesis purification Recrystallization synthesis->purification dsc DSC Analysis (Overall Purity) purification->dsc Primary Screen hplc HPLC Analysis (Impurity Profile) purification->hplc spec Spectroscopic Analysis (Structure Confirmation) purification->spec pass Purity ≥ 99.5% dsc->pass Meets Specification fail Purity < 99.5% dsc->fail Fails Specification hplc->pass Meets Specification hplc->fail Fails Specification fail->purification Repurify

References

Safety Operating Guide

Navigating the Disposal of Trisphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Trisphenol, a compound that may be used in various research applications, requires careful consideration for its disposal to ensure the safety of laboratory personnel and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound waste.

Immediate Safety and Handling

Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound and related phenolic compounds are classified as hazardous.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles, and a fully buttoned lab coat.[1] If there is a risk of splashing, an apron should also be worn.[1]

  • Ventilation: All procedures involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of harmful vapors.[1][2]

  • Emergency Equipment: Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible within a 10-second travel time.[1]

This compound Waste Classification and Regulations

This compound waste is considered hazardous. The U.S. Environmental Protection Agency (EPA) has designated specific waste codes for certain chlorinated phenols. Discarded, unused formulations containing tri-, tetra-, or pentachlorophenol are classified under the EPA hazardous waste code F027 .[1][2][3][4][5]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6]

Step-by-Step Disposal Procedures

In-laboratory treatment or neutralization of this compound waste is not recommended without validated and approved protocols from your institution's safety office. The primary and safest method for disposal is through a licensed hazardous waste management service.

Waste Collection and Storage:

  • Prohibition of Drain Disposal: Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in regular trash.[2][5] This can lead to environmental contamination and harm aquatic life.

  • Designated Waste Containers: All this compound waste, including pure chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be collected in a designated, leak-proof, and sealable container.[1][2][4]

    • The container must be chemically compatible with this compound.

    • For liquid waste, ensure the container is shatter-proof.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[2][6] The label should also include the approximate concentration and accumulation start date.

  • Segregation: Store the this compound waste container separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA), until it is ready for pickup.[1][2]

Requesting Waste Pickup:

  • Once the waste container is nearly full (typically around 90% capacity), contact your institution's EHS or hazardous waste management office to schedule a pickup.[2]

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound and related phenolic compounds, which inform the necessary disposal precautions.

Hazard ClassificationDescriptionGHS Precautionary Statement (Disposal)
Acute Toxicity (Oral) Toxic if swallowed.P501: Dispose of contents/container to an approved waste disposal plant.[7][8]
Acute Toxicity (Inhalation) Harmful if inhaled.P501: Dispose of contents/container to an approved waste disposal plant.[7][8]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.P501: Dispose of contents/container to an approved waste disposal plant.[7][8]
Serious Eye Damage/Irritation Causes serious eye damage.P501: Dispose of contents/container to an approved waste disposal plant.[7][8]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.[8]
EPA Hazardous Waste Code F027: Discarded unused formulations containing tri-, tetra-, or pentachlorophenol.N/A

Experimental Protocols

As of the latest information, there are no widely established and validated experimental protocols for the in-laboratory chemical neutralization or decomposition of this compound waste that can be safely performed without specialized equipment and expertise. The recommended and regulated procedure is collection and disposal via a certified hazardous waste facility.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.

Trisphenol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container collect_liquid Collect Liquid this compound Waste container->collect_liquid collect_solid Collect Contaminated Solid Waste (Gloves, Pipettes, etc.) container->collect_solid seal Securely Seal Container When Not in Use collect_liquid->seal collect_solid->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store pickup Request Pickup from EHS/Hazardous Waste Facility store->pickup end End: Proper Disposal by Licensed Facility pickup->end

Caption: this compound Disposal Workflow Diagram.

Trisphenol_Disposal_Decision_Tree start This compound Waste for Disposal q_sink Is it permissible to dispose down the sink? start->q_sink a_sink_no NO. Prohibited. q_sink->a_sink_no No collect_hw Collect as Hazardous Waste q_sink->collect_hw Yes (Incorrect Path) a_sink_no->collect_hw q_container Is the container compatible, sealed, and labeled? collect_hw->q_container a_container_no Correct container issues: - Use compatible container - Seal tightly - Label 'Hazardous Waste' q_container->a_container_no No store_dispose Store in designated area and contact EHS for disposal. q_container->store_dispose Yes a_container_no->q_container end Safe and Compliant Disposal store_dispose->end

Caption: this compound Disposal Decision Tree.

References

Essential Safety and Logistical Information for Handling Trisphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Trisphenol. Adhering to these guidelines is essential for ensuring personal safety and minimizing environmental impact. This document aims to be a preferred resource for laboratory safety and chemical handling by offering comprehensive and actionable information.

Two common forms of this compound are addressed in this guide:

  • This compound PA (CAS: 110726-28-8): α,α,α'-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene

  • This compound (CAS: 35924-04-0): 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol

Quantitative Hazard and Physical Properties

The following tables summarize the available quantitative data for the two forms of this compound. This information is critical for risk assessment and the implementation of appropriate safety measures.

Table 1: Toxicological Data

ParameterThis compound PA (CAS: 110726-28-8)This compound (CAS: 35924-04-0)
Acute Oral Toxicity (LD50) > 5000 mg/kg (Rat)[1][2]Toxic if swallowed (Category 3)[3][4]. No specific LD50 data available.
Acute Dermal Toxicity (LD50) > 2000 mg/kg (Rat)[1][2]No specific data available.
Acute Inhalation Toxicity (LC50) No data available.Harmful if inhaled (Category 4)[3][4]. No specific LC50 data available.

Table 2: Physical and Chemical Properties

PropertyThis compound PA (CAS: 110726-28-8)This compound (CAS: 35924-04-0)
Molecular Formula C₂₉H₂₈O₃[5][6]C₂₅H₂₈O₃[3][4]
Molecular Weight 424.53 g/mol [5][6]376.49 g/mol [3][4]
Appearance White to almost white powder/crystal[6]No specific data available.
Melting Point 225°C[6]No specific data available.
Boiling Point 623.1 °C at 760 mmHg (Predicted)[5]No specific data available.
Solubility Soluble in Methanol[6]No specific data available.

Table 3: Occupational Exposure Limits (General Guidance for Phenolic Compounds)

No specific occupational exposure limits have been established for this compound PA or this compound (CAS 35924-04-0). The following values for Phenol are provided as a reference and should be used for general guidance in risk assessment. It is crucial to maintain exposures to any chemical at the lowest achievable levels.

ParameterValue
OSHA PEL (Phenol) TWA 5 ppm (19 mg/m³) [skin][7]
NIOSH REL (Phenol) TWA 5 ppm (19 mg/m³) [skin][7]
NIOSH Ceiling (15-min) 15.6 ppm (60 mg/m³) [skin][7]
ACGIH TLV (Phenol) TWA 5 ppm [skin]

Experimental Protocol: Safe Handling of this compound

This section provides a detailed, step-by-step methodology for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Ventilation: All work with this compound, including weighing, preparing solutions, and conducting experiments, must be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[8][9] All laboratory personnel must be trained on their location and operation.

2. Personal Protective Equipment (PPE):

A comprehensive PPE plan is mandatory for handling this compound. The following table outlines the minimum requirements.

Table 4: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical splash goggles and a face shield.Goggles should be worn at all times when handling this compound. A face shield is required when there is a risk of splashing.[8][9][10]
Hands Chemical-resistant gloves.Recommended: Butyl rubber or neoprene gloves for extended contact.[8][9] For incidental contact: Double-gloving with nitrile gloves is acceptable, but gloves must be changed immediately upon contamination.[9] Always inspect gloves for signs of degradation before use.
Body Fully-buttoned laboratory coat.A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[9][10]
Respiratory Use in a certified chemical fume hood.If there is a potential for aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be required. Consult with your institution's environmental health and safety department.

3. Handling Procedures:

  • Weighing: Weigh solid this compound in a fume hood. Use a disposable weighing dish to minimize contamination of balances.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solid this compound to the solvent slowly to avoid splashing.

  • Centrifugation: Use sealed centrifuge rotors and tubes. After centrifugation, open the tubes inside a chemical fume hood to avoid exposure to aerosols.

  • General Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Keep containers tightly closed and clearly labeled.

  • Store containers below eye level to minimize the risk of dropping and splashing.[9]

Operational and Disposal Plans

The following diagrams illustrate the standard operating procedures for handling this compound from receipt to disposal, as well as emergency procedures for spills.

OperationalWorkflow Operational Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect Container for Damage receiving->inspect storage Store in Cool, Dry, Ventilated Area inspect->storage sds Ensure SDS is Accessible storage->sds ppe Don Appropriate PPE sds->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weigh Solid this compound fume_hood->weighing solution Prepare Solution weighing->solution experiment Conduct Experiment solution->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid label_waste Label Hazardous Waste Container collect_solid->label_waste collect_liquid->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Operational Workflow for Handling this compound

EmergencySpillResponse Emergency Spill Response for this compound spill This compound Spill Occurs alert Alert Personnel in the Area spill->alert evacuate Evacuate Immediate Area if Necessary alert->evacuate ppe Don Appropriate PPE for Cleanup evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Using Appropriate Kit contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Spill to EH&S dispose->report

Emergency Spill Response for this compound
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All this compound-contaminated materials, including solid waste (e.g., pipette tips, gloves, contaminated labware) and liquid waste (e.g., unused solutions), must be collected separately from other laboratory waste.

  • Waste Containers: Use chemically compatible, leak-proof containers for waste collection. Containers must be kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its CAS number.

  • Storage: Store hazardous waste in a designated, secure satellite accumulation area.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not pour this compound waste down the drain.

By implementing these safety and logistical procedures, laboratories can significantly reduce the risks associated with handling this compound, fostering a safer research environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.